molecular formula C10H8IN B1600768 6-Iodo-2-methylquinoline CAS No. 1128-62-7

6-Iodo-2-methylquinoline

Cat. No.: B1600768
CAS No.: 1128-62-7
M. Wt: 269.08 g/mol
InChI Key: UZQAGMMXXQXWOK-UHFFFAOYSA-N
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Description

6-Iodo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAGMMXXQXWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503426
Record name 6-Iodo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-62-7
Record name 6-Iodo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodo-2-methylquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-2-methylquinoline, a halogenated derivative of the quinoline scaffold, has emerged as a versatile and highly valuable building block in modern medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom at the 6-position and a methyl group at the 2-position, provide a strategic advantage for the development of novel therapeutics. The quinoline core itself is a "privileged scaffold," found in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis methodologies, key reactions, and its significant applications in the field of drug discovery, with a focus on its role in the development of kinase inhibitors and antimicrobial agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

Identifier and Molecular Profile
PropertyValueSource
CAS Number 1128-62-7[2][3][4]
Molecular Formula C₁₀H₈IN[5]
Molecular Weight 269.08 g/mol [5]
Synonyms 6-IodoquinaldineN/A
Physical Properties
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a dedicated public spectral database for this specific compound is not readily accessible, the expected spectral features can be inferred from the analysis of similar quinoline derivatives.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, with their chemical shifts and coupling constants influenced by the positions of the iodo and methyl groups. A singlet corresponding to the methyl group protons would be expected in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 269, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for quinoline ring formation, followed by iodination, or by utilizing iodinated starting materials. A common and effective approach is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

General Synthetic Pathway: Doebner-von Miller Reaction

A plausible synthetic route to this compound involves the reaction of 4-iodoaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

G cluster_start Starting Materials cluster_reaction Doebner-von Miller Reaction cluster_product Product 4-Iodoaniline 4-Iodoaniline Reaction Acid Catalyst Oxidizing Agent 4-Iodoaniline->Reaction Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction This compound This compound Reaction->this compound

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a generalized procedure based on the Doebner-von Miller reaction for the synthesis of quinolines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodoaniline (1 equivalent), an acid catalyst (e.g., hydrochloric acid or sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine).

  • Addition of Aldehyde: Slowly add crotonaldehyde (2-3 equivalents) to the reaction mixture with constant stirring.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Key Applications in Drug Discovery

The iodine atom at the 6-position of this compound is a key functional handle that allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.[9] The C-I bond is particularly susceptible to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to the utility of this compound, enabling the introduction of various substituents at the 6-position. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, often allowing for milder reaction conditions.[9]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Heck Heck (Alkene) Start->Heck Pd Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst, Base Product_Suzuki 6-Aryl-2-methylquinoline Suzuki->Product_Suzuki Product_Heck 6-Alkenyl-2-methylquinoline Heck->Product_Heck Product_Buchwald 6-Amino-2-methylquinoline Derivatives Buchwald->Product_Buchwald

Sources

An In-depth Technical Guide to 6-Iodo-2-methylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity have made it a cornerstone in the development of numerous therapeutic agents, including antimalarials like quinine, antibacterials such as ciprofloxacin, and anticancer drugs like topotecan.[2] The functionalization of the quinoline core allows for the fine-tuning of its biological activity and physical properties.[3]

This guide focuses on 6-Iodo-2-methylquinoline, a key heterocyclic building block. The presence of a methyl group at the 2-position and an iodine atom at the 6-position provides two distinct points for chemical modification. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions, making this compound highly valuable for researchers in drug discovery and organic synthesis.[4][5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling procedures.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-Iodoquinaldine[6]
CAS Number 1128-62-7[7][8]
Molecular Formula C₁₀H₈IN[6][9]
Molecular Weight 269.08 g/mol [6][9]
Appearance Typically a solid at room temperatureGeneral Knowledge
Solubility Generally insoluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.[10][11]
XLogP3-AA 3.2[9]

Note: Experimental data for melting and boiling points are not consistently reported in publicly available literature. Values should be determined empirically for each batch.

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the methyl group (CH₃) protons around δ 2.5-2.7 ppm. The aromatic region (δ 7.0-9.0 ppm) will display a series of doublets and doublets of doublets corresponding to the six protons on the quinoline core. The protons on the iodinated ring, particularly those adjacent to the iodine, will exhibit shifts influenced by its electronic effects.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms. The methyl carbon will appear upfield (around δ 20-25 ppm). The carbon atom directly bonded to the iodine (C-6) is expected to have a signal at approximately δ 90-100 ppm due to the heavy atom effect. The remaining aromatic carbons will resonate in the typical δ 120-150 ppm range.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will feature characteristic peaks for C-H stretching of the methyl group and aromatic rings (~2900-3100 cm⁻¹). Aromatic C=C and C=N stretching vibrations will be visible in the 1500-1650 cm⁻¹ region.[12] The C-I bond stretch typically appears in the far-infrared region (<600 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 269, corresponding to the molecular weight of the compound.

Synthesis and Purification

The synthesis of 2-methylquinolines can be achieved through several established methods. A common and effective approach is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For this compound, 4-iodoaniline is the logical starting material.

Proposed Synthetic Protocol: Modified Doebner-von Miller Reaction

This protocol describes the synthesis of this compound from 4-iodoaniline and crotonaldehyde using an acid catalyst.

Materials:

  • 4-Iodoaniline

  • Crotonaldehyde

  • Hydrochloric acid (conc.)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Sodium hydroxide solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodoaniline and concentrated hydrochloric acid. Stir until a uniform slurry of the amine salt is formed.

  • Addition of Reagents: Cool the flask in an ice bath. Slowly add crotonaldehyde dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • Oxidation & Reflux: After the addition is complete, carefully add nitrobenzene to the reaction mixture. Heat the mixture to reflux (typically 130-150 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Make the solution alkaline by the slow addition of 10% sodium hydroxide solution until the pH is >10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis and Purification Workflow Diagram

G Figure 1: Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reactant Mixing (4-Iodoaniline, HCl) B 2. Reagent Addition (Crotonaldehyde) A->B C 3. Oxidation & Reflux (Nitrobenzene) B->C D 4. Basification (NaOH solution) C->D E 5. Liquid-Liquid Extraction (DCM) D->E F 6. Drying & Concentration E->F G 7. Column Chromatography F->G H Pure Product (this compound) G->H

Caption: A typical experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The true utility of this compound in drug discovery lies in its reactivity, particularly at the C-I bond.

Superiority in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[4] This is due to the bond dissociation energy, where the C-I bond is the weakest and therefore the most easily cleaved during the oxidative addition step of the catalytic cycle.[4] This enhanced reactivity allows reactions involving this compound to proceed under milder conditions, with shorter reaction times and often higher yields compared to its bromo- or chloro-analogs.[4] This is a critical advantage when working with complex molecules that may contain sensitive functional groups.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. This protocol describes a typical procedure for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • SPhos (buchwald ligand) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL) and Water (1 mL)

Step-by-Step Methodology:

  • Inert Atmosphere: To a reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by column chromatography to obtain the 6-aryl-2-methylquinoline derivative.

Catalytic Cycle and Medicinal Chemistry Applications

G Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I (this compound) PdII_Aryl R¹-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ (Boronic Acid) PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The ability to easily form new C-C, C-N, and C-O bonds via cross-coupling makes this compound a powerful scaffold. It is used to synthesize libraries of compounds for screening against therapeutic targets like protein kinases.[5] The quinoline core often interacts with the hinge region of kinases, while the substituent introduced at the 6-position can be tailored to interact with solvent-exposed regions, improving potency and selectivity.[5] Studies have shown that introducing iodine into organic molecules can also enhance antimicrobial activity.[12]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.[13][14]

  • Hazard Classification: Harmful if swallowed and may cause serious eye irritation or damage.[13][15] May cause skin and respiratory tract irritation.[14][16]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][17] Work in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13][17]

    • Skin: Wash off with soap and plenty of water.[14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[11][17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[13]

References

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • 6-Iodoquinoline | C9H6IN | CID 20398553. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]

  • 8-Iodo-2-methylquinoline | C10H8IN | CID 2802243. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Iodoquinoline. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC - National Institutes of Health (NIH). Retrieved from [Link]

Sources

6-Iodo-2-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Iodo-2-methylquinoline

Authored by: Gemini, Senior Application Scientist

Introduction

Within the landscape of medicinal chemistry and materials science, heterocyclic scaffolds serve as the foundational architecture for a vast array of functional molecules. Among these, the quinoline core is a "privileged scaffold," a recurring motif in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of an iodine atom at the 6-position and a methyl group at the 2-position transforms the basic quinoline structure into a versatile and highly reactive building block. The methyl group can influence the molecule's steric and electronic properties, while the iodo-substituent is the key to its utility. As a heavy halogen, iodine is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity allows for the precise and efficient introduction of complex substituents, making this compound an indispensable intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials.[4][5]

This document provides a comprehensive technical overview of this compound, detailing its core molecular properties, established synthetic protocols, characterization data, and its pivotal role in modern drug discovery and organic synthesis.

Core Molecular Properties and Structure

The fundamental identity of a chemical compound is defined by its molecular formula, weight, and three-dimensional structure. These parameters are critical for stoichiometric calculations, analytical characterization, and understanding its intrinsic reactivity.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈IN[4][6][7]
Molecular Weight 269.08 g/mol [4][6][7][8]
CAS Number 1128-62-7[6][7][8][9]
Synonyms 6-Iodoquinaldine[6]
Predicted Density 1.734 ± 0.06 g/cm³[4]
Purity (Typical) ≥95%[6]
InChI Key UZQAGMMXXQXWOK-UHFFFAOYSA-N[6]
Chemical Structure

The structure consists of a bicyclic quinoline core with a methyl group at the C2 position and an iodine atom at the C6 position.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions available. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A common and effective approach for synthesizing 2-methylquinolines is the Doebner-von Miller reaction , a variation of the Skraup synthesis.

Representative Synthetic Protocol: Doebner-von Miller Reaction

This protocol involves the reaction of an aniline (in this case, 4-iodoaniline) with an α,β-unsaturated carbonyl compound, which is typically generated in situ from aldehydes or ketones. For 2-methylquinoline synthesis, paraldehyde (a trimer of acetaldehyde) serves as the source of crotonaldehyde.

Causality of Experimental Design:

  • Starting Material: 4-Iodoaniline is selected because the iodine atom is chemically robust under the acidic reaction conditions and will be correctly positioned at the 6-position in the final quinoline product.

  • Reagent: Paraldehyde is used as a stable, liquid source of acetaldehyde. In the acidic medium, it depolymerizes to acetaldehyde, which then undergoes an acid-catalyzed aldol condensation to form crotonaldehyde, the required α,β-unsaturated aldehyde.

  • Catalyst/Solvent: Concentrated hydrochloric acid or sulfuric acid acts as both the solvent and the catalyst, protonating the carbonyls and facilitating the key cyclization and dehydration steps.

  • Oxidizing Agent: The reaction mechanism includes an oxidation step to aromatize the dihydroquinoline intermediate. Often, the anilinium salt of the starting material or an added oxidant (like arsenic pentoxide in historical preps, or milder modern oxidants) serves this purpose.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification R1 4-Iodoaniline P1 Combine Reactants in Flask R1->P1 R2 Paraldehyde R2->P1 R3 Conc. HCl R3->P1 P2 Heat Under Reflux (e.g., 100-110 °C, 4-6h) P1->P2 P3 Cool to Room Temp. P2->P3 W1 Dilute with Water & Basify (e.g., NaOH or NH₄OH) P3->W1 W2 Extract with Organic Solvent (e.g., Dichloromethane) W1->W2 W3 Dry Organic Layer (e.g., MgSO₄) & Concentrate W2->W3 W4 Purify via Column Chromatography or Recrystallization W3->W4 Product This compound W4->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 4-iodoaniline (1.0 eq) to concentrated hydrochloric acid (approx. 3-4 mL per gram of aniline).

  • Reagent Addition: To the resulting slurry, slowly add paraldehyde (approx. 1.5-2.0 eq). The addition is often exothermic and should be controlled.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the acidic mixture over crushed ice. Neutralize the solution by slowly adding a concentrated base (e.g., 50% NaOH solution or ammonium hydroxide) until the pH is >10. This step must be performed in a fume hood and with external cooling, as it is highly exothermic.

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, often a dark oil or solid, can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

G cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details start Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight (269.08) start->MS NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups start->IR final Structure Confirmed H_NMR ¹H NMR: - Aromatic protons (7-8.5 ppm) - Methyl singlet (~2.7 ppm) NMR->H_NMR C_NMR ¹³C NMR: - Aromatic carbons (120-150 ppm) - C-I carbon (~90-100 ppm) - Methyl carbon (~25 ppm) NMR->C_NMR

Caption: Workflow for the analytical characterization of the final product.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 269, corresponding to the molecular weight of the compound. The isotopic pattern of iodine would also be observable.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Key expected signals include a singlet for the methyl group (CH₃) protons around δ 2.7 ppm, and a series of doublets and doublets of doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring system. The specific splitting patterns confirm the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals. The methyl carbon will appear upfield (around δ 25 ppm), while the aromatic carbons will resonate between δ 120-160 ppm. The carbon atom directly attached to the iodine (C6) will have a characteristic chemical shift, typically shifted upfield compared to its non-halogenated counterpart, appearing around δ 90-100 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for C-H stretching of the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (~1500-1650 cm⁻¹), and C-H bending vibrations (~700-900 cm⁻¹).

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its application as a versatile chemical intermediate. The quinoline core itself is a cornerstone of many pharmaceuticals, known for a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3]

Role as a Pharmacophore Scaffold

The quinoline ring system is of a size and electronic nature that allows it to effectively bind to a variety of biological targets, such as enzyme active sites and DNA.[2] By using this compound as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.

Utility in Cross-Coupling Reactions

The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position, a critical strategy for structure-activity relationship (SAR) studies.[10]

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted styrylquinolines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form 6-aminoquinoline derivatives.

This synthetic flexibility enables the exploration of chemical space around the quinoline core, which is essential for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties (ADME-T).[10] Recent studies have shown that iodo-quinoline derivatives are interesting scaffolds for developing novel antimicrobial agents, highlighting the direct impact of this building block on modern drug discovery efforts.[1]

References

  • This compound . MySkinRecipes. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . National Institutes of Health (NIH). [Link]

  • 6-Iodoquinoline | C9H6IN . PubChem, National Institutes of Health (NIH). [Link]

  • Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate . National Institutes of Health (NIH). [Link]

  • Synthesis of derivatives of quinoline . SciSpace. [Link]

  • 8-Iodo-2-methylquinoline | C10H8IN . PubChem, National Institutes of Health (NIH). [Link]

  • Synthesis of 6-methoxy-2-methylquinoline 3a . ResearchGate. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . Royal Society of Chemistry. [Link]

  • The Role of Quinoline Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations . The Journal of Chemical Physics, AIP Publishing. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. [Link]

  • Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • Quinoline, 6-methyl- . NIST WebBook. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer . MDPI. [Link]

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An In-Depth Technical Guide to the Synthesis of 6-Iodo-2-methylquinoline from 4-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-iodo-2-methylquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on the application of the Doebner-von Miller reaction, a classic and adaptable method for quinoline synthesis. This document delves into the mechanistic intricacies of the reaction, offers a detailed, step-by-step experimental protocol, and provides essential characterization data for the target compound. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical guidance for the successful synthesis and validation of this compound.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The quinoline motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoline-based drugs with a broad spectrum of therapeutic applications, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer agents.[1]

The introduction of specific substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The iodo-substituted quinoline, this compound, is a particularly useful intermediate in organic synthesis. The iodine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki or Heck reactions, enabling the construction of more complex and diverse molecular architectures. This makes this compound a valuable building block for the synthesis of novel drug candidates and functional materials.

This guide will focus on a robust and well-established method for the synthesis of this compound: the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

The Doebner-von Miller Reaction: A Mechanistic Perspective

The Doebner-von Miller reaction is a powerful acid-catalyzed method for the synthesis of quinolines.[2] It involves the reaction of an aromatic amine, in this case, 4-iodoaniline, with an α,β-unsaturated carbonyl compound, such as crotonaldehyde. The reaction is typically carried out in the presence of a strong Brønsted or Lewis acid.[2]

The mechanism of the Doebner-von Miller reaction is complex and has been the subject of considerable study. A widely accepted pathway involves the following key steps:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the aniline (4-iodoaniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde). This forms an enol or enolate intermediate.

  • Cyclization: The intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks the carbonyl carbon, leading to the formation of a dihydroquinoline intermediate.

  • Dehydration: The dihydroquinoline intermediate readily dehydrates to form a more stable 1,2-dihydroquinoline.

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline. This oxidation can be effected by an external oxidizing agent or, in some cases, by another molecule of the α,β-unsaturated carbonyl compound or a Schiff base formed in situ.

A visual representation of the Doebner-von Miller reaction mechanism is provided below:

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Aniline 4-Iodoaniline Michael Michael Addition Aniline->Michael Carbonyl Crotonaldehyde (α,β-unsaturated carbonyl) Carbonyl->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Formation of enol/enolate Dehydration Dehydration Cyclization->Dehydration Formation of dihydroquinoline Oxidation Oxidation Dehydration->Oxidation Formation of 1,2-dihydroquinoline Quinoline This compound Oxidation->Quinoline Aromatization

Caption: Mechanism of the Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-iodoaniline using the Doebner-von Miller reaction.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
4-Iodoaniline219.0210.95 g0.05>98%
Crotonaldehyde70.095.26 g (6.0 mL)0.075>99%
Hydrochloric Acid (conc.)36.4615 mL~0.1837%
Nitrobenzene123.115 mL0.045>99%
Sodium Hydroxide40.00As needed--
Dichloromethane84.93As needed-Reagent Grade
Anhydrous Sodium Sulfate142.04As needed--
Reaction Workflow

experimental_workflow start Start step1 Dissolve 4-iodoaniline in concentrated HCl start->step1 step2 Heat the mixture to 100°C step1->step2 step3 Add nitrobenzene and crotonaldehyde dropwise step2->step3 step4 Reflux for 3-4 hours step3->step4 step5 Cool to room temperature step4->step5 step6 Neutralize with NaOH solution step5->step6 step7 Extract with dichloromethane step6->step7 step8 Dry organic layer and evaporate solvent step7->step8 step9 Purify by column chromatography step8->step9 end Obtain pure this compound step9->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 10.95 g (0.05 mol) of 4-iodoaniline to 15 mL of concentrated hydrochloric acid.

  • Heating: Gently heat the mixture in a pre-heated oil bath to 100 °C with stirring. The 4-iodoaniline will dissolve to form the hydrochloride salt.

  • Addition of Reagents: To the hot solution, add 5 mL of nitrobenzene. Then, add 6.0 mL (0.075 mol) of crotonaldehyde dropwise over a period of 30 minutes. The addition should be controlled to maintain a steady reaction rate and avoid excessive heat generation.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Appearance Off-white to pale yellow solid
Melting Point 107-108 °C[3]
Molecular Formula C₁₀H₈IN[4]
Molecular Weight 269.08 g/mol [4]
Spectroscopic Data

The following are the expected spectroscopic data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected signals are:

    • A singlet for the methyl group protons at C2.

    • A series of doublets and multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The iodine atom at the 6-position will influence the chemical shifts of the neighboring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected signals include:

    • A signal for the methyl carbon.

    • Signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the iodine (C6) will show a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 269).

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound from 4-iodoaniline via the Doebner-von Miller reaction. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can efficiently prepare this valuable synthetic intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. The versatility of this compound as a building block in organic synthesis underscores its importance in the ongoing quest for novel therapeutic agents and advanced materials.

References

  • Doebner, O.; von Miller, W. (1881). "Ueber eine neue Synthese von Chinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Doebner-von Miller Synthesis of 2-Methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with 2-methylquinoline (quinaldine) serving as a critical precursor for various pharmaceuticals, dyes, and catalysts. The Doebner-von Miller reaction, a classic and robust method, provides a direct route to this valuable heterocyclic system through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[1][2] This technical guide offers an in-depth exploration of the Doebner-von Miller synthesis, focusing specifically on the preparation of 2-methylquinolines. We will dissect the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, address common challenges such as tar formation and low yields, and discuss the reaction's broader scope and limitations. This document is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and optimize this powerful synthetic tool.

Introduction: The Enduring Relevance of the Quinoline Core

First described in the 1880s, the Doebner-von Miller reaction is a modification of the Skraup synthesis and remains a highly relevant method for constructing the quinoline ring system.[2][3] Unlike the Skraup synthesis, which uses glycerol and a strong oxidizing agent, the Doebner-von Miller approach employs α,β-unsaturated aldehydes or ketones, offering greater versatility in introducing substituents onto the heterocyclic ring.[4]

The 2-methylquinoline moiety, in particular, is a privileged structure found in numerous bioactive molecules, including antimalarial agents like primaquine and antimicrobial compounds.[5][6] Its synthesis via the Doebner-von Miller reaction, typically from aniline and crotonaldehyde (or its precursors), represents a cost-effective and scalable pathway, making it a continued focus for process development and medicinal chemistry programs.[3][7]

The Reaction Mechanism: A Fragmentation-Recombination Pathway

While debated for many years, modern mechanistic studies, including carbon isotope scrambling experiments, strongly support a fragmentation-recombination pathway rather than a direct cyclization.[1][2][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key stages are as follows:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1]

  • Fragmentation: The resulting amino ketone intermediate undergoes a retro-aldol-type fragmentation, cleaving into an imine and a saturated ketone/aldehyde. This step is key to explaining the observed isotope scrambling.[1][8]

  • Recombination (Condensation): The fragments recombine in a condensation reaction to form a new conjugated imine intermediate.[1]

  • Second Michael Addition: A second molecule of aniline performs a conjugate addition to this newly formed imine.

  • Cyclization & Elimination: The intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by the elimination of an aniline molecule.

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and subsequently oxidized to the aromatic 2-methylquinoline product. The oxidant can be an external agent or, in many cases, an imine intermediate acting as a hydrogen acceptor.[9]

Doebner_von_Miller_Mechanism reactants Aniline + Crotonaldehyde michael_adduct Michael Adduct (Amino Ketone) reactants->michael_adduct 1. Michael Addition (H+ catalyst) fragments Fragmentation (Imine + Enol) michael_adduct->fragments 2. Retro-Aldol Fragmentation recombined_imine Recombined Conjugated Imine fragments->recombined_imine 3. Recombination second_adduct Second Aniline Adduct recombined_imine->second_adduct 4. Second Michael Addition cyclized Cyclized Intermediate second_adduct->cyclized 5. Electrophilic Cyclization dihydroquinoline Dihydroquinoline cyclized->dihydroquinoline 6. Aniline Elimination & Dehydration product 2-Methylquinoline dihydroquinoline->product 7. Oxidation

Caption: Proposed fragmentation-recombination mechanism for the Doebner-von Miller reaction.

Core Synthesis Protocol: Preparation of 2-Methylquinoline

This protocol details a robust procedure for the synthesis of 2-methylquinoline from aniline and crotonaldehyde. The causality behind each step is explained to provide a self-validating framework.

Materials & Reagents
  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Hydrochloric Acid (concentrated, ~12 M) or Zinc Chloride (ZnCl₂)

  • Toluene

  • Sodium Hydroxide (e.g., 10 M solution) or Calcium Hydroxide (slaked lime)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Workflow

Caption: Standard experimental workflow for 2-methylquinoline synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

    • Causality: The strong acid protonates the aniline, making it soluble in the aqueous phase and activating the aromatic ring for the subsequent cyclization. It also serves as the primary catalyst for the condensation and dehydration steps.[9][10]

  • Heating: Heat the mixture to a gentle reflux.

    • Causality: The reaction requires thermal energy to overcome the activation barriers of the multiple steps involved. However, excessive heat can promote polymerization.[9][10]

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.1-1.2 eq) in a water-immiscible solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[9]

    • Causality: This is the most critical step for avoiding tar formation. Crotonaldehyde is prone to acid-catalyzed self-polymerization. Adding it slowly keeps its instantaneous concentration in the acidic aqueous phase low, favoring the desired reaction with aniline over polymerization. The biphasic system further sequesters the aldehyde in the organic phase, limiting its exposure to the strong acid.[9][10]

  • Reaction Monitoring: Continue refluxing for an additional 4-6 hours after the addition is complete. Monitor the reaction's progress by TLC, observing the consumption of aniline and the appearance of the product spot.

    • Causality: Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to product degradation.[10]

  • Workup - Neutralization: After cooling the mixture to room temperature, carefully neutralize it by slowly adding a concentrated solution of sodium hydroxide or by pouring it over an excess of slaked lime until the pH is basic (pH > 9).[9][11]

    • Causality: Neutralization deprotonates the quinoline hydrochloride salt, converting it to the free base which is soluble in organic solvents and can be extracted from the aqueous mixture.[10][11]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[9]

    • Causality: This step isolates the organic product from the aqueous phase containing inorganic salts.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure 2-methylquinoline.

Troubleshooting and Process Optimization

The Doebner-von Miller reaction is notorious for several challenges. A systematic approach to optimization is essential for achieving high yields and purity.

Problem Root Cause Field-Proven Solutions & Optimization Strategies
Severe Tar/Polymer Formation Acid-catalyzed polymerization of the α,β-unsaturated aldehyde (e.g., crotonaldehyde).[9][10]1. Slow Reagent Addition: Add the aldehyde dropwise to the heated aniline/acid mixture.[9][10]2. Biphasic System: Dissolve the aldehyde in an immiscible organic solvent (e.g., toluene) to limit its concentration in the aqueous acid phase.[9]3. Temperature Control: Use the minimum effective temperature for the reaction to proceed at a reasonable rate. Avoid localized overheating.[9]
Low Product Yield Incomplete reaction, suboptimal catalysis, or product loss during workup.1. Catalyst Screening: While HCl is common, compare Brønsted acids (H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids can sometimes reduce side reactions.[1][2][10]2. Optimize Reaction Time: Monitor by TLC or HPLC to determine the point of maximum product formation before degradation begins.[10]3. Ensure Complete Neutralization: Check the pH of the aqueous phase after neutralization to prevent loss of the basic product during extraction.[10]
Incomplete Oxidation (Dihydroquinoline Byproducts) Insufficient oxidant or reaction conditions that do not favor the final aromatization step.[9]1. Use an Oxidizing Agent: While often not required, if dihydro- species are isolated, consider adding a mild oxidant (e.g., nitrobenzene, arsenic acid, or even air bubbling) in subsequent runs.[5]2. Stoichiometry: Ensure a slight excess of the oxidizing species if one is used.
Formation of Isomers (with substituted anilines) The cyclization step can occur at different positions on the aniline ring, especially with meta-substituted anilines.[2]1. Substrate Choice: For meta-substituted anilines, the regiochemical outcome can be unpredictable and may require empirical testing.[2]2. Catalyst Influence: The choice of acid catalyst can sometimes influence the regioselectivity of the cyclization.

Scope and Limitations

  • Aniline Component: The reaction is broadly applicable to various substituted anilines. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can decrease nucleophilicity and hinder the initial Michael addition, leading to lower yields.[9]

  • Carbonyl Component: α,β-unsaturated aldehydes are generally more successful than ketones. Sterically hindered ketones may fail to react or give complex product mixtures.[9] The use of γ-substituted α,β-unsaturated aldehydes can also lead to complex mixtures and low yields under standard conditions.[12][13]

  • In Situ Aldehyde Generation: In many procedures, the α,β-unsaturated aldehyde is not used directly but is generated in situ. For example, crotonaldehyde can be formed from the acid-catalyzed self-condensation of acetaldehyde.[10][11] This approach avoids handling unstable aldehydes but introduces more complexity.

Conclusion

The Doebner-von Miller synthesis is a time-honored yet powerful method for accessing 2-methylquinolines and their derivatives. Its primary advantages are the use of readily available starting materials and operational simplicity. However, its successful application hinges on a thorough understanding of the underlying mechanism and a careful control of reaction parameters to mitigate common side reactions, most notably tar formation. By employing strategies such as slow, controlled addition of reagents within a biphasic system, researchers can overcome the reaction's principal challenges. This guide provides the necessary framework for scientists to confidently apply and optimize the Doebner-von Miller reaction in their synthetic endeavors, from small-scale discovery to process development.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
  • Doebner–Miller reaction. Wikipedia. [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Byproduct formation in the Doebner-von Miller reaction. (2025). Benchchem.
  • An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. [Link]

  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Quinoline Synthesis. Scribd. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Method for one-step preparation of 2-methylquinoline.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. [Link]

  • The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI. [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. [Link]

  • Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. ResearchGate. [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

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The Pfitzinger Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties.[1][2] The Pfitzinger reaction, a classic name reaction in organic chemistry, provides a powerful and versatile method for the synthesis of substituted quinoline-4-carboxylic acids, key intermediates in the development of these valuable compounds.[1][3][4] This guide offers an in-depth exploration of the Pfitzinger reaction, from its mechanistic underpinnings to practical experimental protocols and its applications in the pharmaceutical sciences.

The Core Mechanism: A Stepwise Annulation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][5][6] The reaction proceeds through a well-elucidated sequence of steps, beginning with the base-catalyzed hydrolysis of the isatin amide bond.

The Mechanistic Pathway:

  • Ring Opening of Isatin: The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which attacks the amide carbonyl of isatin. This leads to the hydrolytic cleavage of the five-membered ring to form a keto-acid intermediate, specifically a salt of isatinic acid.[1][3][6] While this intermediate can be isolated, it is generally formed in situ.[1][6]

  • Imine Formation: The aniline moiety of the opened isatin intermediate then condenses with the carbonyl group of the reacting aldehyde or ketone. This acid-catalyzed step, often facilitated by the reaction conditions, results in the formation of a Schiff base, or imine.[3]

  • Tautomerization: The newly formed imine undergoes tautomerization to the more thermodynamically stable enamine isomer.[1][6] This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group. The resulting intermediate readily dehydrates to afford the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid.[1][6]

Pfitzinger_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid (2) Isatin->KetoAcid Base Hydrolysis (e.g., KOH) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid (5) Enamine->Quinoline Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger reaction.

Synthesis of Substituted Quinoline-4-Carboxylic Acids: A Practical Workflow

The versatility of the Pfitzinger reaction lies in the ability to introduce a wide variety of substituents onto the quinoline scaffold by judiciously choosing the starting isatin and carbonyl compound. This allows for the generation of diverse chemical libraries for drug discovery programs.

General Experimental Protocol (Conventional Heating)

This protocol is a generalized procedure based on multiple reported methods for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1][7]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetophenone for 2-phenylquinoline-4-carboxylic acid)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1] The dissolution of KOH is exothermic, so cooling may be necessary.

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[1]

  • Addition of the Carbonyl Compound: To this mixture, add the desired carbonyl compound (0.07-0.15 mol).[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent via rotary evaporation.

    • Add water to the residue and extract with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Data Presentation: Reaction of Isatin with Various Ketones
Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water2475-85[1]
AcetophenoneKOHEthanol/Water12-1370-80[3]
CyclohexanoneKOHEthanol/Water2465-75[1]
4-BromoacetophenoneBaseRefluxing Ethanol--[5]
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave9 min77-85[1]

Yields are representative and can vary based on specific reaction conditions and scale.

Variations and Modifications of the Pfitzinger Reaction

Over the years, several modifications of the Pfitzinger reaction have been developed to improve yields, broaden the substrate scope, or create more environmentally benign procedures.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields.[1][5]

  • Halberkann Variant: The reaction of N-acyl isatins with a base leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids.[6]

  • TMSCl-Mediated Reaction: An improved Pfitzinger reaction using trimethylsilyl chloride (TMSCl) allows for the direct synthesis of quinoline-4-carboxylic esters or acids from N,N-dimethylenaminones and isatins under mild conditions.[8]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Prepare KOH solution in Ethanol/Water B 2. Add Isatin (stir for 1h) A->B C 3. Add Carbonyl Compound B->C D 4. Reflux for 12-24h C->D E 5. Cool and remove solvent D->E F 6. Add water and extract with ether E->F G 7. Acidify aqueous layer (pH 4-5) F->G H 8. Collect precipitate by filtration G->H I 9. Wash with cold water H->I J 10. Recrystallize from Ethanol/Water I->J K 11. Dry to obtain pure product J->K

Caption: A generalized experimental workflow for the Pfitzinger reaction.

Advantages and Limitations

Advantages:

  • Versatility: The Pfitzinger reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the isatin and carbonyl starting materials.

  • One-Pot Synthesis: It is often a one-pot reaction, which can be synthetically efficient.[7]

  • Readily Available Starting Materials: Isatin and many simple carbonyl compounds are commercially available or easily prepared.

Limitations:

  • Harsh Reaction Conditions: The use of strong bases and sometimes high temperatures can be a drawback, especially for sensitive substrates.[5]

  • Low Yields with Certain Substrates: Some ketones, particularly those with significant steric hindrance near the α-methylene group, may give low yields or fail to react.[5][9]

  • Environmental Concerns: The use of strong bases and organic solvents in traditional protocols can generate hazardous waste.[5] However, more environmentally friendly methods are being developed.

Conclusion

The Pfitzinger reaction remains a cornerstone in the synthesis of quinoline-4-carboxylic acids, a critical pharmacophore in modern drug discovery.[1][3] Its reliability and adaptability have ensured its continued relevance. As research progresses, further refinements and modifications to this classic reaction will undoubtedly expand its utility, enabling the creation of novel therapeutic agents to address a multitude of diseases.

References

  • The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • The Pfitzinger Reaction. (Review). Scribd. Available at: [Link]

  • Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl | Request PDF. ResearchGate. Available at: [Link]

  • Application of pfitzinger reaction in - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

  • Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

  • General reaction scheme of the Pfitzinger quinoline synthesis. ResearchGate. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • Steric Hindrance in the Pfitzinger Reaction. Datapdf. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Pfitzinger synthsis of quinoline.(complete expliantion )(bsc/msc). YouTube. Available at: [Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board. Available at: [Link]

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Spectroscopic characterization of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Iodo-2-methylquinoline

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the quinoline scaffold stands as a "privileged structure," a recurring molecular framework that has given rise to a multitude of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] Its rigid, bicyclic aromatic system is a versatile template for molecular recognition, readily modified to fine-tune pharmacological activity. The introduction of specific substituents, such as a methyl group at the 2-position and an iodine atom at the 6-position, creates this compound—a compound of significant interest for synthetic chemists and pharmacologists alike. The iodine atom, in particular, serves not only as a heavy-atom modulator of electronic properties but also as a reactive handle for further synthetic elaboration, such as in cross-coupling reactions.

Unambiguous structural confirmation of such molecules is the bedrock upon which all subsequent biological and clinical evaluation rests. A seemingly minor misinterpretation of a spectrum can lead to the pursuit of a false lead, wasting invaluable time and resources. This guide, therefore, is not merely a collection of data but a methodological blueprint for the comprehensive spectroscopic characterization of this compound. We will proceed not by rote but by rationale, explaining the "why" behind each technique and experimental parameter to build a self-validating and unassailable structural dossier.

Molecular Blueprint: Structure and Key Features

Before delving into spectroscopic analysis, a foundational understanding of the molecule's structure is essential. This compound consists of a quinoline core, which is a fused benzene and pyridine ring system. A methyl group (-CH₃) is attached at the C2 position of the pyridine ring, and an iodine atom (I) is attached at the C6 position of the benzene ring.

Diagram 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled detail about the chemical environment of each ¹H and ¹³C nucleus. For this compound, a combined ¹H and ¹³C NMR analysis is non-negotiable for unambiguous structure elucidation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic shielding (chemical shift), and their proximity to neighboring protons (spin-spin coupling).

Causality Behind Expected Signals:

  • Aromatic Region (7.0-9.0 ppm): The quinoline core has six aromatic protons. The iodine at C6 will exert a significant influence. While iodine is electronegative, its primary effect on the aromatic ring is through resonance and anisotropic effects, which will cause downfield shifts for adjacent protons. Protons on the pyridine ring (H3, H4) will be deshielded by the nitrogen atom.

  • Aliphatic Region (2.0-3.0 ppm): The methyl group at C2 is attached to an sp²-hybridized carbon of the aromatic system, leading to a characteristic singlet in this region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~7.35 Doublet (d) J(H3-H4) ≈ 8.4 Coupled to H4.
H-4 ~8.05 Doublet (d) J(H4-H3) ≈ 8.4 Deshielded by proximity to N and coupled to H3.
H-5 ~8.10 Doublet (d) J(H5-H7) ≈ 2.0 Deshielded by the peri-iodine. Exhibits meta-coupling to H7.
H-7 ~7.80 Doublet of Doublets (dd) J(H7-H8) ≈ 9.0, J(H7-H5) ≈ 2.0 Coupled to ortho H8 and meta H5. Downfield shift due to iodine.
H-8 ~7.50 Doublet (d) J(H8-H7) ≈ 9.0 Coupled to H7. Least affected by the substituents.

| 2-CH₃ | ~2.70 | Singlet (s) | N/A | Isolated methyl group protons. |

Note: These are predicted values based on data for similar structures like 6-methylquinoline and general substituent effects.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will confirm the number of carbon atoms and provide insight into their hybridization and electronic environment.

Causality Behind Expected Signals:

  • The molecule has 10 carbon atoms in the quinoline core plus one methyl carbon, for a total of 11 expected signals, as there is no molecular symmetry.

  • C-I Carbon (C6): The most distinctive signal will be for the carbon directly attached to iodine. Due to the heavy atom effect, this signal will be significantly shielded (shifted upfield) to ~90-100 ppm.

  • Quaternary Carbons (C2, C4a, C8a): These carbons will typically show weaker signals and will be in the range of 120-160 ppm. C2 will be the most downfield due to its attachment to the electronegative nitrogen.

  • CH Carbons: The remaining aromatic carbons will resonate between 120-140 ppm.

  • Methyl Carbon: The methyl carbon will appear far upfield, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
2-CH₃ ~25.0 Typical sp³ methyl carbon attached to an aromatic ring.
C-6 ~95.0 Strong upfield shift due to direct bonding to the heavy iodine atom.
C-3 ~122.0 Aromatic CH.
C-8 ~127.0 Aromatic CH.
C-4a ~128.0 Quaternary bridgehead carbon.
C-5 ~130.0 Aromatic CH, deshielded by iodine.
C-7 ~135.0 Aromatic CH, deshielded by iodine.
C-4 ~136.0 Aromatic CH, deshielded by nitrogen.
C-8a ~147.0 Quaternary bridgehead carbon adjacent to nitrogen.

| C-2 | ~158.0 | Quaternary carbon bonded to nitrogen. |

Note: Predictions are based on analyses of quinoline and methylquinolines, with adjustments for the iodo-substituent.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use the same NMR spectrometer, switching the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has low natural abundance.

  • Data Processing: Apply a Fourier transform, phase the spectrum, and reference it to the CDCl₃ solvent peak (δ = 77.16 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Causality Behind Expected Spectrum:

  • Molecular Ion (M⁺•): The nominal mass of this compound (C₁₀H₈IN) is 269 g/mol . Electron Ionization (EI) should produce a prominent molecular ion peak at m/z 269. High-resolution MS (e.g., TOF) would confirm the elemental composition with high accuracy.[7]

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern will be seen from it.

  • Fragmentation: The quinoline ring is stable, but fragmentation is expected. A key fragmentation would be the loss of the iodine atom, followed by the loss of HCN from the pyridine ring, a characteristic fragmentation of quinolines.[8]

Diagram 2: Proposed EI-MS Fragmentation Pathway

G A This compound C₁₀H₈IN m/z = 269 (M⁺•) B [M - I]⁺ C₁₀H₈N⁺ m/z = 142 A->B - I• D [M - H]⁺ C₁₀H₇IN⁺ m/z = 268 A->D - H• C [M - I - HCN]⁺• C₉H₇⁺• m/z = 115 B->C - HCN

Table 3: Key Expected Ions in the Mass Spectrum of this compound

m/z Proposed Ion Comments
269 [C₁₀H₈IN]⁺• Molecular ion (M⁺•). Should be a strong peak.
268 [C₁₀H₇IN]⁺ Loss of a hydrogen radical, likely from the methyl group.
142 [C₁₀H₈N]⁺ Loss of an iodine radical. Expected to be a significant fragment.

| 115 | [C₉H₇]⁺• | Subsequent loss of HCN from the m/z 142 fragment. Characteristic of quinoline core.[8] |

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the chromatographic peak for the compound. Extract and analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.

Vibrational Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality Behind Expected Absorptions:

  • Aromatic C-H Stretch: Sharp bands will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands from the methyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N Ring Stretch: The quinoline aromatic system will produce a series of characteristic sharp absorptions in the 1600-1450 cm⁻¹ region.

  • C-I Stretch: The carbon-iodine bond vibration is expected in the far-infrared or fingerprint region, typically between 600-500 cm⁻¹.[9] This can sometimes be weak or obscured by other vibrations.

  • C-H Bends: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000 Aromatic C-H Stretch Medium-Weak
2980-2850 Aliphatic (CH₃) C-H Stretch Medium-Weak
~1610, 1580, 1500 Aromatic C=C and C=N Ring Stretch Strong-Medium
~1460, 1380 CH₃ Bending Medium
900-800 Aromatic C-H Out-of-Plane Bending Strong

| 600-500 | C-I Stretch | Weak-Medium |

Note: Predictions are based on spectral data for related compounds.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically the π → π* transitions of the conjugated quinoline system.

Causality Behind Expected Spectrum:

  • The extended π-system of the quinoline core is a strong chromophore.

  • It is expected to exhibit multiple absorption bands characteristic of heteroaromatic systems, similar to naphthalene but modified by the nitrogen atom.[12]

  • Substituents will cause shifts in the absorption maxima (λ_max). The methyl group (auxochrome) will induce a small bathochromic (red) shift. The iodine atom, with its lone pairs, can also act as an auxochrome, further contributing to a red shift compared to unsubstituted quinoline.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

Predicted λ_max (nm) Transition Type Comments
~230 π → π* High-energy transition of the aromatic system.
~280 π → π* Lower-energy transition.

| ~315-325 | π → π* | Lowest-energy band, often showing vibrational fine structure. |

Note: Predictions based on UV spectra of quinoline and substituted derivatives.[12][13]

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

    • From the stock solution, prepare a dilute solution (e.g., ~10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition:

    • Fill two matched quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path. Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).

    • Replace the solvent in the sample cuvette with the dilute sample solution.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Passport

This table provides a consolidated summary of the key analytical data for the unambiguous identification of this compound.

Table 6: Spectroscopic Data Summary for this compound

Technique Key Feature Expected Value / Observation
¹H NMR Aromatic Protons 5 signals in the range δ 7.3-8.2 ppm with characteristic coupling patterns.
Methyl Protons 1 singlet at δ ~2.7 ppm (3H).
¹³C NMR Total Signals 11 distinct signals.
C-I Signal Shielded signal at δ ~95.0 ppm.
Methyl Signal Upfield signal at δ ~25.0 ppm.
Mass Spec (EI) Molecular Ion (m/z) 269
Key Fragments (m/z) 268, 142, 115
IR (ATR) Aromatic C=C/C=N ~1610-1500 cm⁻¹
C-I Stretch ~600-500 cm⁻¹

| UV-Vis (EtOH) | λ_max | ~230, ~280, ~320 nm |

Conclusion

The structural elucidation of a novel or synthesized molecule like this compound is a process of evidence accumulation. No single technique is sufficient. It is the powerful synergy of NMR, mass spectrometry, and vibrational spectroscopy that transforms a collection of spectral lines into a definitive three-dimensional structure. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently characterize this important quinoline derivative, ensuring the integrity of subsequent research and development efforts.

References

  • National Center for Biotechnology Information (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubChem. [Link]

  • National Center for Biotechnology Information (2024). 6-Methylquinoline. PubChem Compound Summary for CID 7059. [Link]

  • Huan, T. T., Hoa, L. T., & Dinh, N. H. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364. [Link]

  • Shi, M., et al. (2008). 6-Methyl-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1187. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. [Link]

  • NIST (n.d.). Quinoline, 6-methyl-. NIST Chemistry WebBook. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Nejem, R. M., et al. (2014). Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. ResearchGate. [Link]

  • Solomon, V. R., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18699-18720. [Link]

  • ResearchGate (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N). ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. PharmaCompass. [Link]

  • Schmitt, C., et al. (2014). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 57(23), 10079-10093. [Link]

  • Prajapati, S. M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Claret, P. A., & Osborne, A. G. (1974). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]

  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170. [Link]

  • Doc Brown's Chemistry (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • NIST (n.d.). Quinoline, 6-methyl- IR Spectrum. NIST Chemistry WebBook. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Introduction to 6-Iodo-2-methylquinoline and the Role of NMR

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a methyl group at the 2-position and an iodine atom at the 6-position significantly influences the molecule's electronic properties and steric environment, making NMR spectroscopy an essential tool for its unambiguous characterization.

¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of a molecule, respectively. By analyzing chemical shifts, coupling constants, and signal intensities, researchers can confirm the identity and purity of synthesized this compound, and deduce its three-dimensional structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally related compounds, including 2-methylquinoline, 6-methylquinoline, and various iodo-substituted quinolines.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the nitrogen atom and the iodine substituent, along with the electron-donating methyl group, will influence the chemical shifts of the protons on the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.2 - 7.4dJ ≈ 8.4
H-4~ 7.9 - 8.1dJ ≈ 8.4
H-5~ 7.8 - 8.0dJ ≈ 8.8
H-7~ 7.7 - 7.9ddJ ≈ 8.8, 2.0
H-8~ 8.2 - 8.4dJ ≈ 2.0
2-CH₃~ 2.7s-

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all ten carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the aromatic system. The carbon atom attached to the iodine (C-6) is expected to have a significantly upfield chemical shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 158 - 160
C-3~ 122 - 124
C-4~ 136 - 138
C-4a~ 147 - 149
C-5~ 130 - 132
C-6~ 90 - 95
C-7~ 135 - 137
C-8~ 128 - 130
C-8a~ 128 - 130
2-CH₃~ 24 - 26

Note: These are predicted values and may vary slightly in an experimental setting.

Rationale for Predicted Spectral Features

The predicted chemical shifts and coupling patterns are based on the fundamental principles of NMR spectroscopy and analysis of empirical data from similar structures.

  • ¹H NMR:

    • H-3 and H-4: These protons on the pyridine ring are expected to be doublets due to coupling with each other. H-4 is typically downfield to H-3 due to its proximity to the electron-withdrawing nitrogen and the ring current effect.

    • H-5, H-7, and H-8: These protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. H-8 is expected to be the most deshielded proton on this ring due to its peri-relationship with the nitrogen atom. H-5 will be a doublet coupled to H-7, and H-7 will be a doublet of doublets, coupled to both H-5 and H-8. The small coupling constant for H-8 arises from meta-coupling to H-7.

    • 2-CH₃: The methyl protons will appear as a singlet, as there are no adjacent protons to couple with.

  • ¹³C NMR:

    • C-2: This carbon, being adjacent to the nitrogen and bearing the methyl group, will be significantly downfield.

    • C-6: The carbon atom directly bonded to iodine will experience a strong shielding effect (the "heavy atom effect"), causing its signal to appear at a much higher field (lower ppm value) than other aromatic carbons.

    • Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 120-150 ppm, with their specific shifts influenced by the positions of the substituents.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Step 2: Instrument Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • For ¹H NMR:

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a standard 90° pulse.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set a relaxation delay of 2-5 seconds.

Step 3: Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Visualizing the Structure and NMR Workflow

Diagrams are essential for visualizing molecular structures and experimental workflows.

G cluster_mol This compound Structure and Numbering cluster_workflow NMR Data Acquisition and Analysis Workflow mol SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquisition Data Acquisition (1H & 13C Spectra) SamplePrep->Acquisition Insert into Spectrometer Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Generate FID Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Generate Spectra Structure Structure Confirmation Analysis->Structure Assign Signals

Caption: Molecular structure and workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By presenting predicted spectral data based on sound chemical principles and a detailed experimental protocol, this document serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The accurate interpretation of NMR spectra is paramount for the verification of molecular structure and purity, and this guide offers the foundational knowledge required to confidently analyze this important quinoline derivative.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Infrared spectroscopy of quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Quinoline Derivatives

Foreword: Decoding Molecular Architecture

To the researchers, scientists, and drug development professionals dedicated to advancing molecular science, this guide serves as a technical resource for the application of Infrared (IR) Spectroscopy in the structural elucidation of quinoline and its derivatives. Quinoline, a heterocyclic aromatic compound, forms the scaffold for a vast array of pharmacologically active agents and functional materials. Its structural nuance and susceptibility to substitution make IR spectroscopy an indispensable tool for its characterization. This document moves beyond a mere recitation of spectral data, aiming instead to provide a framework for interpretive analysis, grounded in the causality of molecular vibrations and validated by a synthesis of experimental and computational methodologies.

The Vibrational Signature of the Quinoline Core

At its heart, infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites transitions between vibrational energy states. For a molecule as complex as quinoline (C₉H₇N), these vibrations are numerous, but several key modes provide a reliable "fingerprint" for the core structure. These vibrations are best understood by dissecting the molecule into its constituent parts: the aromatic C-H bonds, the fused C=C and C=N ring system, and the overall molecular skeleton.

Aromatic C-H Vibrations

The bonds connecting hydrogen to the aromatic framework give rise to distinct stretching and bending vibrations.

  • C-H Stretching (νC-H): Aromatic C-H stretching vibrations are consistently observed in the region above 3000 cm⁻¹. For quinoline derivatives, these typically manifest as a series of sharp, medium-to-weak intensity bands between 3100 cm⁻¹ and 3000 cm⁻¹ [1][2]. The presence of multiple peaks in this region is due to the slight differences in bond environment for the seven C-H bonds on the quinoline scaffold.

  • C-H Out-of-Plane Bending (γC-H): More diagnostically significant are the strong C-H "out-of-plane" (OOP) bending vibrations, which appear in the 900 cm⁻¹ to 700 cm⁻¹ region. The exact position and number of these bands are highly sensitive to the substitution pattern on the benzene and pyridine rings, making this region critical for distinguishing between isomers. For unsubstituted quinoline, strong absorptions corresponding to these bending motions are observed, for example, around 850-740 cm⁻¹[3][4].

Ring Stretching and Skeletal Vibrations (νC=C, νC=N)

The fused aromatic rings of quinoline produce a series of complex, high-intensity absorptions in the fingerprint region between approximately 1650 cm⁻¹ and 1300 cm⁻¹ . These bands arise from the coupled stretching vibrations of the C=C and C=N bonds.

  • C=N and C=C Stretching: The C=N stretch is often observed near 1622 cm⁻¹ , while C=C stretching vibrations of the aromatic system appear as a group of sharp bands, typically between 1600 cm⁻¹ and 1430 cm⁻¹ [5][6]. The band around 1580 cm⁻¹ is often particularly characteristic of the quinoline ring system[7].

  • Ring Breathing and Deformation: The collective in-plane and out-of-plane vibrations of the entire molecular skeleton produce a cascade of additional bands throughout the fingerprint region, notably between 1400 cm⁻¹ and 1000 cm⁻¹ [1]. While individually difficult to assign without computational aid, this complex pattern is unique to the quinoline scaffold and its derivatives.

The following table summarizes the principal vibrational modes for the core quinoline structure.

Vibrational ModeTypical Frequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumA group of sharp peaks is typical.[1][2]
C=N Stretch1630 - 1610Medium to StrongKey indicator of the heterocyclic ring.[5]
Aromatic C=C Stretch1600 - 1430Medium to StrongMultiple sharp bands are characteristic of the fused ring system.[6][7]
C-N Stretch1325 - 1230MediumCan be coupled with other ring vibrations.[1]
In-Plane C-H Bend1300 - 1000Medium to WeakOften coupled with ring modes.
Out-of-Plane C-H Bend900 - 700StrongHighly sensitive to the substitution pattern on the rings.[3][4]

The Influence of Substituents and Intermolecular Forces

The true utility of IR spectroscopy lies in its ability to probe how chemical modifications to the quinoline core alter its vibrational signature. Substituents impact the spectrum through electronic effects and, most profoundly, through their participation in intermolecular interactions like hydrogen bonding.

Electronic Effects of Substituents

Functional groups attached to the quinoline ring modify its electronic distribution, which in turn alters the force constants (and thus vibrational frequencies) of nearby bonds.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or carbonyl (-C=O) groups pull electron density from the ring. This strengthens the C=N and C=C bonds, often causing a slight shift of their stretching frequencies to higher wavenumbers (a blueshift).

  • Electron-Donating Groups (EDGs) such as amino (-NH₂) or alkoxy (-OR) groups donate electron density into the ring system. This can slightly weaken the ring bonds through resonance, resulting in a shift to lower wavenumbers (a redshift).

The Impact of Hydrogen Bonding

Hydrogen bonding introduces a powerful intermolecular force that dramatically alters the IR spectrum. When a quinoline derivative contains a hydrogen bond donor (e.g., -OH, -NH₂) or acceptor (the quinoline nitrogen itself, or an N-oxide), significant spectral changes occur.

The primary effect is on the X-H stretching vibration (where X is O or N). In a non-hydrogen-bonded (free) state, an O-H stretch appears as a sharp, relatively weak band around 3600 cm⁻¹. When involved in hydrogen bonding, this bond is weakened and elongated, causing the absorption to shift to a lower frequency (e.g., 3400-3200 cm⁻¹) and broaden significantly into a high-intensity band[8][9]. This broadening is a hallmark of hydrogen bonding and arises from the wide distribution of hydrogen bond distances and angles in the sample matrix. The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor, and its interaction with protic solvents or other molecules can cause shifts in the ring mode frequencies[3][4][10].

A Validated Protocol for ATR-FTIR Analysis

To ensure data integrity and reproducibility, a robust experimental protocol is essential. Attenuated Total Reflectance (ATR) is a preferred technique for solid quinoline derivatives due to its minimal sample preparation requirements and high-quality results.[1]

Step-by-Step Experimental Workflow
  • Instrument Preparation and Verification:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).

    • Confirm the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free of residue. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Run an instrument performance qualification (PQ) test if available to verify energy throughput and signal-to-noise ratio against established benchmarks.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, lower the pressure clamp to apply consistent pressure.

    • Acquire a background spectrum (typically co-adding 32 or 64 scans at a resolution of 4 cm⁻¹). This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical response, which will be digitally subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid quinoline derivative powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Lower the pressure clamp and apply a consistent, reproducible pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a primary source of poor data quality (low signal intensity, distorted peak shapes).

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance spectrum.

  • Data Processing and Cleaning:

    • Wipe the sample from the ATR crystal and clean thoroughly with a solvent.

    • Apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, which can otherwise distort peak intensities at lower wavenumbers.

    • Perform a baseline correction if necessary to remove any broad, underlying features and ensure all peaks originate from a flat zero-absorbance line.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing p1 Instrument Warm-Up & Verification p2 Clean ATR Crystal p1->p2 a1 Acquire Background Spectrum (No Sample) p2->a1 a2 Load Solid Sample & Apply Pressure a1->a2 a3 Acquire Sample Spectrum a2->a3 d1 Clean Crystal Post-Analysis a3->d1 d2 Apply ATR & Baseline Corrections d1->d2 d3 Final Spectrum for Analysis d2->d3

ATR-FTIR experimental workflow for solid quinoline derivatives.

Synergy of Experiment and Theory: DFT-Assisted Spectral Assignment

While IR spectroscopy provides a detailed molecular fingerprint, unambiguously assigning every peak in a complex derivative can be challenging. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes an invaluable partner.[11][12][13]

By creating an in silico model of the quinoline derivative, DFT calculations can predict its vibrational frequencies and their corresponding IR intensities.[1] A common and effective approach involves using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[2][7][14] The causality is clear: the calculated frequencies are derived directly from the molecule's computed equilibrium geometry and the second derivative of its energy (the Hessian matrix), which defines the force constants for all 3N-6 normal modes of vibration.[15]

It is standard practice to scale the calculated frequencies by a small factor (typically 0.96-0.98) to correct for systematic errors arising from the harmonic approximation used in the calculation and basis set limitations.[2] The resulting theoretical spectrum can then be compared directly with the experimental data, allowing for a confident assignment of even closely spaced or coupled vibrational modes. This integrated approach provides a self-validating system where experimental observation and theoretical prediction must converge.

dft_workflow cluster_exp Experimental Arm cluster_comp Computational Arm exp_spectrum Acquire Experimental FTIR Spectrum analysis Compare & Correlate Spectra exp_spectrum->analysis comp_model Build Molecular Model (In Silico) comp_dft Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) comp_model->comp_dft comp_freq Calculate Vibrational Frequencies & Intensities comp_dft->comp_freq comp_scale Apply Scaling Factor (e.g., ~0.96) comp_freq->comp_scale comp_scale->analysis result Definitive Peak Assignment analysis->result

Sources

Introduction: The Strategic Importance of the Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6-Iodo-2-methylquinoline Derivatives

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous therapeutic agents and functional materials.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] The strategic functionalization of the quinoline nucleus is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Among the various possible substitutions, the introduction of a halogen atom, particularly iodine, at the C6 position of the 2-methylquinoline core is of significant interest. The iodine substituent can profoundly influence the molecule's lipophilicity, metabolic stability, and, crucially, its ability to form specific intermolecular interactions such as halogen bonding. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for establishing robust structure-activity relationships (SAR).[6] X-ray crystallography stands as the definitive technique for elucidating these molecular structures, providing invaluable insights for rational drug design.[7]

This guide provides a comprehensive analysis of the synthesis, crystallization, and crystal structure of this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis and Crystallization of Single-Crystal-Quality Compounds

The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway: The Doebner-von Miller Reaction

A classic and effective method for synthesizing 2-methylquinoline derivatives is the Doebner-von Miller reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 4-iodoaniline serves as the key starting material.

The causality behind this choice lies in its efficiency and adaptability. The reaction proceeds via a series of steps including Michael addition, cyclization, and oxidation to yield the aromatic quinoline ring. Iodine can be used as a catalyst and oxidant in some modern variations of quinoline synthesis.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Purification & Product A 4-Iodoaniline C Acid Catalyst (e.g., HCl, H2SO4) A->C Reacts with B Crotonaldehyde B->C D Oxidizing Agent (e.g., As2O5, Nitrobenzene) C->D Intermediate Formation E Heating D->E Cyclization/ Oxidation F Workup & Steam Distillation E->F Crude Product G Column Chromatography F->G Purification H This compound G->H Final Product

Caption: Synthetic workflow for this compound via Doebner-von Miller reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for quinoline synthesis.[2][9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-iodoaniline (1 equivalent), concentrated hydrochloric acid (3 equivalents), and an oxidizing agent such as arsenic pentoxide or nitrobenzene.

  • Addition of Aldehyde: Cool the mixture in an ice bath. Slowly add crotonaldehyde (2.5 equivalents) dropwise while stirring vigorously. The slow addition is critical to control the exothermic reaction.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Workup: Cool the mixture to room temperature and dilute with water. Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution. This step neutralizes the acid and liberates the free base.

  • Purification: The crude product is typically a dark oil or solid. Purify by steam distillation. The distillate, containing the desired product, is extracted with an organic solvent like dichloromethane.

  • Final Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Further purification can be achieved by column chromatography on silica gel to yield pure this compound.[10]

Crystallization Methodologies

Obtaining single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allowing the solvent to evaporate slowly over several days can yield high-quality crystals. This method is effective because it gradually increases the concentration to the point of supersaturation.

  • Slow Cooling: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The decrease in solubility at lower temperatures promotes crystal growth.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Inducing Nucleation: If crystals do not form, try scratching the inside of the vessel with a glass rod or adding a tiny seed crystal to provide nucleation sites.[11]

Part 2: A Deep Dive into the Crystal Structure

Molecular Geometry and Conformation

In the crystal structure of dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, the dihydropyridine ring is not planar and adopts a twisted conformation.[12] This deviation from planarity is a common feature in partially saturated heterocyclic systems and is influenced by the steric demands of the substituents. The iodine atom lies within the plane of the benzene ring, as expected.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic parameters for the representative derivative, providing a quantitative basis for the structural analysis.[12]

ParameterValue
Chemical FormulaC₁₄H₁₄INO₄
Molecular Weight387.16
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.7994 (14)
b (Å)10.2797 (8)
c (Å)10.8056 (8)
α (°)116.862 (3)
β (°)103.956 (4)
γ (°)96.780 (4)
Volume (ų)723.80 (16)
Z2
Temperature (K)100
RadiationMo Kα
R-factor (R1)0.027
wR20.073

Data sourced from Gültekin et al. (2012).[12]

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state packing of molecules is dictated by a network of non-covalent interactions. In the case of the this compound derivative, hydrogen bonds are the dominant forces.

  • Hydrogen Bonding: The structure reveals pairs of N—H···O and C—H···O hydrogen bonds that link adjacent molecules.[12] These interactions create centrosymmetric dimers, which are fundamental building blocks of the crystal lattice.

  • Halogen Bonding: Although not explicitly detailed as the primary interaction in the reference structure, the iodine atom on the quinoline ring possesses an electropositive region (σ-hole) capable of forming halogen bonds with Lewis basic atoms (like oxygen or nitrogen) on neighboring molecules. This interaction, if present, would play a significant role in directing the crystal packing and is a key consideration in the design of crystalline materials.

  • π-π Stacking: The planar aromatic rings of the quinoline system are expected to engage in π-π stacking interactions, further stabilizing the crystal structure.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond I1 C-I I1->O2 C-I···O Halogen Bond (Potential) Ring1 Quinoline Ring Ring2 Quinoline Ring Ring1->Ring2 π-π Stacking

Caption: Key intermolecular interactions in 6-iodo-quinoline derivative crystals.

Part 3: Implications for Drug Development and Materials Science

The detailed structural knowledge gained from X-ray crystallography has profound implications.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can dramatically affect its solubility, dissolution rate, and bioavailability. Understanding the intermolecular interactions allows scientists to predict and control which polymorph is formed, ensuring consistent product quality.

  • Rational Drug Design: The precise geometry of the this compound scaffold and its interaction patterns can be used to design more potent and selective inhibitors for biological targets. The iodine atom can serve as a key anchoring point within a protein's binding pocket through halogen bonding.

  • Materials Science: The predictable self-assembly of these molecules through hydrogen and halogen bonding makes them interesting candidates for the development of novel crystalline materials with specific optical or electronic properties.

Conclusion

The this compound framework represents a valuable scaffold in medicinal chemistry and materials science. This guide has detailed the synthetic and crystallographic protocols necessary to study these compounds, highlighting the critical role of X-ray diffraction in elucidating their three-dimensional structures. The analysis of a representative derivative reveals a non-planar dihydroquinoline ring and a crystal lattice stabilized primarily by a network of hydrogen bonds. This structural information is not merely academic; it provides a rational foundation for designing next-generation pharmaceuticals and functional materials by enabling a precise understanding of the forces that govern molecular recognition and solid-state assembly.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds. Retrieved from [11]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from [13]

  • Benchchem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Retrieved from [6]

  • Gültekin, M. S., et al. (n.d.). Dimethyl 6-iodo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate. National Institutes of Health. Retrieved from [12]

  • Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace. Retrieved from [9]

  • Ilies, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. Retrieved from [4]

  • ChemicalBook. (n.d.). 6-Iodoquinoline synthesis. Retrieved from [10]

  • Drake, C. A. (2010). X-ray Crystallography of Chemical Compounds. National Institutes of Health. Retrieved from [7]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [8]

  • Bello, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. Retrieved from [1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [5]

  • Taylor, R. D., et al. (2021). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [2]

  • Patel, K. R., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [3]

  • Wolska, P., & Staszewska-Krajewska, O. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [14]

Sources

Biological activity of halogenated quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Halogenated Quinoline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable pharmacological versatility. The strategic introduction of halogen atoms onto this privileged structure profoundly modulates its physicochemical properties, leading to a diverse and potent array of biological activities. This guide provides a comprehensive exploration of halogenated quinoline compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and applications across various therapeutic areas, including antimalarial, antibacterial, anticancer, and antiviral domains. We will dissect the causal relationships behind experimental designs for evaluating these compounds and provide detailed, field-proven protocols. This document serves as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics derived from this potent chemical class.

The Quinoline Core and the Impact of Halogenation

The fundamental quinoline structure is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. Its chemical properties, including aromaticity and the presence of a nitrogen atom, make it an excellent scaffold for interacting with various biological targets.

Halogenation—the incorporation of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—is a critical tool in drug design. When applied to the quinoline ring, it influences the molecule's activity in several key ways:

  • Lipophilicity: Halogens increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes and reach intracellular targets.

  • Electronic Effects: As highly electronegative atoms, halogens withdraw electron density from the quinoline ring, altering its reactivity and ability to form hydrogen bonds or other non-covalent interactions with target proteins.

  • Steric Hindrance: The size of the halogen atom can provide steric bulk, influencing the compound's binding orientation and selectivity for its target.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

The specific position and identity of the halogen are paramount, giving rise to distinct pharmacological profiles.

Caption: Chloroquine inhibits heme detoxification in the malaria parasite.

  • Mefloquine: While its exact mechanism remains unclear, mefloquine is also a blood schizonticide that disrupts the parasite's lifecycle within red blood cells. [1][2]However, its use is often limited by significant neuropsychiatric side effects, including anxiety, hallucinations, and depression, which can persist long after discontinuation. [1][3][4][5]

Antibacterial and Biofilm Eradication Activity

Halogenated quinolines have emerged as powerful agents against drug-resistant bacteria, particularly those encased in biofilms.

  • Bedaquiline (a diarylquinoline): This compound revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB). [6]Its unique mechanism involves the specific inhibition of the proton pump of mycobacterial ATP synthase. [6][7][8]Bedaquiline binds to the c-subunit of the enzyme, stalling its rotation and disrupting the synthesis of ATP, the cell's primary energy source. [8][9][10]This leads to bacterial cell death, even in dormant or non-replicating cells, which are notoriously difficult to eradicate. [8]

  • Biofilm Eradicators (e.g., 8-hydroxyquinolines): Bacterial biofilms are structured communities of bacteria that adhere to surfaces and are highly tolerant to conventional antibiotics. [11]Select halogenated quinolines have demonstrated a remarkable ability to eradicate established biofilms of clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). [11][12][13][14]The mechanism is believed to be independent of membrane lysis and may involve disrupting the dormant "persister cells" within the biofilm matrix. [11][15]

Anticancer Activity

The quinoline scaffold is present in numerous FDA-approved anticancer drugs, many of which are halogenated and function as kinase inhibitors. [16][17][18]

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Halogenated quinolines like Bosutinib and Cabozantinib are designed to fit into the ATP-binding pocket of specific kinases (e.g., Abl, c-Met, VEGFR), preventing phosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival. [18]Halogen atoms often form key hydrophobic or polar interactions within the kinase binding site, enhancing potency and selectivity. [19]* Other Mechanisms: Novel halogenated quinolines have shown anticancer activity through various other mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of cell migration. [20][21]

Other Notable Activities
  • Amebicidal Activity: Halogenated 8-hydroxyquinolines like Iodoquinol and Clioquinol are effective luminal amebicides. [22][23]Their mechanism is thought to involve the chelation of essential metal ions, such as iron, which are necessary for the parasite's metabolic processes. [24][25][26]* Antiviral Activity: Chloroquine has demonstrated antiviral effects by increasing the pH of endosomes, which can interfere with the entry and replication of certain pH-dependent viruses. [27][28]* Neurotoxicity: A critical consideration is the potential for neurotoxicity. Clioquinol was withdrawn from oral use due to its association with subacute myelo-optic neuropathy (SMON). [29][30]This toxicity is linked to its metal-chelating properties and potential to induce oxidative stress. [31]As mentioned, mefloquine also carries significant risks of severe neurological and psychiatric side effects. [3]

Structure-Activity Relationships (SAR)

The biological activity of halogenated quinolines is exquisitely sensitive to the type, number, and position of halogen substituents.

  • Antimalarial 4-Aminoquinolines: For compounds like chloroquine, a chlorine atom at the C7 position is essential for activity. [32]This substitution increases the basicity of the ring system, aiding its accumulation in the acidic parasite vacuole and inhibiting hemozoin formation. [32]* Antibacterial 8-Hydroxyquinolines: SAR studies on biofilm-eradicating quinolines have shown that synthetic tuning of the C2 position has a significant impact on activity against different bacterial strains. [13]The lipophilicity, governed by the halogen and other substituents, is a key factor in optimizing activity against pathogens like S. epidermidis. [12]* Anticancer Kinase Inhibitors: In anilinoquinazoline-based inhibitors, halogen atoms in the meta-position of the aniline ring often create favorable hydrophobic interactions within the kinase's ATP-binding domain, leading to highly potent compounds. [19]

    Drug Name Halogen(s) & Position(s) Primary Indication Mechanism of Action
    Bedaquiline Br at C6' Multidrug-Resistant Tuberculosis Inhibition of mycobacterial ATP synthase c-subunit. [6][7][8][9]
    Chloroquine Cl at C7 Malaria Inhibition of heme polymerase, preventing heme detoxification. [27][33]
    Iodoquinol I at C5 and C7 Intestinal Amebiasis Metal ion chelation, disrupting parasite metabolism. [24][26]
    Clioquinol Cl at C5, I at C7 Intestinal Amebiasis (formerly) Metal ion chelation. [30]
    Bosutinib Cl at C2, C4 (on aniline) Chronic Myelogenous Leukemia Inhibition of Abl and Src tyrosine kinases. [18]
    Cabozantinib F at C6, C7 (on quinoline) Thyroid, Kidney, Liver Cancer Inhibition of multiple receptor tyrosine kinases (c-Met, VEGFR). [18]
    Lenvatinib Cl at C4 (on aniline) Thyroid, Kidney Cancer Inhibition of multiple receptor tyrosine kinases (VEGFR, RET). [18]
    Neratinib Cl at C3 (on aniline) Breast Cancer Irreversible inhibitor of EGFR, HER2, and HER4. [16]

    Table 1: Selected FDA-Approved Halogenated Quinolines and Their Mechanisms.

Key Experimental Protocols for Activity Assessment

Evaluating the biological activity of novel halogenated quinolines requires robust and validated experimental protocols. The following are foundational assays in the field.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a liquid growth medium. Growth is assessed after a defined incubation period.

Methodology (Broth Microdilution):

  • Preparation: Prepare a stock solution of the halogenated quinoline compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the target bacterium (e.g., MRSA) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing bacteria and medium but no compound.

    • Negative Control: Wells containing medium only.

    • Vehicle Control: Wells containing bacteria and the highest concentration of the solvent used (e.g., DMSO) to ensure it has no antibacterial effect.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Scientist's Note: This protocol is a self-validating system. The positive control must show robust growth, and the negative/vehicle controls must show no growth for the assay to be considered valid. This ensures that any observed inhibition is due to the compound's activity and not other factors.

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the lowest concentration of a compound required to eradicate a pre-formed bacterial biofilm.

Principle: Biofilms are grown on a solid surface, which is then exposed to serial dilutions of the test compound. Survival of the biofilm-embedded bacteria is quantified.

Caption: A standardized workflow for assessing biofilm eradication potential.

Methodology:

  • Biofilm Formation: In a 96-well plate, add 100 µL of a standardized bacterial suspension (1 x 10⁷ CFU/mL) to each well. Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Preparation for Challenge: Carefully aspirate the planktonic (free-floating) cells from each well. Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria, leaving the established biofilm intact.

  • Compound Exposure: Prepare a 2-fold serial dilution of the halogenated quinoline in fresh growth medium. Add 100 µL of these dilutions to the biofilm-coated wells. Include positive (biofilm with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Quantification:

    • Crystal Violet (CV) Staining: Aspirate the medium, wash with PBS, and stain the remaining biofilm biomass with 0.1% CV solution. After washing away excess stain, solubilize the bound stain with ethanol or acetic acid and measure the absorbance at ~570 nm. The MBEC is the concentration that results in a significant reduction in biomass compared to the control.

    • CFU Counting: Scrape or sonicate the biofilm from the well surface into PBS. Perform serial dilutions of this suspension and plate on agar plates to count the number of viable cells. The MBEC is the concentration that causes a >99.9% reduction in CFU compared to the control.

Scientist's Note: The choice of quantification method is critical. CV staining measures total biomass (live and dead cells), while CFU counting directly measures viable, culturable bacteria. For determining true eradication, CFU counting is the gold standard.

Challenges and Future Directions

Despite their promise, the development of halogenated quinolines faces several challenges:

  • Toxicity: As seen with clioquinol and mefloquine, off-target effects and toxicity remain a primary concern. Future design must focus on improving the therapeutic index by increasing selectivity for the microbial or cancer cell target over host cells.

  • Drug Resistance: Bacteria and parasites are adept at developing resistance. For antimalarials like chloroquine, resistance often involves efflux pumps that remove the drug from its site of action. [33]The development of new compounds must anticipate and overcome these resistance mechanisms.

  • Synthetic Accessibility: While the quinoline core is well-established, creating diverse and novel analogues can be synthetically challenging. The development of efficient, high-yield synthetic methods, such as microwave-enhanced reactions, is crucial for exploring a wider chemical space. [14][15] The future of this field lies in leveraging modern drug discovery tools. Structure-based drug design, computational modeling, and high-throughput screening can accelerate the identification of novel compounds with enhanced potency and improved safety profiles. [34]The development of hybrid molecules that combine a halogenated quinoline with another pharmacophore is also a promising strategy to create dual-action agents that can combat resistance and improve efficacy. [35][36]

Conclusion

Halogenated quinolines are a profoundly important class of bioactive molecules with a rich history and a vibrant future in drug discovery. Their diverse mechanisms of action, from inhibiting essential enzymes in pathogens to modulating critical signaling pathways in cancer, underscore the power of the quinoline scaffold. The strategic use of halogenation provides a powerful method for fine-tuning pharmacological properties, leading to the development of life-saving drugs. By understanding the intricate structure-activity relationships and employing rigorous, validated experimental protocols, researchers can continue to unlock the therapeutic potential of these compounds to address some of the world's most pressing health challenges.

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The Rising Profile of 6-Iodo-2-methylquinoline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Among the vast library of quinoline analogs, derivatives of 6-iodo-2-methylquinoline have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. The presence of the iodine atom at the 6-position provides a versatile handle for synthetic modification, allowing for the facile introduction of diverse functionalities through modern cross-coupling reactions. This guide offers a comprehensive overview of the synthesis, potential applications, and mechanistic insights into this compound derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

The Strategic Advantage of the this compound Core

The this compound molecule is a strategic starting point for the synthesis of diverse chemical libraries. The iodine substituent is a key feature, as the carbon-iodine bond is readily activated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2] This reactivity allows for the systematic and efficient introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties at the 6-position, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

Synthetic Pathways to Novel this compound Derivatives

The derivatization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent functional group tolerance, and predictable regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of 6-aryl- and 6-heteroaryl-2-methylquinolines. The reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[3]

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, yielding 6-amino-2-methylquinoline derivatives. It involves the coupling of this compound with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[2][4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • In a dry reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water to the reaction mixture.

  • Stir the mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-methylquinoline derivative.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, followed by the amine and this compound.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the target 6-amino-2-methylquinoline derivative.[2][4]

G cluster_synthesis Synthetic Workflow for this compound Derivatives Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Aryl/Heteroaryl Boronic Acid Buchwald Buchwald-Hartwig Amination Start->Buchwald Primary/Secondary Amine Aryl 6-Aryl/Heteroaryl-2-methylquinolines Suzuki->Aryl Amino 6-Amino-2-methylquinolines Buchwald->Amino Screening Biological Screening (Anticancer/Antimicrobial) Aryl->Screening Amino->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Potential Therapeutic Applications

Derivatives of this compound have shown considerable promise in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this compound have been investigated for their potential to inhibit various cancer cell lines. The introduction of different aryl and heteroaryl groups at the 6-position can significantly influence their cytotoxic activity.

Mechanism of Action: Many quinoline-based anticancer agents function as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival.[5] The PI3K/Akt/mTOR pathway is a key regulator of cell growth and is frequently dysregulated in cancer.[6][7] Certain quinoline derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.

G cluster_pathway Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Quinoline This compound Derivative Quinoline->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline derivatives.

Quantitative Data on Anticancer Activity:

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-ArylquinolinesHeLa (Cervical Cancer)8.3 - 34.34[1]
2-ArylquinolinesPC3 (Prostate Cancer)31.37[1]
6-Aryloxyl quinazolinesN87 (Gastric Cancer)0.0063 - 0.0972[8]
6-Aryloxyl quinazolinesH1975 (Lung Cancer)0.0075 - 0.1733[8]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antimalarial drugs.[9] The functionalization of the this compound scaffold has led to the discovery of compounds with potent activity against various bacterial and fungal pathogens.

Mechanism of Action: A primary target for many quinolone-based antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[10][11] By inhibiting this enzyme, these compounds disrupt DNA synthesis, leading to bacterial cell death.

Quantitative Data on Antimicrobial Activity:

Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Quinoline-2-one derivativesStaphylococcus aureus (MRSA)0.75[12]
Quinoline-2-one derivativesEnterococcus faecalis (VRE)0.75[12]
QuinolinequinonesStaphylococcus aureus1.22[13]
QuinolinequinonesStaphylococcus epidermidis1.22[13]
Quinoline-based hydroxyimidazolium hybridsMycobacterium tuberculosis H37Rv10 - 20[14]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6[14]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound core have provided valuable insights into the structure-activity relationships (SAR) governing the biological activity of these derivatives. For anticancer agents, the nature of the aryl or heteroaryl substituent at the 6-position is critical for potency and selectivity. Similarly, for antimicrobial agents, the physicochemical properties of the substituents, such as lipophilicity and hydrogen bonding capacity, play a crucial role in their efficacy.

Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Expansion of Chemical Diversity: Utilizing a broader range of cross-coupling partners to generate novel derivatives with unique structural features.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

  • Development of Selective Inhibitors: Fine-tuning the chemical structure to enhance selectivity for specific molecular targets, thereby minimizing off-target effects and improving the therapeutic index.

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An In-Depth Technical Guide to the Structure-Activity Relationship of Iodo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of an iodine atom onto this privileged framework offers a powerful tool for modulating physicochemical properties and enhancing biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of iodo-substituted quinolines. We will explore the nuanced role of iodine in drug design, delve into modern synthetic strategies, and dissect the SAR across critical therapeutic areas, including antimicrobial, anticancer, and antiviral applications. By integrating detailed experimental protocols, quantitative data summaries, and mechanistic diagrams, this document serves as an essential resource for professionals engaged in the discovery and development of novel quinoline-based therapeutics.

Introduction: The Convergence of a Privileged Scaffold and a Unique Halogen

The Quinoline Scaffold: A Legacy of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, capable of interacting with diverse biological targets. From the historic antimalarial quinine to modern fluoroquinolone antibiotics and kinase inhibitors, the quinoline core has proven to be a remarkably versatile template for drug design.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide key interaction points—such as hydrogen bonding and π-π stacking—for binding to enzymes and receptors.[2]

The Role of Iodine in Drug Design: Beyond a Simple Halogen

The incorporation of iodine into a drug candidate is a deliberate design choice that leverages its unique physicochemical properties.[3] Unlike smaller halogens, iodine offers a distinct combination of characteristics that can profoundly influence a molecule's pharmacological profile.

  • Lipophilicity: Iodine significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.

  • Size and Steric Effects: With a van der Waals radius comparable to a methyl group, iodine can act as a bulky substituent, creating specific steric interactions that can improve binding affinity and selectivity for a target protein.[4]

  • Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction, where the electropositive region on the iodine atom interacts with a Lewis base (e.g., an oxygen or nitrogen atom on a biological target), can be a critical factor in achieving high-affinity binding and stabilizing the drug-receptor complex.

  • Metabolic Handle: The carbon-iodine (C-I) bond can be metabolically labile, but its stability is influenced by its position (stronger on an sp² carbon than an sp³ carbon).[4] This property can be exploited in prodrug strategies or in the design of radioiodinated imaging agents.

Synergy: The Therapeutic Potential of Iodo-Quinolines

The combination of the quinoline scaffold with iodine substitution creates a powerful synergistic effect. The iodine atom can fine-tune the electronic and steric properties of the quinoline ring, guiding its interaction with biological targets to elicit a desired therapeutic response. This guide will explore how this strategic iodination has led to the development of potent agents across various disease classes.

Synthetic Strategies for Iodo-Substituted Quinolines

The synthesis of iodo-quinolines can be achieved through various methods, ranging from classical named reactions adapted for iodinated starting materials to modern, highly efficient catalytic processes.

Classical and Modern Synthetic Approaches

Classical methods like the Doebner synthesis , a one-pot, three-component reaction involving an iodo-aniline, an aldehyde, and pyruvic acid, remain valuable for creating libraries of iodo-substituted carboxy-quinolines.[1][5][6] Similarly, the Pfitzinger condensation offers another established route.[1][5]

Modern synthetic chemistry has introduced more versatile and efficient methodologies. These include:

  • Metal-Catalyzed Reactions: Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a mild and functional-group-tolerant route to 2,4-disubstituted quinolines.[7]

  • Domino and Tandem Reactions: Multi-stage strategies, such as a benzannulation/iodocyclization sequence, allow for the construction of highly substituted quinoline systems.[8]

  • Mechanochemical Synthesis: Solvent-free, iodine-mediated oxidative annulation offers an environmentally benign approach to synthesizing multi-substituted quinolines.[9]

Visualization: General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of iodo-quinoline derivatives, a common practice in medicinal chemistry research.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Materials (e.g., Iodo-aniline, Aldehyde) B One-Pot Reaction (e.g., Doebner Synthesis) A->B C Purification (Crystallization/Chromatography) B->C D Spectroscopic Analysis (NMR, MS, FT-IR) C->D E Purity Assessment (HPLC) D->E F In Vitro Screening (Antimicrobial/Anticancer Assays) E->F G SAR Analysis F->G H Lead Optimization G->H

Caption: A typical workflow from synthesis to lead optimization for iodo-quinoline drug discovery.

Experimental Protocol: Doebner Synthesis of a 6-Iodo-2-phenylquinoline-4-carboxylic Acid

This protocol describes a representative one-pot, three-component synthesis, adapted from established methodologies.[1][5]

Materials:

  • 4-Iodoaniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.2 mmol)

  • Trifluoroacetic acid (TFA) (0.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 4-iodoaniline (1.0 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Add trifluoroacetic acid (0.2 mmol) as a catalyst to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 5 mL).

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-iodo-2-phenylquinoline-4-carboxylic acid.

  • Dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR to confirm its structure and purity.[1][5]

Structure-Activity Relationship (SAR) Analysis Across Therapeutic Areas

The position and electronic environment of the iodine atom on the quinoline scaffold are critical determinants of biological activity.

Antimicrobial Agents

Iodo-quinolines have demonstrated significant potential as antimicrobial agents. The well-known drug Diiodohydroxyquinoline (Iodoquinol) has long been used to treat amoebiasis.[10][11] Its mechanism is thought to involve the chelation of essential metal ions like iron, disrupting the parasite's enzymatic processes, and potentially interfering with DNA function.[10][11][12]

Recent studies on novel 6-iodo-substituted carboxy-quinolines have revealed key SAR insights.[1][5]

  • Position of Iodine: The presence of iodine at the C6 position has been shown to confer potent activity, particularly against Gram-positive bacteria like S. epidermidis and fungi like C. parapsilosis.[1][5][6] This is consistent with findings that iodine insertion often increases antimicrobial activity.[1][5]

  • Carboxyl Group: A carboxyl group at the C4 position is a common feature in many active compounds, suggesting it plays a role in the molecule's overall pharmacophore.[1][5]

  • Substituents at C2: Varying the phenyl-substituted aldehydes used in the Doebner synthesis allows for modulation of the C2 substituent. The electronic effects of these substituents can fine-tune the antimicrobial spectrum and potency.[1][5]

  • Biofilm Inhibition: Importantly, many of these derivatives not only kill microbes but also prevent microbial adhesion, the crucial first step in biofilm formation, which is a major contributor to antibiotic resistance.[5]

Table 1: Representative Antimicrobial Activity of 6-Iodo-quinoline Derivatives

Compound IDC2-SubstituentS. epidermidis MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference
4a Phenyl125>500[1][5]
4c 4-Chlorophenyl62.5250[1][5]
4s 2-Thienyl125250[1][5]
4t 2-Furyl125250[1][5]
Data adapted from studies on 6-iodo-2-arylquinoline-4-carboxylic acids. MIC (Minimum Inhibitory Concentration).
Anticancer Agents

The quinoline scaffold is a key component of many anticancer drugs, and iodination provides a pathway to enhance this activity.[13] Iodo-quinolines can induce cancer cell death through multiple mechanisms, including apoptosis, cell cycle arrest, and inhibition of key enzymes.[13][14][15][16]

  • Enzyme Inhibition: A notable example is the development of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as highly potent and selective inhibitors of DYRK1A, a protein kinase implicated in Down syndrome and neurodegenerative diseases.[17] X-ray crystallography revealed that the 10-iodo substituent is crucial for activity, orienting the inhibitor towards the hinge region of the kinase's ATP binding site.[17] Replacing iodine with smaller halogens like chlorine or fluorine led to a significant loss of activity, highlighting the specific role of iodine's size and properties in this interaction.[17]

  • Apoptosis Induction: Studies have shown that certain dibromo- and morpholine-substituted quinolines can exhibit antiproliferative activity against glioblastoma and other cancer cell lines.[15] The proposed mechanisms include the induction of DNA fragmentation (a hallmark of apoptosis) and the inhibition of Topoisomerase I, an enzyme essential for DNA replication.[15]

Diagram: Apoptosis Induction Pathway

This diagram illustrates a simplified pathway by which an iodo-quinoline derivative might induce apoptosis in a cancer cell.

G A Iodo-Quinoline Derivative B Inhibition of Topoisomerase I A->B C DNA Damage Accumulation B->C D Activation of p53 Pathway C->D E Upregulation of Pro-Apoptotic Proteins (e.g., Bax) D->E F Mitochondrial Dysfunction E->F G Caspase Cascade Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: A potential mechanism for iodo-quinoline-induced apoptosis in cancer cells.

Antiviral Agents

Several quinoline analogues, such as chloroquine and hydroxychloroquine, have demonstrated broad-spectrum anti-coronavirus activity in vitro.[18] The primary mechanism for these compounds is believed to be interference with viral entry at a post-attachment stage, potentially by inhibiting endosomal acidification.[18] While the SAR of iodo-substituted quinolines in this space is less developed, the established antiviral activity of the core scaffold makes it a promising area for future investigation.[19][20] Strategic iodination could be used to enhance lipophilicity, improve cellular uptake, and potentially introduce new interactions with viral or host cell targets.

Bioanalytical Methodologies

The robust characterization and quantification of iodo-substituted quinolines are essential for both drug discovery and quality control.

Characterization and Quantification Techniques
  • Structural Elucidation: A combination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is routinely used to confirm the chemical structure of newly synthesized compounds.[1][5][6]

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for assessing purity and for quantitative analysis.[21][22] These methods are crucial for determining the concentration of the active compound in pharmaceutical formulations and for pharmacokinetic studies in biological fluids.[23][24]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a representative method for the quantitative determination of a halogenated 8-hydroxyquinoline, like iodoquinol, in a pharmaceutical preparation.[21][22]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-silica column (10 µm particle size).

  • Mobile Phase: Acetonitrile:Methanol:Water (30:20:50) containing 0.001 M NiCl₂. The nickel chloride forms a complex with the hydroxyquinoline, aiding in separation and detection.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the iodo-quinoline reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected sample concentration range.

  • Sample Preparation (e.g., for a cream): Accurately weigh a portion of the cream containing the iodo-quinoline. Disperse it in a suitable solvent and sonicate to extract the drug. Dilute the extract with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared sample solution.

  • Quantification: Determine the concentration of the iodo-quinoline in the sample by interpolating its peak area from the calibration curve.

Specialized Applications: Iodo-Quinolines in Molecular Imaging

The ability to incorporate radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) into the quinoline structure opens the door to molecular imaging applications, primarily in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[25][26]

These radioiodinated quinolines can be designed as probes to visualize and quantify biological processes in vivo.[27] For example, derivatives of the MDR-reversing drug MS-209 have been radiolabeled with ¹²⁵I to develop imaging agents capable of characterizing multidrug resistance in tumors.[27] The design of such agents requires careful consideration of metabolic stability to prevent premature deiodination, which would lead to non-specific uptake in tissues like the thyroid and a loss of signal from the target.[4]

Conclusion and Future Perspectives

The strategic incorporation of iodine into the quinoline scaffold is a validated and powerful strategy in medicinal chemistry. The unique properties of iodine—its size, lipophilicity, and ability to form halogen bonds—provide a sophisticated tool for optimizing potency, selectivity, and pharmacokinetic properties. The SAR data clearly demonstrate that the position of the iodine atom is critical, with substitutions at C6, C7, and C10 showing significant promise in antimicrobial, antimalarial, and anticancer applications, respectively.

Future research should focus on several key areas:

  • Exploring Underexplored Positions: Systematically investigating the impact of iodination at all available positions on the quinoline ring against a broad panel of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which iodo-quinolines exert their effects to enable more rational drug design.

  • Metabolic Stability: Designing novel iodo-quinolines with improved metabolic stability to minimize in vivo deiodination and potential off-target toxicity.[4]

  • Theranostics: Combining the therapeutic properties of iodo-quinolines with the imaging capabilities of their radioiodinated counterparts to create theranostic agents for simultaneous diagnosis and treatment.

By continuing to explore the rich chemical space of iodo-substituted quinolines, the scientific community is well-positioned to develop the next generation of innovative therapeutics and diagnostic agents.

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The Versatility of the C-I Bond: An In-depth Technical Guide to the Chemical Reactivity of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Iodo-2-methylquinoline in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the quinoline scaffold holds a privileged position. Its derivatives are integral to a wide array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2] The strategic functionalization of this heterocyclic system is therefore a cornerstone of modern drug discovery. Among the various substituted quinolines, this compound emerges as a particularly valuable and versatile building block. The presence of the iodine atom at the 6-position, a site less sterically hindered than positions on the pyridine ring, combined with the electron-donating methyl group at the 2-position, imparts a unique reactivity profile that is ripe for exploitation in complex molecular synthesis.[3]

This technical guide provides a comprehensive exploration of the chemical reactivity of the iodine atom in this compound. We will delve into the mechanistic underpinnings of its participation in a variety of powerful cross-coupling reactions and other transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus will be on understanding the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.

A reliable method for the synthesis of this compound is a prerequisite for its use as a versatile intermediate. A common and effective approach involves the diazotization of 6-amino-2-methylquinoline followed by a Sandmeyer-type reaction with potassium iodide. This method provides a clean and efficient route to the desired product.

The Heart of the Matter: The Nature and Reactivity of the Carbon-Iodine Bond

The exceptional utility of this compound as a synthetic intermediate is fundamentally tied to the nature of the carbon-iodine (C-I) bond. Among the halogens, the C-I bond is the longest and weakest, making it the most reactive in a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions.[4][5] The generally accepted trend in the reactivity of haloarenes follows the order of bond dissociation energy: I > Br > Cl > F.[4] This enhanced reactivity means that the C-I bond in this compound is more readily cleaved during the oxidative addition step of catalytic cycles, often allowing for milder reaction conditions, shorter reaction times, and higher yields compared to its bromo or chloro analogues.[4]

The electronic nature of the quinoline ring system, being electron-deficient, further activates the C-I bond towards certain reactions. The methyl group at the 2-position, being electron-donating, can subtly influence the electron density of the ring and, consequently, the reactivity of the C-I bond, though the inherent reactivity of the iodine atom typically dominates.

Harnessing the Power of Palladium: Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond makes it a prime candidate for a variety of coupling partners, enabling the facile construction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[6] The reaction of this compound with a variety of arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed for their ability to promote both oxidative addition and reductive elimination.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterConditionRationale
Reactants This compound (1.0 mmol), Phenylboronic acid (1.2 mmol)A slight excess of the boronic acid ensures complete consumption of the iodoquinoline.
Catalyst Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Pd(OAc)₂ is a common palladium precursor, and SPhos is a highly effective ligand for Suzuki couplings of aryl iodides.[4]
Base K₃PO₄ (2.0 mmol)A moderately strong base is required to activate the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O (10:1, 5 mL)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 °CThe high reactivity of the C-I bond often allows for lower reaction temperatures compared to other haloquinolines.[4]
Time 4-6 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Degassed Solvent: 1,4-Dioxane/H₂O B->C D Heat & Stir: 80 °C, 4-6h C->D E Cool & Dilute: Ethyl Acetate D->E F Wash: Water & Brine E->F G Dry, Filter, Concentrate F->G H Purify: Column Chromatography G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] this compound readily participates in this reaction with a wide range of primary and secondary amines, providing access to a diverse array of 6-amino-2-methylquinoline derivatives, which are important pharmacophores.[8]

Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the C-I bond to a Pd(0) complex.[9] The amine then coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[9] The choice of ligand and base is critical for a successful amination. Bulky, electron-rich phosphine ligands such as BrettPhos are often effective for coupling with a variety of amines.[9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterConditionRationale
Reactants This compound (1.0 mmol), Morpholine (1.2 mmol)A slight excess of the amine is used to drive the reaction to completion.
Catalyst Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%)Pd₂(dba)₃ is a common Pd(0) source, and BrettPhos is a highly active ligand for C-N coupling.[9]
Base NaOtBu (1.4 mmol)A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.
Solvent Toluene (5 mL)Anhydrous, non-polar solvents are typically used for this reaction.
Temperature 100 °CElevated temperatures are often necessary to promote the catalytic cycle.
Time 12-18 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Aryl-I Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch PdII_Amine [L₂Pd(II)(Aryl)(HNR₂)]⁺I⁻ Ligand_Exch->PdII_Amine HNR₂ Deprot Deprotonation PdII_Amine->Deprot PdII_Amido L₂Pd(II)(Aryl)(NR₂) Deprot->PdII_Amido Base Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Aryl-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] This reaction provides a direct route to 6-alkynyl-2-methylquinolines, which are valuable intermediates in the synthesis of more complex molecules and materials.

Mechanistic Insight: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I).[11] The palladium catalyst undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.[11]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

ParameterConditionRationale
Reactants This compound (1.0 mmol), Phenylacetylene (1.2 mmol)A slight excess of the alkyne is typically used.
Catalysts Pd(PPh₃)₄ (3 mol%), CuI (5 mol%)A combination of a palladium catalyst and a copper(I) co-catalyst is standard for this reaction.[10]
Base Triethylamine (2.0 mmol)An amine base is used to deprotonate the terminal alkyne and act as a solvent.
Solvent THF (5 mL)Anhydrous THF is a common solvent for this reaction.
Temperature Room TemperatureThe high reactivity of the C-I bond often allows the reaction to proceed at room temperature.
Time 2-4 hoursThe reaction is typically fast and can be monitored by TLC.

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash with aqueous NH₄Cl, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[3][12] This reaction allows for the introduction of a vinyl group at the 6-position of the 2-methylquinoline scaffold.

Mechanistic Insight: The Heck reaction cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond.[13] A subsequent β-hydride elimination releases the vinylated product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by a base.[13]

Experimental Protocol: Heck Reaction of this compound with Styrene

ParameterConditionRationale
Reactants This compound (1.0 mmol), Styrene (1.5 mmol)An excess of the alkene is often used.
Catalyst Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Palladium acetate with a phosphine ligand is a common catalyst system for the Heck reaction.[14]
Base Triethylamine (1.5 mmol)A base is required to regenerate the Pd(0) catalyst.
Solvent DMF (5 mL)A polar aprotic solvent is typically used.
Temperature 100 °CThe Heck reaction often requires elevated temperatures.
Time 24 hoursReaction times can be long, and progress should be monitored.

Step-by-Step Methodology:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF, triethylamine, and styrene.

  • Seal the tube and heat to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Beyond Palladium: Other Key Transformations

While palladium-catalyzed reactions are the workhorses for functionalizing this compound, other important transformations also leverage the reactivity of the C-I bond.

Ullmann Condensation: Copper-Catalyzed C-O and C-N Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and diaryl amines.[15][16] While often requiring harsher conditions than palladium-catalyzed reactions, modern modifications have made it a valuable tool.

Mechanistic Insight: The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate, followed by reductive elimination.[17]

Experimental Protocol: Ullmann Condensation of this compound with Phenol

ParameterConditionRationale
Reactants This compound (1.0 mmol), Phenol (1.2 mmol)A slight excess of the nucleophile is used.
Catalyst CuI (10 mol%), L-Proline (20 mol%)Copper(I) iodide with a ligand like L-proline can facilitate the reaction under milder conditions.
Base K₂CO₃ (2.0 mmol)A base is required to deprotonate the phenol.
Solvent DMSO (5 mL)A high-boiling polar aprotic solvent is typically used.
Temperature 120 °CUllmann reactions often require high temperatures.
Time 24 hoursThe reaction should be monitored for completion.

Step-by-Step Methodology:

  • To a sealed tube, add this compound, phenol, CuI, L-proline, and K₂CO₃.

  • Add DMSO and seal the tube.

  • Heat the mixture to 120 °C.

  • Monitor the reaction by TLC.

  • After completion, cool, add water, and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Lithium-Halogen Exchange: A Gateway to Nucleophilic Reactivity

Lithium-halogen exchange is a powerful method for converting an aryl iodide into a highly reactive aryllithium species.[18] This transformation effectively reverses the polarity of the carbon atom at the 6-position, turning it from an electrophilic site into a potent nucleophile.

Mechanistic Insight: The reaction is believed to proceed through a nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on the iodine atom, forming an "ate-complex" intermediate, which then collapses to the aryllithium and the corresponding alkyl iodide.[18][19] The exchange is typically very fast, even at low temperatures.

Experimental Protocol: Lithium-Iodine Exchange and Quenching with an Electrophile (e.g., CO₂)

ParameterConditionRationale
Reactant This compound (1.0 mmol)The starting material for the exchange.
Reagent n-Butyllithium (1.1 mmol)A slight excess of the organolithium reagent is used.
Solvent Anhydrous THF (10 mL)Anhydrous etheral solvents are essential for this reaction.
Temperature -78 °CThe reaction is performed at low temperature to prevent side reactions.
Quenching Agent Dry CO₂ (excess)The electrophile to be added to the newly formed aryllithium.
Time 30 minutes for exchange, then addition of electrophileThe exchange is rapid; the subsequent reaction time depends on the electrophile.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise and stir for 30 minutes.

  • Bubble dry CO₂ gas through the solution for 15-20 minutes.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Diagram: Lithium-Halogen Exchange and Electrophilic Quench

Lithium_Halogen_Exchange Start This compound Reagent n-BuLi, THF, -78 °C Start->Reagent Intermediate 6-Lithio-2-methylquinoline Reagent->Intermediate Lithium-Halogen Exchange Electrophile Electrophile (e.g., CO₂) Intermediate->Electrophile Product 6-Substituted-2-methylquinoline (e.g., 2-methylquinoline-6-carboxylic acid) Electrophile->Product Electrophilic Quench

Caption: The process of lithium-halogen exchange followed by electrophilic trapping.

Conclusion: A Versatile Scaffold for Innovation

This compound stands out as a highly valuable and reactive building block in the arsenal of the modern synthetic chemist. The lability of its carbon-iodine bond provides a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently and selectively introduce a diverse array of functional groups at the 6-position of the quinoline core. This capability is of paramount importance in the fields of drug discovery and materials science, where the ability to fine-tune molecular architecture is directly linked to the development of novel and improved therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to empower scientists to fully harness the synthetic potential of this remarkable molecule.

References

  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions - Benchchem. (URL: )
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - NIH. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of derivatives of quinoline. - SciSpace. (URL: [Link])

  • Synthesis of 6-methoxy-2-methylquinoline 3a. | Download Table - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • IDEALS - University of Illinois. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])

  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling - NSF Public Access Repository. (URL: [Link])

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

  • Metal–halogen exchange - Wikipedia. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

  • Photoinduced inverse Sonogashira coupling reaction - PMC - NIH. (URL: [Link])

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. (URL: [Link])

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  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain - J-Stage. (URL: [Link])

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (URL: [Link])

  • Screening of catalysts for cross coupling reaction - ResearchGate. (URL: [Link])

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH. (URL: [Link])

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega - ACS Publications. (URL: [Link])

  • lithium halogen exchange #1 revised. (URL: [Link])

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (URL: [Link])

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  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Assays of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Quinoline Scaffold and the Imperative for New Antimicrobials

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with fluoroquinolones being a prominent example.[1][2][3] These agents traditionally exert their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair processes.[4][5][6] The core quinoline structure, a fusion of a benzene and a pyridine ring, offers a versatile scaffold for chemical modification to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[7][8][9][10]

6-Iodo-2-methylquinoline is a synthetic quinoline derivative. While the broader class of iodo-quinolines has been investigated for antimicrobial potential, the specific activity profile of this compound requires rigorous, standardized in vitro evaluation.[11][12] This document provides a comprehensive guide with detailed protocols for determining the antimicrobial profile of this compound, grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI).[13] The following protocols are designed to be self-validating systems, providing the foundational data necessary for any drug development program: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetic assays.

Mechanism of Action: The Scientific Rationale for Assay Selection

Quinolones function by converting their target enzymes, DNA gyrase and topoisomerase IV, into toxic entities that fragment the bacterial chromosome.[5][6] This leads to an inhibition of DNA synthesis, resulting in bacteriostasis at lower concentrations and cell death at higher, lethal concentrations.[2][6] Understanding this mechanism is crucial for interpreting assay results.

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of this compound that prevents visible microbial growth. It is the primary measure of bacteriostatic activity and is essential for initial potency assessment.

  • Minimum Bactericidal Concentration (MBC): This assay extends the MIC test to determine the lowest concentration that kills a predefined percentage (typically ≥99.9%) of the initial bacterial inoculum.[14][15] The MBC is critical for classifying the compound as bactericidal or bacteriostatic. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16]

  • Time-Kill Kinetics Assay: This dynamic assay provides insight into the rate of antimicrobial activity over time.[17][18][19] It helps to characterize whether the killing effect is concentration-dependent or time-dependent and confirms bactericidal (≥3-log10 reduction in CFU/mL) or bacteriostatic activity.[19]

The following workflow illustrates the logical progression of these foundational assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Data Interpretation A Prepare this compound Stock Solution B Broth Microdilution Assay (CLSI M07) A->B Test Compound C Determine Minimum Inhibitory Concentration (MIC) B->C Primary Endpoint D Determine Minimum Bactericidal Concentration (MBC) C->D Subculture from non-turbid wells E Time-Kill Kinetics Assay C->E Select concentrations (e.g., 1x, 2x, 4x MIC) F Calculate MBC/MIC Ratio D->F Data Input G Plot Log10 CFU/mL vs. Time E->G Data Input H Classify Activity: Bacteriostatic vs. Bactericidal F->H G->H

Caption: Experimental workflow for antimicrobial characterization.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines for aerobic bacteria and provides a quantitative measure of the compound's inhibitory activity.[13]

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO) for stock solution

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Preparation: Prepare a 1280 µg/mL stock solution of this compound in sterile DMSO. Ensure complete dissolution. Causality: A high-concentration stock is necessary for serial dilutions and to minimize the final DMSO concentration, which can have its own inhibitory effects.

  • Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 11 of a 96-well microtiter plate. Add 100 µL of CAMHB to well 12 (sterility control).

  • Serial Dilution: Add 100 µL of the 1280 µg/mL stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 64 to 0.125 µg/mL in the final assay volume). Well 11 serves as the growth control (no compound).

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Trustworthiness: A standardized inoculum is critical for reproducibility, as MIC values can be highly dependent on the initial bacterial density.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is 100 µL.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth.

G start Start prep_stock Prepare 1280 µg/mL Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution (Well 1 to 10) prep_stock->serial_dilute prep_plate Add 50 µL CAMHB to Wells 2-11 prep_plate->serial_dilute inoculate Add 50 µL Inoculum to Wells 1-11 serial_dilute->inoculate dilute_inoculum Dilute to Final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 18-24h at 35°C inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the MIC assay and is essential for determining if the compound's effect is lethal.[14][20][21]

Materials:

  • Completed MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Procedure:

  • Selection of Wells: Identify the MIC well and all wells containing higher concentrations of this compound that showed no visible growth.

  • Subculturing: From each selected well, plate a 10 µL aliquot onto a labeled sector of a sterile MHA plate. Also, plate an aliquot from the growth control well (well 11) to ensure the viability of the inoculum.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each sector. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Trustworthiness: The 99.9% kill threshold is the standard definition of bactericidal activity, ensuring a high bar for this classification.[15][16]

Protocol 3: Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial effect over a 24-hour period.[17][18][22][23]

Materials:

  • This compound stock solution

  • Sterile CAMHB in flasks

  • Log-phase bacterial culture

  • Sterile saline for dilutions

  • Sterile MHA plates

  • Shaking incubator (35 ± 2°C)

  • Colony counter

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth. Adjust the culture to a final starting concentration of ~5 x 10⁵ CFU/mL in several flasks.

  • Assay Setup: To separate flasks, add this compound to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. Include a positive control antibiotic if desired.

  • Time-Point Sampling: Incubate the flasks at 35 ± 2°C with agitation (e.g., 200 rpm). At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the resulting colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19] A bacteriostatic effect is characterized by a minimal change in CFU/mL compared to the initial count.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Representative MIC and MBC Data Summary

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Escherichia coli259228162Bactericidal
Pseudomonas aeruginosa2785316>64>4Bacteriostatic/Tolerant
Enterococcus faecalis292124328Bacteriostatic/Tolerant

Disclaimer: The data presented are for illustrative purposes only and do not represent actual experimental results for this compound.

Figure 1: Representative Time-Kill Curve

A time-kill curve graph would be plotted with Time (hours) on the X-axis and Log10 CFU/mL on the Y-axis. Separate lines would represent the growth control and different multiples of the MIC, illustrating the rate and extent of bacterial killing over 24 hours.

Conclusion

The protocols detailed in this guide provide a standardized framework for the initial in vitro evaluation of this compound's antimicrobial properties. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can establish a foundational understanding of the compound's potency, spectrum of activity, and bactericidal or bacteriostatic nature. This rigorous, stepwise approach, grounded in CLSI standards, ensures data integrity and provides the critical information needed to guide further preclinical development, including mechanism of action studies, toxicity screening, and in vivo efficacy models. The versatility of the quinoline scaffold suggests potential, but only through meticulous application of these assays can the true therapeutic promise of this compound be ascertained.

References

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  • Paliĭ, G. K., & Makats, E. F. (1985). [Antimicrobial properties of quinoline derivatives]. Antibiotiki i meditsinskaia biotekhnologiia, 30(10), 747–750. Available at: [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50989. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Swebocki, G., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

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  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]

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Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of the novel compound 6-iodo-2-methylquinoline. Quinolines and their derivatives have garnered significant interest as potential antimicrobial agents due to their broad-spectrum activity.[1][2][3] This guide outlines the scientific principles behind MIC determination, offers detailed step-by-step protocols for the broth microdilution method, and provides insights into data interpretation and quality control, ensuring the generation of reliable and reproducible results.

Introduction: The Significance of this compound and MIC Determination

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[2] Quinoline derivatives represent a promising class of compounds with demonstrated efficacy against a range of microbial pathogens.[1][2] this compound, a halogenated quinoline, is a compound of interest for its potential antimicrobial properties.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6] It is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency.[5][6] MIC values are essential for:

  • Screening and lead optimization: Identifying the most promising drug candidates.

  • Understanding structure-activity relationships: Guiding the chemical modification of compounds to enhance their efficacy.[7]

  • Informing further studies: Providing a basis for in vivo efficacy testing and preliminary dose-ranging studies.

This application note will focus on the broth microdilution method, a widely adopted and standardized technique for MIC determination recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

Scientific Principles of Broth Microdilution

The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium.[11][12] The assay is typically performed in 96-well microtiter plates, allowing for high-throughput screening.[13][14]

The core principle lies in identifying the concentration at which the antimicrobial agent inhibits microbial growth, which is visually assessed by the absence of turbidity after a defined incubation period.[4][5] A lower MIC value indicates greater potency of the antimicrobial compound.[4]

Safety and Handling of this compound

Potential Hazards:

  • Harmful if swallowed or in contact with skin. [15]

  • Causes skin and serious eye irritation. [15][16]

  • May cause respiratory irritation. [15]

Recommended Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[17]

  • Avoid inhalation of dust or vapors.[15]

  • Wash hands thoroughly after handling.[16]

  • In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16][17]

Detailed Protocol: Broth Microdilution for this compound

This protocol is a general guideline and may require optimization based on the specific microbial strains and laboratory conditions. It is based on established standards from CLSI.[10][18][19][20]

4.1. Materials and Equipment

Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Resazurin sodium salt (for viability indication, optional)

Equipment:

  • 96-well sterile, flat-bottom microtiter plates

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35-37°C)

  • Spectrophotometer or McFarland turbidity standards

  • Vortex mixer

  • Biological safety cabinet

4.2. Experimental Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading cluster_analysis Phase 4: Data Analysis A Prepare Stock Solution of this compound in DMSO D Perform Serial Dilutions of Compound in Microtiter Plate A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Growth Medium (CAMHB) C->D F Include Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) - Positive Control (Known Antibiotic) G Incubate Plate (16-20 hours at 37°C) E->G F->G H Read Results: Visually Inspect for Turbidity or Use Plate Reader G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I J Record and Report Results I->J

Caption: Workflow for MIC determination using the broth microdilution method.

4.3. Step-by-Step Procedure

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. The choice of DMSO is due to the likely poor aqueous solubility of the compound; however, the final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microbes.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the target microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[5]

Step 3: Setting up the Microtiter Plate

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the this compound working solution (diluted from the stock in CAMHB) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the Growth Control (containing CAMHB and bacteria, but no compound).

  • Well 12 will serve as the Sterility Control (containing only CAMHB, no bacteria or compound).

  • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.

4.4. Incubation and Reading of Results
  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]

  • After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4][6][8]

Data Presentation and Interpretation

Results should be recorded in a clear and organized manner.

5.1. Example of a Serial Dilution Plate Setup
WellCompound Conc. (µg/mL)Volume of Compound (µL)Volume of Broth (µL)Volume of Inoculum (µL)Final Volume (µL)
1128100 (from stock)0100200
264100 (from well 1)100100200
332100 (from well 2)100100200
416100 (from well 3)100100200
58100 (from well 4)100100200
64100 (from well 5)100100200
72100 (from well 6)100100200
81100 (from well 7)100100200
90.5100 (from well 8)100100200
100.25100 (from well 9)100100200
11Growth Control0100100200
12Sterility Control02000200
5.2. Interpreting the Results
  • Valid Assay: The sterility control (well 12) must show no growth, and the growth control (well 11) must show clear turbidity.

  • MIC Value: If, for example, wells 1 through 5 show no turbidity, but well 6 shows turbidity, the MIC would be the concentration in well 5 (e.g., 8 µg/mL).

Trustworthiness and Self-Validation

To ensure the reliability of the obtained MIC values, the following controls are essential:

  • Sterility Control: Confirms that the medium and plate are not contaminated.

  • Growth Control: Verifies that the bacteria are viable and can grow in the test conditions.

  • Positive Control Antibiotic: Testing a known antibiotic with a well-established MIC against the target strain validates the experimental setup and the susceptibility of the microbial strain.

  • Replicates: Each experiment should be performed in triplicate to ensure reproducibility.

Advanced Considerations: Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, a Minimum Bactericidal Concentration (MBC) test can be performed to ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[6] This involves sub-culturing the contents of the wells that showed no growth onto agar plates and observing for colony formation after incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[6]

Conclusion

This application note provides a robust framework for determining the MIC of this compound. Adherence to standardized protocols and the inclusion of appropriate controls are paramount for generating high-quality, reliable data. This information is a critical first step in evaluating the potential of this compound as a novel antimicrobial agent.

References
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]

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  • BMG LABTECH. (2024, July 30). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]

  • Wikipedia. (n.d.). Agar dilution. Available at: [Link]

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  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Available at: [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]

  • National Center for Biotechnology Information. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Available at: [Link]

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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Available at: [Link]

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Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 6-Iodo-2-methylquinoline

The quinoline ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity, including a variety of anticancer agents.[1][2] These compounds exert their effects through diverse mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, modulation of cell cycle progression, and interference with critical cell signaling pathways.[1][2] this compound is a novel synthetic quinoline derivative. Its therapeutic potential against human cancers remains to be characterized.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic approach to evaluate the anticancer activity of this compound. As a senior application scientist, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation. We will detail a multi-phase experimental workflow, from initial cytotoxicity screening to the elucidation of the molecular mechanism of action, providing field-proven protocols and data interpretation insights.

Phase 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic potency. This is achieved by measuring the dose-dependent effect of the compound on the viability of various cancer cell lines. The primary output of this phase is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the metabolic activity of a cell population by 50%.[3]

Core Technique: The MTT Cell Viability Assay

The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[5][6] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Workflow: From Cell Culture to IC50 Determination

The overall process for evaluating a novel compound like this compound is a phased approach, starting with broad screening and progressively narrowing down to specific mechanistic questions.

G cluster_prep Phase 0: Preparation cluster_screen Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action Studies prep_cells Select & Culture Human Cancer Cell Lines prep_compound Prepare Stock Solution of this compound (e.g., in DMSO) plate_cells Seed Cells in 96-Well Plates prep_cells->plate_cells treat_cells Treat with Serial Dilutions of Compound (24-72h) plate_cells->treat_cells run_mtt Perform MTT Assay treat_cells->run_mtt read_absorbance Measure Absorbance (570 nm) run_mtt->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) calc_ic50->apoptosis   Use IC50 concentration for further experiments cell_cycle Cell Cycle Analysis (PI Staining) calc_ic50->cell_cycle western_blot Western Blot Analysis (Protein Expression) calc_ic50->western_blot

Caption: Experimental workflow for in vitro testing of this compound.
Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard procedures for in vitro anticancer drug screening.[4][7][8]

  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).[9]

    • Harvest cells during their exponential growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from a concentrated stock (e.g., in DMSO). A typical concentration range for initial screening might be 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only). A positive control using a known anticancer drug like Doxorubicin is also recommended.[7]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a predetermined period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[4]

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[8] A purple precipitate should be visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[6]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be presented clearly for comparison across different cell lines.

Table 1: Example Cytotoxicity Profile of this compound

Cancer Cell Line Tissue of Origin This compound IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma Experimental Value 0.9 ± 0.1
A549 Lung Carcinoma Experimental Value 1.3 ± 0.2
HCT116 Colorectal Carcinoma Experimental Value 0.7 ± 0.09
HepG2 Hepatocellular Carcinoma Experimental Value 1.1 ± 0.15

Note: Data are presented as mean ± standard deviation from at least three independent experiments. Control values are illustrative.

Phase 2: Uncovering the Mechanism of Action

Once the cytotoxic efficacy of this compound is established, the subsequent investigation must focus on how it induces cell death. The induction of apoptosis (programmed cell death) is a hallmark of many effective anticancer agents.[10]

Core Technique: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting apoptosis.[11][12] Its principle relies on two key cellular changes during apoptosis:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[14]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI), a fluorescent nucleic acid dye, can enter these compromised cells and stain the DNA, but is excluded by live and early apoptotic cells.[15]

By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Protocol 2: Apoptosis Detection by Flow Cytometry
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.[12]

    • Wash the collected cells twice with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[13]

    • The results are typically displayed as a quadrant plot:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Phase 3: Investigating Antiproliferative Effects via Cell Cycle Analysis

Many quinoline derivatives exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M) and preventing cancer cell division.[16][17]

Protocol 3: Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration as described in the apoptosis protocol. Harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[16]

  • Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry. The DNA content will correspond to the cell cycle phase: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). A sub-G1 peak indicates apoptotic cells with fragmented DNA.[18]

Phase 4: Delineating the Molecular Signaling Pathway

The final phase of the investigation is to identify the specific molecular targets and pathways modulated by this compound. A common mechanism for quinoline-induced apoptosis is the activation of the intrinsic (mitochondrial) pathway.[16] This pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

G cluster_pathway Intrinsic Apoptosis Pathway Compound This compound Stress Cellular Stress Compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax (Pro-apoptotic) Stress->Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.
Core Technique: Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate.[19][20] It allows us to observe changes in the expression levels of key regulatory proteins following drug treatment, thereby validating the involvement of a hypothesized pathway.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol provides a general workflow; specific antibody dilutions and incubation times should be optimized according to the manufacturer's datasheet.[21][22]

  • Protein Extraction:

    • Treat cells with this compound (at IC50) for a specified time (e.g., 24 hours).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, anti-PARP, or anti-β-actin as a loading control) overnight at 4°C.[22]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[22]

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).

Conclusion

This application guide provides a robust, multi-phase framework for the comprehensive in vitro evaluation of this compound's anticancer activity. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can build a compelling preclinical data package. The causality-driven approach and detailed protocols herein are designed to ensure scientific integrity and generate reproducible, high-quality data, paving the way for further development of this promising compound.

References

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  • Valente, S., et al. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. [Link]

  • Rizvi, S. U. M., et al. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

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  • Li, Y., et al. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

  • Singh, A., et al. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]

  • Kaina, B., et al. Processing of O6-methylguanine into DNA double-strand breaks requires two rounds of replication whereas apoptosis is also induced in subsequent cell cycles. PubMed. [Link]

  • RohitKumar, H. G., et al. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. PubMed. [Link]

  • Fimognari, C., et al. Anthocyanins induce cell cycle perturbations and apoptosis in different human cell lines. PubMed. [Link]

  • Kumar, R., et al. Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. [Link]

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  • Cutts, S. M., et al. Doxazolidine Induction of Apoptosis by a Topoisomerase II-independent Mechanism. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Considerations of Quinoline Scaffolds

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities.[1] This versatile heterocyclic scaffold is found in established antimalarial drugs, and ongoing research continues to uncover its potential in developing novel anticancer, antibacterial, and anti-inflammatory agents.[2][3] The therapeutic promise of quinoline derivatives often stems from their ability to induce cytotoxicity in pathogenic cells.[4] However, this very cytotoxicity necessitates a thorough and precise evaluation to ensure target specificity and minimize off-target effects, a critical step in the drug discovery and development pipeline.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro cytotoxicity assays for novel quinoline compounds. We will delve into the principles behind key assays, offer detailed, step-by-step protocols, and provide insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.

Understanding Cytotoxicity: A Multifaceted Cellular Response

Cytotoxicity refers to the quality of a substance in being toxic to cells. In the context of drug discovery, particularly for anticancer agents, inducing cytotoxicity in cancer cells is the desired outcome. The mechanisms through which quinoline derivatives exert their cytotoxic effects can be varied, including the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of key signaling pathways essential for cell survival and proliferation.[5][6]

A critical parameter derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits a specific biological or biochemical function—in this case, cell viability or proliferation—by 50%.[7] This metric is a key indicator of a compound's potency and is instrumental in comparing the cytotoxic efficacy of different derivatives.[1]

Choosing the Right Assay: A Guide to Method Selection

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question, the anticipated mechanism of action of the quinoline compound, and the cell type being investigated. It is often advisable to employ a panel of assays that measure different cellular parameters to obtain a comprehensive understanding of a compound's cytotoxic profile.

dot graph TD { A[Start: Novel Quinoline Compound] --> B{Initial Screening}; B --> C[Metabolic Activity Assays]; C --> D[MTT]; C --> E[MTS/XTT]; C --> F[alamarBlue® (Resazurin)]; B --> G[Membrane Integrity Assays]; G --> H[LDH Release]; G --> I[Neutral Red Uptake]; B --> J{Mechanism of Action}; J --> K[Apoptosis Assays]; K --> L[Caspase-3/7 Activity]; K --> M[Annexin V/PI Staining]; A --> N[Data Analysis]; D --> N; E --> N; F --> N; H --> N; I --> N; L --> N; M --> N; N --> O[IC50 Determination]; O --> P[End: Cytotoxicity Profile];

} caption: "Workflow for Cytotoxicity Assessment of Novel Quinoline Compounds"

I. Assays Based on Metabolic Activity

These assays are predicated on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.

A. MTT Assay: A Colorimetric Classic

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[5] In this assay, the yellow tetrazolium salt, MTT, is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to form a purple formazan product.[1][8]

  • Causality Behind Experimental Choices: The reduction of MTT to formazan is indicative of mitochondrial activity and, by extension, cell viability.[9] The resulting insoluble formazan crystals are then dissolved in an organic solvent, and the absorbance of the solution is measured spectrophotometrically.[10] The intensity of the purple color is directly proportional to the number of viable cells.[11]

  • Cell Seeding:

    • Harvest cells that are in the logarithmic phase of growth.

    • Determine cell density and seed into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[12]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][8]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Trustworthiness and Self-Validation:

    • Cell-Free Controls: Always include wells with the test compound and MTT reagent but without cells to check for direct reduction of MTT by the compound, which can lead to false-positive results.[11]

    • Solvent Controls: Ensure the solvent used to dissolve the quinoline compound does not exhibit cytotoxicity at the concentrations used.

    • Positive Control: Include a known cytotoxic agent to validate the assay's responsiveness.

B. alamarBlue® (Resazurin) Assay: A Fluorescent Alternative

The alamarBlue® assay is a versatile and non-toxic method for assessing cell viability and proliferation.[13] It is based on the reduction of the non-fluorescent compound resazurin to the highly fluorescent compound resorufin by metabolically active cells.[13][14]

  • Causality Behind Experimental Choices: The reduction of resazurin to resorufin is a measure of cellular metabolic activity. This assay is generally considered more sensitive than tetrazolium-based assays and is non-toxic, allowing for kinetic monitoring of cell viability over time.[13]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • alamarBlue® Addition:

    • Aseptically add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume.[15]

    • Mix by gently shaking the plate.

  • Incubation:

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[14] The optimal incubation time may need to be determined empirically for different cell types and experimental conditions.[16]

  • Fluorescence or Absorbance Measurement:

    • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15][16]

    • Alternatively, absorbance can be measured at 570 nm and 600 nm.[14]

  • Trustworthiness and Self-Validation:

    • Media-Only Controls: Include wells with culture medium and alamarBlue® but no cells to determine the background signal.

    • 100% Reduced Control: To normalize data, a fully reduced alamarBlue® control can be prepared by autoclaving a mixture of media and the reagent.[15]

II. Assays Based on Membrane Integrity

These assays assess cytotoxicity by measuring the leakage of cellular components from cells with compromised plasma membranes.

A. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[17]

  • Causality Behind Experimental Choices: LDH is a stable enzyme present in the cytoplasm of all cells.[17][18] When the plasma membrane is damaged, LDH is released into the extracellular medium.[19] The amount of LDH released is proportional to the number of lysed cells.[20] The assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[19]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Preparation of Controls:

    • Spontaneous LDH Release Control: Wells with untreated cells.

    • Maximum LDH Release Control: Wells with untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation period.

    • Background Control: Wells with culture medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution (as per the manufacturer's instructions).

    • Measure the absorbance at 490 nm.

  • Trustworthiness and Self-Validation:

    • Serum LDH Control: The serum in the culture medium can contain LDH, leading to high background. It is important to measure the LDH activity in the culture medium with serum alone.[19]

    • Compound Interference Control: Test for any interference of the quinoline compound with the LDH enzyme activity.

B. Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[21][22]

  • Causality Behind Experimental Choices: Neutral red is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[22][23] Toxic substances can impair the cell's ability to retain the dye, leading to a decrease in its uptake.[21] The amount of dye extracted from the cells is proportional to the number of viable cells.[24]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Incubation:

    • After the compound incubation period, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Washing and Dye Extraction:

    • Remove the neutral red-containing medium and wash the cells with PBS.

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye.[21]

    • Shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Trustworthiness and Self-Validation:

    • Microscopic Examination: Before adding the destain solution, visually inspect the cells under a microscope to confirm differences in neutral red uptake between control and treated wells.[21]

    • Control for Dye Precipitation: Ensure the neutral red solution is properly prepared and filtered to avoid precipitation.

III. Assays for Elucidating the Mechanism of Cell Death: Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[5] Assessing whether a novel quinoline compound induces apoptosis is crucial for understanding its mode of action.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[25] Caspase-3 and caspase-7 are key effector caspases.[26]

  • Causality Behind Experimental Choices: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[27] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[28]

  • Cell Seeding and Compound Treatment:

    • Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with the quinoline compound as described previously.

  • Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Trustworthiness and Self-Validation:

    • Vehicle Controls: To determine the basal level of caspase activity.

    • Positive Controls: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm assay performance.

    • Blank Controls: Medium without cells to measure background luminescence.[26]

dot graph LR { subgraph "Apoptotic Cell" A[Caspase-3/7 Activation] end

} caption: "Principle of the Caspase-Glo® 3/7 Assay"

IV. Data Analysis and Interpretation

Calculating Percentage Viability and IC50 Values
  • Data Normalization:

    • Subtract the average absorbance/fluorescence/luminescence of the blank (medium only) controls from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells, which are set to 100% viability.

    • Formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.[7][29]

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[7][30]

    • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[7][31]

Data Presentation

Summarize the cytotoxic activity of the novel quinoline compounds in a clear and concise table.

Compound IDCell LineAssayIncubation Time (h)IC50 (µM)
QN-001MCF-7 (Breast)MTT4812.5
QN-002A549 (Lung)alamarBlue®488.2
QN-003HCT116 (Colon)LDH2425.1
QN-004Jurkat (Leukemia)Caspase-3/7245.6

This is an example table; actual values will be determined experimentally.

V. Troubleshooting Common Issues

  • High Background in MTT Assay: This can be caused by interference from colored quinoline compounds. To mitigate this, include cell-free controls with the compound to measure its intrinsic absorbance.

  • Incomplete Solubilization of Formazan: Ensure adequate mixing and a sufficient volume of a suitable solubilizing agent.[32]

  • Variability Between Replicates: This can arise from uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. Careful technique and avoiding the use of the outer wells of the plate can help.

  • Compound Precipitation: Some quinoline derivatives may have poor solubility in aqueous culture medium. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or adjusting the final solvent concentration.

Conclusion

The evaluation of cytotoxicity is a fundamental step in the preclinical assessment of novel quinoline compounds. The assays and protocols detailed in these application notes provide a robust framework for obtaining reliable and reproducible data on cell viability, membrane integrity, and the induction of apoptosis. By carefully selecting the appropriate assays, adhering to meticulous experimental technique, and employing proper controls, researchers can accurately characterize the cytotoxic profile of their compounds, paving the way for the development of safe and effective new therapies.

References

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  • AlamarBlue Assay Protocol - Advanced BioMatrix.
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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [URL: https://www.pluristyx.com/blog/guide-to-calculating-and-interpreting-ic50-ec50-values-in-cell-viability-assays]
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. [URL: https://www.abcam.
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  • Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [URL: https://iivs.org/testing-services/assays/neutral-red-uptake/]
  • What is the principle of LDH assay? - AAT Bioquest. [URL: https://www.aatbio.
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  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. [URL: https://www.researchgate.
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  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). [URL: https://www.pluristyx.com/blog/mastering-cell-viability-the-chemicals-that-interfere-with-tetrazolium-assays-mtt-mts]
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  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01004a]
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Application Note: Evaluating the Cytotoxic Efficacy of 6-Iodo-2-methylquinoline using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel therapeutic agents is a cornerstone of oncological research. Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of biological activities, including potent anticancer properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for evaluating the cytotoxic efficacy of a specific compound, 6-Iodo-2-methylquinoline, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] We will detail the underlying principles, step-by-step experimental procedures, data analysis, and troubleshooting, providing researchers in drug development with a self-validating framework to accurately quantify the potency of this and other novel quinoline-based compounds.

Principle of the MTT Assay

The MTT assay is a quantitative method that measures the metabolic activity of living cells. The core principle relies on the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[7] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[5] Dead cells, having lost their metabolic activity, are incapable of this conversion.[6] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent Oxidoreductases Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Enters Cell Solubilized Purple Solution Formazan->Solubilized Solubilization Spectro Measure Absorbance (~570 nm) Solubilized->Spectro DMSO DMSO DMSO->Formazan

Caption: The biochemical principle of the MTT cell viability assay.

Materials and Reagents

Reagent/MaterialSpecifications
Test Compound This compound (Source: e.g., Ivy Fine Chemicals)[8]
Cell Line Human lung carcinoma (A549) or breast adenocarcinoma (MCF-7) or other appropriate cancer cell line
Base Medium Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
Supplements 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (powder)
Solubilization Agent Dimethyl Sulfoxide (DMSO), cell culture grade
Buffer Phosphate-Buffered Saline (PBS), pH 7.4, sterile
Consumables Sterile, flat-bottom 96-well cell culture plates, serological pipettes, pipette tips
Equipment Humidified incubator (37°C, 5% CO₂), microplate spectrophotometer (ELISA reader), inverted microscope, laminar flow hood

Experimental Protocol: A Validated Workflow

This protocol is designed as a self-validating system, beginning with an essential optimization step before proceeding to the cytotoxicity assessment.

Phase 1: Optimization of Cell Seeding Density

Rationale: To ensure the validity of the MTT assay, cells must be in their logarithmic growth phase throughout the experiment. Seeding too few cells will result in a weak signal, while seeding too many can lead to confluence, nutrient depletion, and a non-linear relationship between cell number and absorbance.[9] This preliminary experiment establishes the optimal cell density for your specific cell line.

Procedure:

  • Prepare a serial dilution of your cell suspension (e.g., from 1,000 to 40,000 cells per well).

  • Seed 100 µL of each cell dilution in triplicate into a 96-well plate. Include wells with medium only as a blank control.

  • Incubate the plate for the intended duration of your drug treatment (e.g., 48 or 72 hours).

  • After incubation, perform the MTT assay as described in Phase 3 (steps 3.3 to 3.5).

  • Plot the absorbance values against the number of cells seeded. The optimal seeding density will be the highest cell number within the linear portion of the resulting curve, typically yielding an absorbance between 0.9 and 1.5.[9]

Phase 2: Preparation of Reagents
  • This compound Stock Solution:

    • Rationale: A high-concentration stock solution in an organic solvent like DMSO is necessary for creating serial dilutions without introducing high solvent concentrations to the cells.

    • Procedure: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Store in small aliquots at -20°C.

  • MTT Working Solution (5 mg/mL):

    • Rationale: MTT is light-sensitive and should be prepared fresh. Filtering ensures sterility.

    • Procedure: Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[10] Vortex until fully dissolved. Sterilize the solution using a 0.22 µm syringe filter. Protect from light by wrapping the tube in aluminum foil and store at 4°C for no more than a few weeks.[10]

Phase 3: Cytotoxicity Assay Procedure

MTT_Workflow start Start seed 1. Seed Cells (Optimal Density) start->seed incubate1 2. Incubate Overnight (Allow Adherence) seed->incubate1 treat 3. Treat with Serial Dilutions of this compound incubate1->treat incubate2 4. Incubate for Desired Period (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Media, Add DMSO (Solubilize Crystals) incubate3->solubilize read 8. Read Absorbance (570 nm, Ref: >650 nm) solubilize->read end End read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Method:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at the pre-determined optimal density. Include wells for 'untreated control', 'vehicle control', and 'blank' (medium only). Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[9]

  • Cell Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Vehicle Control: Prepare a medium solution containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.5%). This is critical to ensure the solvent itself is not causing cytotoxicity.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment solution to each well in triplicate. Add fresh medium to the 'untreated control' wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls, for a final concentration of 0.5 mg/mL.[4] Gently mix by tapping the plate.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells will develop visible purple precipitates.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization.[10][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to reduce background noise from cell debris.[4][12]

Data Analysis and Interpretation

  • Background Correction: Calculate the average absorbance from the 'blank' (medium only) wells and subtract this value from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the untreated control group, which represents 100% viability. The formula is:

    • % Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100 [7]

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of this compound required to reduce cell viability by 50%.

    • Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[13]

    • The IC50 value is interpolated from this curve at the point where the Y-value is 50%. Software such as GraphPad Prism is highly recommended for this analysis.[14]

Data Presentation Example
This compound (µM)Mean Corrected Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100%
0.11.2150.07697.2%
11.0500.06184.0%
100.6300.04550.4%
500.2100.02216.8%
1000.0950.0157.6%
Calculated IC50 ~9.8 µM

Potential Mechanism of Action

While the precise mechanism of this compound requires further investigation, the broader family of quinoline derivatives is known to exert cytotoxic effects through various pathways. Some derivatives induce caspase-dependent apoptosis, which is associated with the dissipation of the mitochondrial membrane potential and generation of reactive oxygen species (ROS).[15] Others function as potent kinase inhibitors, interfering with critical cell signaling pathways.[16] Based on these precedents, it is plausible that this compound may induce cell death via apoptosis.

Apoptosis_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Caption: A simplified intrinsic apoptosis pathway, a potential mechanism for quinoline derivatives.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Absorbance Microbial contamination of medium; Interference from phenol red or serum in the medium.[9][17]Visually inspect wells for contamination. Use sterile technique.[9] For the MTT incubation step, replace treatment medium with fresh, serum-free, phenol red-free medium.[17] Always subtract blank values.
Low Signal / Low Absorbance Cell number too low; Insufficient MTT incubation time; Cells not healthy.[9]Re-optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[17] Ensure cells are healthy and in the log growth phase before seeding.
Inconsistent Replicate Values Inaccurate pipetting; Incomplete formazan solubilization; Cell layer detached.[17]Calibrate pipettes and use care during liquid handling. After adding DMSO, shake the plate for at least 15 minutes to ensure full dissolution. Be gentle when aspirating and adding solutions to avoid detaching cells.
Absorbance Too High (>2.0) Cell number too high.Reduce the initial cell seeding density. Ensure the density used is in the linear range determined during optimization.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]

  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Source: Brieflands URL: [Link]

  • Title: Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells Source: SpringerLink URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: MTT assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How can I calculate IC50 from mtt results? Source: ResearchGate URL: [Link]

  • Title: How to calculate IC50 from MTT assay Source: YouTube URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Boster Bio URL: [Link]

  • Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]

  • Title: Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism Source: YouTube URL: [Link]

  • Title: this compound [CAS: 1128-62-7] Source: Ivy Fine Chemicals URL: [Link]

  • Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A Source: ACS Publications URL: [Link]

  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL: [Link]

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Application Notes & Protocols: A Researcher's Guide to In Vivo Xenograft Models for Testing Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1] Their mechanisms of action are diverse, targeting key cellular processes such as DNA replication, kinase signaling, and microtubule polymerization.[1][2][3] To translate promising in vitro findings into clinically relevant data, robust preclinical models are essential. This guide provides a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to evaluate the antitumor efficacy of novel quinoline derivatives. We will delve into the rationale behind experimental design, provide step-by-step procedures for establishing and monitoring tumor-bearing animal models, and discuss critical endpoint analyses. These application notes are intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of quinoline-based compounds.

Introduction: The Rationale for Xenograft Models in Quinoline Derivative Testing

The development of novel anticancer drugs is a complex process that relies on a hierarchy of experimental models to predict clinical outcomes.[4] While initial high-throughput screening is often conducted in vitro using cancer cell lines, these systems lack the intricate tumor microenvironment and systemic physiological factors that profoundly influence drug efficacy in a living organism.[5] Animal models, particularly xenografts, serve as a critical bridge between cell culture and human clinical trials.[6][7]

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, offer several advantages for testing quinoline derivatives:

  • Preservation of Human Tumor Biology: Xenografts allow for the study of drug effects on human cancer cells in a complex in vivo setting, which can better recapitulate the heterogeneity of the original tumor.[8][9]

  • Evaluation of Systemic Effects: These models enable the assessment of a drug's pharmacokinetics, pharmacodynamics, and overall toxicity in a whole-organism context.[10]

  • Tumor Growth Inhibition Studies: Xenografts provide a direct measure of a compound's ability to inhibit tumor growth, a key indicator of potential therapeutic efficacy.[11]

The choice of an appropriate xenograft model is paramount and depends on the specific research question and the type of cancer being targeted. Common models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). CDX models, using established cancer cell lines, are highly reproducible and cost-effective for initial efficacy screening.[8] PDX models, which involve the direct implantation of patient tumor tissue, better preserve the original tumor architecture and heterogeneity, offering higher predictive value for clinical response.[7][9]

Experimental Workflow: From Cell Line to Data Analysis

The successful execution of a xenograft study for testing quinoline derivatives involves a series of well-defined steps, each with critical considerations to ensure data integrity and reproducibility.

experimental_workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. Cell Line Selection & Culture cell_prep 2. Cell Preparation & Viability Check cell_culture->cell_prep implantation 4. Subcutaneous Implantation cell_prep->implantation animal_prep 3. Animal Acclimatization & Preparation animal_prep->implantation tumor_monitoring 5. Tumor Growth Monitoring implantation->tumor_monitoring grouping 6. Animal Grouping & Randomization tumor_monitoring->grouping dosing 7. Quinoline Derivative Administration grouping->dosing endpoint_monitoring 8. Endpoint Monitoring (Tumor Volume, Body Weight) dosing->endpoint_monitoring euthanasia 9. Humane Euthanasia & Tumor Excision endpoint_monitoring->euthanasia histopathology 10. Histopathological Analysis euthanasia->histopathology data_analysis 11. Data Analysis & Interpretation histopathology->data_analysis

Sources

6-Iodo-2-methylquinoline: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Nucleus and the Unique Role of the 6-Iodo-2-methyl Substituent

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework that can be strategically functionalized to interact with a diverse array of biological targets. Among the various substituted quinolines, 6-iodo-2-methylquinoline emerges as a particularly valuable scaffold for drug design.

The introduction of an iodine atom at the 6-position offers a crucial handle for synthetic diversification. This halogen atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide range of substituents.[1] This synthetic versatility is paramount in generating libraries of analogues for structure-activity relationship (SAR) studies. The methyl group at the 2-position can also be strategically important, influencing the compound's conformation and interaction with target proteins.

This technical guide provides a comprehensive overview of the application of this compound as a scaffold in drug design. We will delve into detailed protocols for its synthesis and derivatization, as well as robust in vitro assays to evaluate the biological activity of the resulting compounds. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for researchers in the field.

Part 1: Synthesis and Derivatization of the this compound Scaffold

The synthesis of the this compound core and its subsequent derivatization are critical first steps in harnessing its potential for drug discovery.

Synthesis of this compound via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines.[3][4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

  • Materials:

    • 4-Iodoaniline

    • Crotonaldehyde

    • Concentrated Hydrochloric Acid (HCl)

    • Nitrobenzene (or another suitable oxidizing agent)

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated HCl to 4-iodoaniline.

    • Heat the mixture to reflux and then add nitrobenzene.

    • Slowly add crotonaldehyde dropwise to the refluxing mixture. (Caution: The reaction can be exothermic. Control the addition rate to maintain a steady reflux.)

    • After the addition is complete, continue to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Causality of Experimental Choices:

  • Acid Catalyst: Concentrated HCl protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline.

  • Oxidizing Agent: Nitrobenzene is used to oxidize the initially formed dihydroquinoline intermediate to the aromatic quinoline.

  • Gradual Addition: Slow addition of crotonaldehyde helps to control the exothermicity of the reaction and minimize the formation of polymeric byproducts.[5]

Derivatization of this compound via Suzuki-Miyaura Cross-Coupling

The iodine atom at the 6-position provides an excellent site for diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds.[1][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

    • A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

    • A suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[1]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The choice of phosphine ligand can significantly impact the reaction efficiency by influencing the stability and reactivity of the palladium complex.

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, performing the reaction under an inert atmosphere is crucial for achieving high yields.

Part 2: Biological Evaluation of this compound Derivatives

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols describe common in vitro assays used to assess the anticancer potential of these compounds.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 96-well plates

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]

    • Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of 6-Aryl-2-methylquinoline Derivatives

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)
Lead-1 PhenylMCF-715.2
Lead-2 4-FluorophenylMCF-78.5
Lead-3 4-MethoxyphenylMCF-722.1
Lead-4 2-NaphthylMCF-75.3
Doxorubicin (Positive Control)MCF-70.8
Kinase Inhibition Assay

Many quinoline-based anticancer agents function by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Materials:

    • Purified target kinase (e.g., VEGFR-2, EGFR, PI3K)

    • Specific peptide substrate for the kinase

    • This compound derivatives

    • Kinase assay buffer

    • ATP (Adenosine triphosphate)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer from a DMSO stock solution.

    • In a microplate, add the diluted test compound or vehicle control (DMSO in buffer) to the wells.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.[13]

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathway Visualization: Inhibition of the PI3K/Akt/mTOR Pathway

Derivatives of the this compound scaffold can be designed to target key nodes in cancer-promoting signaling pathways such as the PI3K/Akt/mTOR pathway.[14][15][16][17]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation |-- Quinoline_Derivative 6-Aryl-2-methylquinoline Derivative Quinoline_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 6-aryl-2-methylquinoline derivative.

Apoptosis Induction Assay

Inducing apoptosis, or programmed cell death, is a key mechanism of many effective anticancer drugs.[18] The following protocol describes a common method for assessing apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Materials:

    • Cancer cells treated with this compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 4-Iodoaniline Doebner_Miller Doebner-von Miller Reaction Start->Doebner_Miller Scaffold This compound Doebner_Miller->Scaffold Suzuki Suzuki Coupling Scaffold->Suzuki Derivatives Library of Derivatives Suzuki->Derivatives MTT MTT Cytotoxicity Assay Derivatives->MTT Kinase Kinase Inhibition Assay Derivatives->Kinase Apoptosis Apoptosis Assay Derivatives->Apoptosis SAR Structure-Activity Relationship (SAR) MTT->SAR Kinase->SAR Apoptosis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the design and evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The detailed protocols provided herein for synthesis and biological evaluation offer a robust framework for researchers to explore the full potential of this versatile scaffold in the ongoing quest for new and more effective drugs. The systematic application of these methods will undoubtedly facilitate the identification of potent and selective drug candidates targeting a range of diseases.

References

  • Khalifa, M. M., & El-Gamal, M. I. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19373. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2013). Synthesis and anticancer activity of some new quinoline derivatives. Medicinal Chemistry Research, 22(10), 4785-4792. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Conti, P., Cilibrizzi, A., & De Luca, L. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(19), 4487. [Link]

  • Kumar, A., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435-1445. [Link]

  • Helal, M. A., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(11), 1316-1330. [Link]

  • Abbas, S. Y., et al. (2019). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. Future Journal of Pharmaceutical Sciences, 5(1), 1-15. [Link]

  • Paprocka, R., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(3), 978. [Link]

  • Szymańska, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1030. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, and the introduction of an iodine atom at the 6-position offers a versatile handle for further chemical modification, such as cross-coupling reactions. The protocol herein utilizes the Doebner reaction, a robust and efficient method for constructing the quinoline core. We detail a one-pot, three-component reaction of 4-iodoaniline, and pyruvic acid, providing step-by-step instructions, mechanistic insights, and characterization data to ensure reproducible and reliable synthesis.

Introduction and Scientific Rationale

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities including antibacterial, antitumor, and antiviral properties.[1] Specifically, quinoline-4-carboxylic acids are a prominent subclass, with the carboxyl group often playing a crucial role in binding to biological targets.[2] The target molecule, this compound-4-carboxylic acid, combines this important pharmacophore with a methyl group at the 2-position and an iodine atom at the 6-position. The iodine substituent is particularly strategic, serving as a versatile synthetic handle for introducing further molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

While several named reactions exist for quinoline synthesis, such as the Pfitzinger, Combes, and Gould-Jacobs reactions, the Doebner reaction was selected for its operational simplicity and efficiency for this specific target.[3][4] The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] A modern and highly efficient variation of this reaction for the synthesis of 2-methylquinoline-4-carboxylic acids utilizes only the substituted aniline and pyruvic acid, making it a highly atom-economical choice. This approach is superior to the Pfitzinger reaction, which would require the synthesis or purchase of the corresponding 5-iodoisatin precursor.[5][6]

Reaction Principle and Mechanism

The synthesis proceeds via the Doebner reaction, which, in this context, is a condensation reaction between 4-iodoaniline and pyruvic acid in an ethanol solvent. The reaction mechanism is thought to involve the initial self-condensation of two molecules of pyruvic acid. The resulting intermediate is then attacked by the aromatic amine (4-iodoaniline) in a 1,4-addition. This is followed by an intramolecular cyclization and subsequent dehydration and decarboxylation to yield the final aromatic quinoline product.

Doebner Reaction Mechanism Figure 1: Proposed Mechanism of the Doebner Reaction cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Final Product A 4-Iodoaniline C Pyruvic Acid Self-Condensation A->C Reaction Start B Pyruvic Acid (2 equiv.) B->C Reaction Start D 1,4-Addition of Aniline C->D Intermediate A E Intramolecular Cyclization D->E Intermediate B F Dehydration & Decarboxylation E->F Intermediate C G This compound- 4-carboxylic acid F->G Aromatization

Caption: Figure 1: Proposed Mechanism of the Doebner Reaction

Detailed Experimental Protocol

This protocol is designed for researchers with standard organic synthesis laboratory skills and equipment.

3.1. Materials and Equipment

  • Reagents:

    • 4-Iodoaniline (98% purity or higher)

    • Pyruvic acid (98% purity or higher)

    • Ethanol (Absolute, 200 proof)

    • Acetic acid (Glacial, for recrystallization)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL or appropriate size)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

    • Melting point apparatus

3.2. Quantitative Data Summary

The following table outlines the reagent quantities for a representative reaction scale.

ReagentM.W. ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
4-Iodoaniline219.011.010.02.19 g
Pyruvic acid88.062.222.01.54 mL (1.94 g)
Ethanol46.07--30 mL

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (2.19 g, 10.0 mmol).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir the mixture until the 4-iodoaniline is fully dissolved.

  • Reagent Addition: Carefully add pyruvic acid (1.54 mL, 22.0 mmol) to the solution at room temperature. A color change and slight exotherm may be observed.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a steady reflux with vigorous stirring for 8-12 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes as the eluent). The disappearance of the 4-iodoaniline spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

    • Further cool the flask in an ice bath for 30 minutes to maximize product precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and deionized water (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the crude product under vacuum or in a drying oven at 60-70 °C to a constant weight.

  • Purification (Optional but Recommended):

    • Recrystallize the crude solid from glacial acetic acid to obtain a purified product.[7]

    • Dissolve the crude material in a minimal amount of hot acetic acid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Workflow Visualization

Experimental Workflow Figure 2: Overall Experimental Workflow A 1. Reagent Mixing (4-Iodoaniline, Pyruvic Acid, Ethanol) B 2. Reflux (8-12 hours at ~78°C) A->B C 3. Cooling & Precipitation B->C D 4. Filtration & Washing (Cold Ethanol, Water) C->D E 5. Drying D->E F 6. Recrystallization (Glacial Acetic Acid) E->F Crude Product (Optional Purification) G Final Product (Pure this compound- 4-carboxylic acid) E->G Crude Product (If purity is sufficient) F->G Purified Product

Caption: Figure 2: Overall Experimental Workflow

Product Characterization and Validation

The identity and purity of the synthesized this compound-4-carboxylic acid should be confirmed by standard analytical techniques. The following data, reported in the literature, can be used for validation.[7]

  • Appearance: Brown powder

  • Yield: A typical reported yield for a similar synthesis is around 37%.[7] Yields may vary based on reaction scale and purification efficiency.

  • Melting Point: 289–290 °C

  • Infrared (IR) Spectroscopy: Key peaks should be observed for O-H (acid), C=O (acid), and C=C/C=N (aromatic) stretches. The reported spectrum includes bands at 3656, 1714, 1603, 1579, and 1504 cm⁻¹.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

    • ¹H NMR (600.1 MHz, DMSO-d₆, δ): 15.01 (s, 1H, COOH), 8.69 (d, J = 1.7 Hz, 1H, Ar-H), 8.16 (d, J = 8.7 Hz, 1H, Ar-H), 8.01 (dd, J = 8.7, 1.7 Hz, 1H, Ar-H), 7.79 (s, 1H, Ar-H), 2.67 (s, 3H, CH₃).[7]

  • Mass Spectrometry: Confirms the molecular weight of the product (C₁₁H₈INO₂ = 313.09 g/mol ).

Conclusion

This application note presents a reliable and well-documented protocol for the synthesis of this compound-4-carboxylic acid using the Doebner reaction. The method is efficient, uses readily available starting materials, and yields a valuable building block for medicinal chemistry and materials science. By following the detailed steps and utilizing the provided characterization data for validation, researchers can confidently synthesize this compound for their discovery programs.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Note: A direct URL to this 1886 article is not readily available, but the reaction is a cornerstone of heterocyclic chemistry and widely cited.)
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92. (Note: A direct URL to this 1888 article is not readily available, but the Combes synthesis is a well-established named reaction.)
  • Doebner, O. (1887). Ueber die Darstellung von Chinolincarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279. (Note: A direct URL to this 1887 article is not readily available, but the Doebner reaction is a classical method.)
  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation. BenchChem.

  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • University of Cambridge. (n.d.). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.com.

  • Slideshare. (2018). Doebner-Miller reaction and applications. Slideshare.

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

  • Journal of Organic Chemistry and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR.

  • Sigma-Aldrich. (n.d.). 5-Iodoisatin technical grade. Sigma-Aldrich Website.

  • National Center for Biotechnology Information. (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central.

  • National Center for Biotechnology Information. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed Central.

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues.imist.ma.

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.com.

  • National Center for Biotechnology Information. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

Sources

Application Notes and Protocols for the Use of 6-Iodo-2-methylquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methylquinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2]. The strategic functionalization of the quinoline core allows for the fine-tuning of these biological activities. 6-Iodo-2-methylquinoline is a key building block in this context, offering a reactive handle at the 6-position for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The presence of the methyl group at the 2-position can also influence the molecule's steric and electronic properties, potentially impacting its biological target engagement.

This comprehensive guide provides detailed application notes and validated protocols for the use of this compound in several pivotal palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying chemical principles and the rationale for the selection of specific reagents and conditions. The enhanced reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions, a factor of significant importance in the synthesis of complex, functionalized molecules[1].

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is fundamental to successful reaction optimization.

PropertyValueSource
CAS Number 1128-62-7
Molecular Formula C₁₀H₈IN
Molecular Weight 269.08 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 85-89 °C
Boiling Point 334.5±15.0 °C at 760 mmHg
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General chemical knowledge

I. The Suzuki-Miyaura Coupling: Crafting C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active compounds[3][4].

Causality in Experimental Design

The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. For an electron-rich and sterically accessible substrate like this compound, a variety of palladium(0) sources can be effective. The use of a phosphine ligand, such as SPhos, helps to stabilize the palladium catalyst and facilitate the catalytic cycle. The higher reactivity of the C-I bond in this compound allows for the use of milder bases like potassium phosphate compared to the stronger bases often required for less reactive aryl bromides or chlorides. The solvent system, typically a mixture of an organic solvent and water, is crucial for dissolving both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Methyl-6-phenylquinoline

This protocol is adapted from established procedures for highly reactive aryl iodides.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 269.08 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (10 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water to the vial via syringe.

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-6-phenylquinoline.

Expected Outcome: High yield (>90%) of the desired product.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Sufficiently strong to facilitate transmetalation without causing side reactions with sensitive functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 60-100 °CMilder conditions are often sufficient due to the reactive C-I bond.
Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. The Heck Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a direct method for the arylation of alkenes, leading to the synthesis of substituted olefins which are valuable intermediates in organic synthesis[5].

Causality in Experimental Design

The success of the Heck reaction is highly dependent on the choice of catalyst, base, and solvent. For a reactive substrate like this compound, a simple palladium source like palladium(II) acetate is often sufficient. The addition of a phosphine ligand, such as triphenylphosphine, can stabilize the catalyst and improve yields. A base, typically an amine like triethylamine, is required to neutralize the hydriodic acid formed during the catalytic cycle. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction.

Experimental Protocol: Synthesis of 6-(But-1-en-2-yl)-2-methylquinoline

This protocol is based on general procedures for the Heck reaction of aryl iodides.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 269.08 mg)

  • n-Butyl acrylate (1.5 mmol, 214 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous DMF, followed by n-butyl acrylate and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium catalysts.
Ligand PPh₃, P(o-tol)₃Stabilizes the palladium catalyst.
Base Et₃N, K₂CO₃Neutralizes the HI generated in the catalytic cycle.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate the reaction.
Temperature 80-120 °CSufficient to drive the reaction to completion.
Visualization: The Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation Alkene Intermediate_A R-CH(Ar)-CH2-Pd(II)-I(L2) Carbopalladation->Intermediate_A Beta_Hydride_Elimination β-Hydride Elimination Intermediate_A->Beta_Hydride_Elimination Product_Complex [HPd(II)I(L2)]-Alkene Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Base Base_Regeneration->Pd(0)L2 Product + [Base-H]I

Caption: The catalytic cycle of the Heck reaction.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and vinyl alkynes, which are important precursors for many complex molecules and materials[6].

Causality in Experimental Design

The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The use of a base, usually an amine like triethylamine or diisopropylamine, is essential for the deprotonation of the alkyne and to neutralize the hydrohalic acid by-product. Due to the high reactivity of this compound, the reaction can often be performed at or slightly above room temperature.

Experimental Protocol: Synthesis of 2-Methyl-6-(phenylethynyl)quinoline

This protocol is adapted from standard Sonogashira coupling procedures.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 269.08 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃N, DiisopropylamineActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic solvents that dissolve the reactants well.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for reactive aryl iodides.
Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuI CuI Alkyne_Deprotonation Alkyne Deprotonation CuI->Alkyne_Deprotonation R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Deprotonation->Cu-C≡CR Cu-C≡CR->Transmetalation Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules[7][8][9][10].

Causality in Experimental Design

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. For the coupling of aryl iodides with amines, a variety of palladium precatalysts can be used. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands such as XPhos being particularly effective for promoting the amination of a wide range of amines. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of 2-Methyl-6-(piperidin-1-yl)quinoline

This protocol is adapted from established Buchwald-Hartwig amination procedures for aryl halides.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 269.08 mg)

  • Piperidine (1.2 mmol, 119 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 22.9 mg)

  • XPhos (0.06 mmol, 28.6 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of piperidine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Effective precatalysts that are readily reduced to the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that facilitate both oxidative addition and reductive elimination.
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are crucial for reaction success.
Temperature 80-110 °CNecessary to drive the reaction, especially with less nucleophilic amines.
Visualization: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination HNR2, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

V. Applications in Drug Discovery and Medicinal Chemistry

The functionalized 2-methylquinoline derivatives synthesized via these palladium-catalyzed cross-coupling reactions are of significant interest in drug discovery. The ability to rapidly generate a library of analogs by varying the coupling partner allows for efficient structure-activity relationship (SAR) studies.

  • Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents[1][2][3][4][11]. The introduction of different aryl, alkenyl, alkynyl, and amino moieties at the 6-position can modulate the compound's ability to interact with various biological targets, such as kinases or tubulin.

  • Antimicrobial and Antiviral Agents: The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral drugs.

  • CNS-Active Agents: Certain quinoline derivatives have shown activity in the central nervous system, suggesting potential applications in the treatment of neurological disorders.

The protocols outlined in this guide provide a robust starting point for the synthesis of diverse libraries of 2-methyl-6-substituted quinolines for biological screening and lead optimization in drug discovery programs.

References

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 2023 , 19(8), 785-812. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 2021 , 45(35), 15993-16008. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2022 , 77(1), 136-147. [Link]

  • An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 2015 , 27(6), 2093-2096. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 2024 . [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 2022 , 12(45), 29245-29257. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • synthesis of terminal 1,3-diynes via sonogashira coupling of. Organic Syntheses Procedure. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors. RSC Advances. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2017 , 2(1), 72-82. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Quinolones for applications in medicinal chemistry: Synthesis and structure in Targets in Heterocyclic Systems. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 2021 , 11(20), 6729-6737. [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Functionalization of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Iodo-2-methylquinoline in Synthesis

This compound stands as a versatile and highly valuable scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is endowed with two distinct and orthogonally reactive functional handles: the C2-methyl group and the C6-iodo substituent. The C2-methyl group is activated by the adjacent nitrogen atom of the quinoline ring, rendering its protons acidic and susceptible to a variety of transformations including oxidation, condensation, and deprotonation-alkylation cascades.[1][2][3] Concurrently, the C6-iodo group provides a robust platform for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, alkyl, alkynyl, and amino moieties.[4][5][6]

This dual reactivity allows for the strategic, stepwise elaboration of the quinoline core, making this compound an ideal starting material for building complex molecular architectures and generating libraries of compounds for drug discovery and functional materials development. This guide provides a detailed exploration of the key functionalization pathways available for this substrate, complete with field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of the Starting Material: this compound

A common and reliable method for the synthesis of 2-methylquinoline derivatives is the Doebner-von Miller reaction.[7][8][9][10] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 4-iodoaniline is reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

Workflow Overview:

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process A 4-Iodoaniline E Reaction Mixture A->E B Crotonaldehyde B->E C HCl (acid catalyst) FeCl3 (oxidant) C->E D Heat (Reflux) D->E F Aqueous Workup (Basification & Extraction) E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Synthesis of this compound.

Materials:

  • 4-Iodoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Iron(III) Chloride (FeCl₃) or another suitable oxidizing agent

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated HCl to a suspension of 4-iodoaniline in water.

  • To this acidic solution, add the oxidizing agent (e.g., FeCl₃).

  • Begin heating the mixture to reflux.

  • Add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic and care should be taken to control the addition rate.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic (~9-10).

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford pure this compound.

II. Functionalization of the C2-Methyl Group

The protons of the 2-methyl group are acidic due to the electron-withdrawing nature of the quinoline ring and the adjacent nitrogen, which can stabilize the resulting carbanion through resonance. This allows for a range of transformations.

A. Oxidation Reactions

The oxidation of the methyl group to a carboxylic acid is a fundamental transformation, providing an entry point for amide couplings and other derivatizations. Selenium dioxide (SeO₂) is a classic and effective reagent for this purpose.[11]

Materials:

  • This compound

  • Selenium Dioxide (SeO₂)

  • Pyridine

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend this compound (1 part by weight) and selenium dioxide (1.5 parts by weight) in a pyridine/water mixture (e.g., 10:1 v/v).[11]

  • Heat the mixture to reflux for 5-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and filter to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure to remove the pyridine.

  • Redissolve the residue in water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 6-iodoquinoline-2-carboxylic acid.

Selective oxidation to the aldehyde is crucial for subsequent reactions like Wittig olefination, reductive amination, or further condensations. A modified selenium dioxide oxidation under controlled conditions can achieve this. Recent metal-free methods using TBHP and I₂ have also proven effective for converting 2-methylquinolines to their corresponding aldehydes.[12]

Materials:

  • This compound

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

Procedure: (Adapted from a general method[12])

  • To a solution of this compound (1.0 mmol) in DMSO (3 mL), add I₂ (0.2 equiv, 0.2 mmol).

  • Add TBHP (3.0 equiv, 3.0 mmol) to the mixture.

  • Heat the reaction at 120 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 6-iodoquinoline-2-carbaldehyde.

B. Condensation Reactions

The activated methyl group can undergo condensation with aldehydes to form styrylquinoline derivatives, which are of interest as dyes, materials, and bioactive molecules.[13][14]

This reaction, often carried out in acetic anhydride or in the presence of a Lewis acid like zinc chloride, provides a straightforward route to C-C bond formation at the C2-methyl position.[13][15][16]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Zinc Chloride (ZnCl₂), anhydrous

Procedure: (Microwave-assisted, solvent-free[13])

  • In a microwave-safe vial, thoroughly mix this compound (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and anhydrous zinc chloride (0.5 mmol).

  • Seal the vial and subject it to microwave irradiation (e.g., 100-150W) for 5-15 minutes. Monitor the temperature to ensure it does not exceed a safe limit (e.g., 140 °C).

  • Cool the vial to room temperature.

  • Dissolve the resulting solid in dichloromethane and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.

III. Functionalization of the C6-Iodo Group via Cross-Coupling

The C-I bond at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are generally high-yielding and tolerant of a wide range of functional groups, including the 2-methyl substituent.[4][5]

General Reaction Scheme:

A This compound C Pd Catalyst Ligand Base A->C B Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) B->C D Functionalized Quinoline C->D Cross-Coupling

Caption: General cross-coupling workflow.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the iodoquinoline with an organoboron reagent.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent mixture (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Water 4:1, 5 mL).

  • Heat the reaction mixture at 80-100 °C for 6-18 hours, until TLC analysis indicates consumption of the starting material.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 2-methyl-6-phenylquinoline.

B. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the installation of an alkyne moiety, a versatile functional group for further transformations like click chemistry or cyclizations.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 2-methyl-6-(phenylethynyl)quinoline.

Comparative Summary of Cross-Coupling Reactions
Coupling ReactionCoupling PartnerBond FormedTypical Catalyst/LigandKey Advantages
Suzuki-Miyaura R-B(OH)₂C-C (sp²-sp²)Pd(OAc)₂ / SPhosStable, non-toxic boronic acids; wide functional group tolerance.
Sonogashira R-C≡CHC-C (sp²-sp)PdCl₂(PPh₃)₂ / CuIMild conditions; introduces a versatile alkyne handle.
Heck AlkeneC-C (sp²-sp²)Pd(OAc)₂ / P(o-tol)₃Atom-economical for vinylation; no organometallic reagent needed.
Buchwald-Hartwig R₂NHC-NPd₂(dba)₃ / BINAPPowerful method for C-N bond formation; creates substituted anilines.

IV. Orthogonal and Sequential Functionalization Strategies

The true synthetic power of this compound lies in the ability to perform sequential reactions. For instance, a Sonogashira coupling can be performed on the C6-iodo position first, preserving the C2-methyl group. The resulting 6-alkynyl-2-methylquinoline can then undergo a condensation reaction at the methyl position. Conversely, the methyl group can be oxidized to an aldehyde first, followed by a Suzuki coupling at the C6-position. The choice of sequence will depend on the stability of the functional groups to the respective reaction conditions. Generally, palladium-catalyzed reactions are mild and tolerate many functionalities, often making them ideal for the first step.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Doebner-von Miller Insufficient oxidation; tar formation.Ensure an adequate amount of oxidizing agent; control the rate of crotonaldehyde addition and reaction temperature.
Over-oxidation to acid (Protocol 3) Reaction time too long or temperature too high.Carefully monitor the reaction by TLC and stop it once the starting material is consumed. Reduce temperature slightly.
Dehalogenation in coupling reactions Catalyst deactivation; presence of reducing agents.Use degassed solvents; ensure an inert atmosphere; use a more robust ligand.
Poor solubility of reagents Inappropriate solvent system.For Suzuki couplings, try different solvent ratios or co-solvents like DMF or Dioxane.
Failure of condensation (Protocol 4) Inactive Lewis acid; aldehyde is too hindered.Use freshly opened or anhydrous ZnCl₂; increase reaction time or temperature; try a more reactive aldehyde.

References

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Friedlander quinoline synthesis - Química Organica.org. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

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  • General mechanism of C(sp³)-H functionalization of 2-methyl quinolines. - ResearchGate. Available at: [Link]

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  • 2-Methylquinoline | C10H9N | CID 7060 - PubChem. Available at: [Link]

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  • Spectrum of Emerging Sciences-Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent C-C bond formation. Available at: [Link]

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  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. Available at: [Link]

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  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

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  • Oxidation of Methylquinolines with Nickel Peroxide - Taylor & Francis Online. Available at: [Link]

  • Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/P29720001120. Available at: [Link]

  • Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation - ResearchGate. Available at: [Link]

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  • Deprotonation of 2- and 3-methylquinoline - Chemistry Stack Exchange. Available at: [Link]

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  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. Available at: [Link]

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Application Note: A Detailed Guide to the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Combes Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.[1][2][3] Among the various methods developed to construct this vital heterocycle, the Combes quinoline synthesis, first reported by Alphonse Combes in 1888, remains a powerful and versatile strategy.[1][4] This reaction facilitates the synthesis of 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup of the Combes synthesis. We will delve into the underlying mechanism, provide a detailed step-by-step protocol for the synthesis of 2,4-dimethylquinoline, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanism and Scientific Rationale

The Combes synthesis proceeds through a three-stage mechanism: enamine formation, acid-catalyzed cyclization, and dehydrative aromatization. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Enamine Formation The reaction initiates with the condensation of an aniline and a β-diketone (e.g., acetylacetone) to form a Schiff base, which rapidly tautomerizes to a more stable β-amino-enone (enamine) intermediate.[4][7][8] This initial step is typically reversible and driven forward by the removal of water.

Stage 2: Acid-Catalyzed Annulation (Rate-Determining Step) The enamine is then protonated by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][5] The key event is the subsequent intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks the protonated carbonyl carbon. This cyclization, or annulation, is the rate-determining step of the entire sequence.[1][9][10] The choice of a strong acid is critical as it serves to activate the enamine for this challenging ring-closing step.

Stage 3: Dehydration and Aromatization The cyclized intermediate undergoes a proton transfer to neutralize the nitrogen atom. The resulting tertiary alcohol is then protonated by the acid, converting the hydroxyl group into a good leaving group (H₂O). Elimination of a water molecule yields the final, stable aromatic quinoline ring.[9][10]

Combes_Mechanism Figure 1: Reaction Mechanism of the Combes Synthesis Reactants Aniline + β-Diketone Enamine Enamine Intermediate (via Schiff Base) Reactants->Enamine Condensation (-H₂O) Cyclized Cyclized Intermediate (Alcohol) Enamine->Cyclized Acid-Catalyzed Annulation (RDS) Product 2,4-Disubstituted Quinoline Cyclized->Product Dehydration (-H₂O)

Caption: Figure 1: Reaction Mechanism of the Combes Synthesis.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol details the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone using concentrated sulfuric acid as the catalyst. This is a classic and reliable example of the Combes reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mol)Notes
AnilineC₆H₅NH₂93.139.31 g (9.1 mL)0.10Freshly distilled recommended
AcetylacetoneC₅H₈O₂100.1211.0 g (11.2 mL)0.11Reagent grade
Sulfuric Acid (Conc.)H₂SO₄98.08~25 mL-95-98%, handle with extreme care
Sodium Hydroxide (10% aq.)NaOH40.00As needed-For neutralization
Dichloromethane (DCM)CH₂Cl₂84.93As needed-For extraction/purification
Anhydrous MgSO₄ / Na₂SO₄--As needed-For drying
Crushed IceH₂O18.02~250 g-For quenching
Equipment Setup
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Beakers, graduated cylinders

  • Büchner funnel and vacuum flask

  • Separatory funnel

Reaction Procedure
  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (9.31 g, 0.10 mol) and acetylacetone (11.0 g, 0.11 mol).

    • Rationale: Using a slight excess of the β-diketone ensures the complete consumption of the aniline starting material.

  • Initial Condensation (Optional but Recommended): Gently heat the mixture to ~50-60°C for 15-20 minutes or allow it to stir at room temperature for 30 minutes. This pre-reaction step facilitates the initial formation of the enamine intermediate.[11]

  • Acid Addition (Critical Step): Cool the flask in an ice bath. While stirring vigorously, add concentrated sulfuric acid (~25 mL) dropwise via a dropping funnel over 20-30 minutes. The addition is highly exothermic; maintain the internal temperature below 20°C.

    • Rationale: Slow, cooled addition of the strong acid is a critical safety measure to control the exothermic reaction and prevent uncontrolled side reactions or boiling.

  • Cyclization Reaction: After the acid addition is complete, remove the ice bath. Place the flask in a heating mantle and heat the reaction mixture to 100-110°C. Maintain this temperature with stirring for 3 hours. The solution will darken significantly.

    • Rationale: This heating period provides the necessary thermal energy to overcome the activation barrier of the rate-determining cyclization step.[12]

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (~250 g). Slowly and cautiously , pour the cooled, viscous reaction mixture onto the ice with steady stirring.

    • Rationale: This step quenches the reaction and dilutes the strong acid, making the subsequent neutralization safer and more manageable. The heat of dilution is absorbed by the melting ice.

  • Neutralization and Precipitation: While stirring the acidic slurry (which may still be in an ice bath), slowly add 10% aqueous sodium hydroxide solution until the mixture is basic (pH > 8, check with litmus or pH paper). A solid precipitate (the crude product) will form.

    • Rationale: The quinoline product is basic and soluble in strong acid as its ammonium salt. Neutralization deprotonates the quinoline, causing it to precipitate out of the aqueous solution.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Allow the product to air-dry or dry in a desiccator.

Purification

The crude 2,4-dimethylquinoline can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or hexane. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: For higher purity, dissolve the crude product in a small amount of dichloromethane and adsorb it onto silica gel. Purify using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]

Combes_Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Charge Flask (Aniline + Acetylacetone) B 2. Add H₂SO₄ (conc.) (in Ice Bath) A->B C 3. Heat to 110°C (3 hours) B->C D 4. Cool & Quench (Pour onto Ice) C->D E 5. Neutralize with NaOH (Precipitation) D->E F 6. Vacuum Filtration (Collect Crude Product) E->F G 7. Recrystallization or Column Chromatography F->G

Caption: Figure 2: Experimental Workflow.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The addition to the reaction mixture and the dilution during quenching are highly exothermic. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Perform the addition in a well-ventilated chemical fume hood.

  • Aniline: Toxic and readily absorbed through the skin. Handle with gloves in a fume hood.

  • Neutralization: The neutralization of a strong acid with a base is exothermic. Perform this step slowly and with cooling if necessary.

Conclusion

The Combes quinoline synthesis is a time-tested, reliable method for accessing 2,4-disubstituted quinolines. Its operational simplicity and use of readily available starting materials make it a valuable tool in both academic research and industrial drug development. By understanding the core mechanism and adhering to a carefully controlled experimental protocol, researchers can effectively leverage this reaction to build complex molecular architectures based on the privileged quinoline scaffold. The choice of catalyst and careful management of reaction temperature are paramount to achieving high yields and purity.[12][13]

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [Link]

  • Suri, S. (n.d.). Combes Quinoline Synthesis. Published online by Cambridge University Press. [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Retrieved from Slideshare. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]

  • Química Organica.org. (n.d.). Combes synthesis of quinolines. Retrieved from Química Organica.org. [Link]

  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. Marcel Dekker, Inc.
  • Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from Wikiwand. [Link]

  • Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from Slideshare. [Link]

  • ResearchGate. (2020). Combes quinoline synthesis. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from ResearchGate. [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Request PDF on ResearchGate. [Link]

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The Strategic Application of 6-Iodo-2-methylquinoline in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1] This guide delves into the specific applications of a particularly valuable, yet underexplored, derivative: 6-Iodo-2-methylquinoline. While no currently marketed drugs contain this exact moiety, its strategic design incorporates features that make it an exceptionally useful building block for the synthesis of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, functionalization, and potential applications, supported by detailed protocols and mechanistic insights.

The Rationale for this compound in Drug Design

The unique substitution pattern of this compound offers several distinct advantages in a medicinal chemistry context:

  • The 2-Methyl Group: This small alkyl substituent can serve multiple purposes. It can act as a lipophilic pocket filler, enhancing binding affinity to protein targets. Furthermore, it can modulate the electronic properties of the quinoline ring system and influence the molecule's metabolic stability.

  • The 6-Iodo Group: The iodine atom at the 6-position is the key to the synthetic versatility of this scaffold. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.[2] This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[3]

Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of 2-methylquinolines is the Doebner-von Miller reaction .[4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 4-iodoaniline and crotonaldehyde are the logical starting materials.

Protocol 1: Synthesis of this compound via Doebner-von Miller Reaction

This protocol is a representative procedure based on established Doebner-von Miller syntheses and may require optimization.[6]

Materials:

  • 4-Iodoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a mixture of toluene and concentrated HCl.

  • Heat the mixture to reflux.

  • Slowly add a solution of crotonaldehyde (1.2 eq) in toluene to the refluxing mixture over 1-2 hours.

  • Add the oxidizing agent to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Acid Catalysis: The strong acid protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also facilitates the cyclization and dehydration steps.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires an oxidizing agent to aromatize to the final quinoline product.

  • Slow Addition: Slow addition of crotonaldehyde helps to control the exothermic reaction and minimize the formation of polymeric byproducts.

  • Neutralization and Extraction: The product is basic and will be protonated in the acidic reaction mixture. Neutralization with a base is necessary to deprotonate the product and allow for its extraction into an organic solvent.

Functionalization of this compound: The Power of Cross-Coupling

The true utility of this compound in medicinal chemistry lies in its ability to be readily functionalized at the 6-position via palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in these reactions, allowing for milder reaction conditions and broader substrate scope.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful tool for forming new carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] This reaction is widely used in drug discovery to introduce aryl and heteroaryl moieties.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general protocol and may require optimization for specific substrates.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand like XPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is valuable for introducing linear, rigid alkynyl linkers into a molecule, which can be useful for probing binding pockets or as precursors for further transformations.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This is a general protocol and may require optimization.[11]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (co-catalyst) (1-10 mol%)

  • Base (a bulky amine, e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling: Vinylation of the Quinoline Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12] This reaction is useful for introducing vinyl groups, which can serve as versatile synthetic handles for further functionalization.

Protocol 4: Heck Coupling of this compound with an Alkene (e.g., Methyl Acrylate)

This is a general protocol and may require optimization.[13][14]

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃) (2-10 mol%)

  • Base (e.g., triethylamine (TEA) or sodium carbonate (Na₂CO₃))

  • Solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to the appropriate temperature (typically 80-140 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application Notes in Medicinal Chemistry

Derivatives of this compound are promising scaffolds for the development of various therapeutic agents.

Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[15][16] Many approved kinase inhibitors feature a substituted quinoline core that mimics the adenine region of ATP, binding to the hinge region of the kinase domain. The 6-position of the quinoline ring is often a key point for substitution to achieve potency and selectivity. The ability to easily diversify this position using the 6-iodo precursor makes it an attractive starting point for the synthesis of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Importance of the 6-substituent: In many kinase inhibitor series, the nature of the substituent at the 6-position of the quinoline ring is critical for activity. Large, hydrophobic groups introduced via Suzuki coupling can occupy hydrophobic pockets in the kinase active site, leading to increased potency.

  • Role of the 2-methyl group: The 2-methyl group can provide beneficial steric interactions and improve the overall pharmacokinetic profile of the molecule.

Antimicrobial Agents

Quinolone and quinoline derivatives have a long history as antimicrobial agents.[17] The introduction of an iodine atom into organic molecules has been shown to enhance antimicrobial activity against certain bacterial strains, such as S. aureus.[2] The this compound scaffold therefore represents a promising starting point for the development of new antimicrobial agents.

SAR Insights:

  • Halogenation and Activity: Halogenation of the quinoline ring, particularly at the 6- and 8-positions, has been shown to be a key determinant of antibacterial activity. The electron-withdrawing nature of the halogen can influence the electronic properties of the quinoline ring system and its interaction with bacterial targets.

  • Lipophilicity: The introduction of various substituents at the 6-position via cross-coupling reactions allows for the fine-tuning of the molecule's lipophilicity, which is a critical parameter for cell permeability and overall antimicrobial efficacy.

Data Presentation

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of this compound

ReactionCoupling PartnerBond FormedKey ReagentsTypical Conditions
Suzuki-Miyaura Boronic acid/esterC(sp²)-C(sp²) or C(sp²)-C(sp³)Pd catalyst, Base80-110 °C
Sonogashira Terminal alkyneC(sp²)-C(sp)Pd catalyst, Cu(I) co-catalyst, Amine baseRoom temp. to 80 °C
Heck AlkeneC(sp²)-C(sp²)Pd catalyst, Base80-140 °C

Visualizations

Diagram 1: Synthesis of this compound via Doebner-von Miller Reaction

G A 4-Iodoaniline C Doebner-von Miller Reaction (HCl, Oxidizing Agent) A->C B Crotonaldehyde B->C D This compound C->D

Caption: Synthesis of this compound.

Diagram 2: Functionalization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Coupling Partners cluster_1 Reactions cluster_2 Products A Arylboronic Acid D Suzuki-Miyaura Coupling A->D B Terminal Alkyne E Sonogashira Coupling B->E C Alkene F Heck Coupling C->F G 6-Aryl-2-methylquinoline D->G H 6-Alkynyl-2-methylquinoline E->H I 6-Vinyl-2-methylquinoline F->I Start This compound Start->D Start->E Start->F

Caption: Functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. While its direct incorporation into approved drugs has not yet been realized, its strategic design provides an excellent starting point for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition and antimicrobial drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug development programs, paving the way for the discovery of new and improved medicines.

References

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  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

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  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. National Institutes of Health. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]

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  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Structures of some commercially available quinoline containing drugs. ResearchGate. [Link]

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  • An improvement in the Doebner-Miller synthesis of quinaldines. ResearchGate. [Link]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Certain anticancer drug structures of quinoline derivatives I-VI and... ResearchGate. [Link]

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  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this powerful reaction, overcome common challenges related to yield and purity, and optimize your synthetic outcomes.

Troubleshooting Guide: From Tar to Treasure

This section directly addresses the most common and frustrating issues encountered during the Doebner-von Miller reaction. Each entry is formatted as a problem-solution guide, explaining the root cause and providing actionable steps for improvement.

Problem 1: My reaction mixture is a thick, dark, intractable tar, and the yield is extremely low.

This is the most frequently reported issue with the Doebner-von Miller synthesis.[1]

Root Cause: The reaction is conducted under strong acidic conditions which are necessary for the cyclization but also potently catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3][4] This side reaction consumes your starting material and generates high-molecular-weight polymeric tars that complicate product isolation.[1][3]

Strategic Solutions:

  • Control Reactant Concentration: The rate of polymerization is highly dependent on the concentration of the carbonyl compound in the acidic medium.

    • Slow Addition: Instead of combining all reactants at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[3][4] This keeps the instantaneous concentration of the carbonyl low, favoring the desired bimolecular reaction with aniline over self-polymerization.

  • Employ a Biphasic Solvent System: This is one of the most effective strategies to physically separate the bulk of the carbonyl compound from the acid catalyst.[2][5][6]

    • How it Works: The aniline hydrochloride salt resides in the aqueous acid phase, while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent (e.g., toluene). Reaction occurs at the interface or as the carbonyl is partitioned in small amounts into the aqueous phase, preventing runaway polymerization in the bulk organic phase.[2][6]

  • Optimize Acid Catalyst and Temperature: Excessively harsh conditions accelerate tar formation.

    • Acid Choice: While strong Brønsted acids (HCl, H₂SO₄) are traditional, consider screening Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) which can sometimes offer a better balance between reaction rate and side reactions.[1][3][7]

    • Temperature Control: The reaction often requires heat to proceed, but excessive temperatures promote polymerization and charring.[1][3][4] Aim for the lowest effective temperature and ensure uniform heating to avoid hotspots.[3][5] A vigorous exothermic reaction may even require initial cooling.[3][8]

Workflow: Mitigating Tar Formation

G start Low Yield & High Tar Formation Observed check_addition Was carbonyl added all at once? start->check_addition slow_addition Implement Slow, Dropwise Addition of Carbonyl check_addition->slow_addition Yes check_solvent Using a single-phase system? check_addition->check_solvent No slow_addition->check_solvent biphasic Switch to Biphasic System (e.g., Toluene/H₂O) check_solvent->biphasic Yes check_temp Is temperature excessive (>120°C)? check_solvent->check_temp No biphasic->check_temp optimize_temp Reduce Temperature & Monitor Progress (TLC) check_temp->optimize_temp Yes end Improved Yield, Reduced Tar check_temp->end No optimize_temp->end

Caption: A troubleshooting workflow for diagnosing and solving tar formation.

Problem 2: The final product is contaminated with dihydroquinoline derivatives.

Root Cause: The Doebner-von Miller reaction mechanism concludes with the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this final step is incomplete, you will isolate a mixture of the desired product and its partially hydrogenated precursor. This can occur if the oxidizing agent, which is often another molecule of a Schiff base intermediate acting as a hydride acceptor, is insufficient or inefficient under the reaction conditions.

Strategic Solutions:

  • Ensure Sufficient Oxidant: The reaction stoichiometry is designed to generate the oxidant in situ. Ensure your reactant ratios are correct.

  • Incorporate a Co-Oxidant: In stubborn cases, a dedicated oxidizing agent can be included. Historically, agents like nitrobenzene or arsenic pentoxide were used, but safer alternatives should be considered.

  • Post-Reaction Oxidation: If you have already isolated a mixture, the dihydroquinoline can often be oxidized in a separate step.

    • Protocol: Dissolve the crude product mixture in a suitable solvent (e.g., dichloromethane or toluene). Add an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) and stir at room temperature or with gentle heating. Monitor the disappearance of the dihydroquinoline by TLC or GC-MS until the conversion is complete.

Problem 3: I'm using a substituted aniline and getting a very low yield or a complex mixture.

Root Cause: The electronic and steric properties of substituents on the aniline ring significantly impact reactivity and regioselectivity.[1]

Strategic Solutions:

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs (e.g., nitro, cyano, trifluoromethyl) are less nucleophilic and thus less reactive, often leading to low yields under standard conditions.[1][6] For these substrates, you may need more forcing conditions (higher temperatures, stronger Lewis acids) or consider an alternative synthetic route.

    • Electron-Donating Groups (EDGs): Anilines with strong EDGs can be highly reactive, potentially leading to more side products and polymerization. Careful control of temperature and reactant addition is crucial.[1]

  • Steric Hindrance: Bulky groups near the amino function can hinder the initial conjugate addition or the final cyclization step. This is a common cause of low yields.[1]

  • Regioselectivity: With meta-substituted anilines, cyclization can occur at two different positions, leading to a mixture of regioisomers (e.g., 5-substituted vs. 7-substituted quinolines). The outcome is often difficult to predict and may require separation of the final products.

Mechanistic Insight: Regioselectivity Control

The regiochemical outcome of the Doebner-von Miller reaction is dictated by which mechanistic pathway is dominant. The "standard" outcome yielding 2-substituted quinolines proceeds through a 1,4-conjugate addition. However, by carefully choosing the carbonyl partner, this can be reversed.[9]

  • Reversal of Regioselectivity: Using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA) can favor a 1,2-addition mechanism, leading to the formation of 4-substituted quinolines, a reversal of the typical outcome.[6][10]

G cluster_0 Standard Pathway cluster_1 Modified Pathway a Aniline + α,β-Unsaturated Aldehyde b 1,4-Conjugate Addition (Michael Addition) a->b c Cyclization & Oxidation b->c d 2-Substituted Quinoline c->d x Aniline + γ-Aryl-β,γ-unsaturated α-Ketoester + TFA y 1,2-Addition (Schiff Base Formation) x->y z Cyclization & Oxidation y->z w 4-Substituted Quinoline z->w

Caption: Competing reaction pathways that determine the final quinoline substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the single most common side reaction and how do I prevent it? A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in significant tar formation and drastically lowers your yield.[1][2][3] The most effective preventative measures are the slow, controlled addition of the carbonyl reactant to the acidic aniline solution and the use of a biphasic solvent system (e.g., aqueous acid/toluene) to sequester the carbonyl compound from the strong acid.[1][2][4][5]

Q2: Can I use α,β-unsaturated ketones instead of aldehydes? A2: Yes, α,β-unsaturated ketones are viable substrates for the Doebner-von Miller reaction. However, the reaction is often more successful and higher-yielding with aldehydes.[1] Ketones, particularly those with significant steric bulk around the carbonyl group, may react more slowly, require more forcing conditions, and can lead to lower yields or more complex product mixtures.[1]

Q3: My product is trapped in the tar. What is the best way to purify it? A3: Purification can be challenging but is often achievable.[1]

  • Steam Distillation: This is a classic and highly effective method for isolating volatile quinoline products from non-volatile tars and polymers.[1][3][4] The crude, neutralized reaction mixture is subjected to steam, and the quinoline co-distills with the water.

  • Column Chromatography: If the product is not steam-volatile, purification via silica gel column chromatography is the standard approach. You may need to experiment with different solvent systems to achieve good separation.

  • Recrystallization: If a solid product can be isolated, recrystallization is an excellent final step to achieve high purity.

Q4: Which acid catalyst should I use? A4: The choice of acid can significantly impact the reaction.[3] Both Brønsted and Lewis acids are effective catalysts.[7][11]

  • Brønsted Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are the most common and are cost-effective. p-Toluenesulfonic acid (p-TsOH) is another option.[3][7]

  • Lewis Acids: Tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and scandium(III) triflate (Sc(OTf)₃) are powerful Lewis acids that can catalyze the reaction, sometimes under milder conditions than strong Brønsted acids.[3][7][11] It is often beneficial to perform small-scale screening experiments to identify the optimal catalyst for your specific substrates.

Catalyst TypeExamplesTypical Use Case / Notes
Brønsted Acids HCl, H₂SO₄, p-TsOH, HClO₄The traditional and most common choice.[7][11] Can be harsh and may promote tarring.[1]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃, Yb(OTf)₃Can be milder and offer improved selectivity in some cases.[1][7][11] Often used in more modern protocols.
Other Iodine, AmberliteIodine has been shown to catalyze the reaction.[7][11] Solid-supported acids like Amberlite can simplify workup.[7][11]

Q5: What is the currently accepted mechanism for the reaction? A5: The precise mechanism of the Doebner-von Miller reaction has been a subject of debate.[7] Early proposals involved a straightforward sequence of Michael addition, cyclization, and oxidation.[9] However, more recent studies using carbon isotope scrambling experiments suggest a more complex fragmentation-recombination mechanism.[7][11] In this proposed pathway, the initial adduct of the aniline and the α,β-unsaturated ketone fragments into an imine and a saturated ketone, which then recombine to form the product.[7][11] This latter mechanism helps explain some of the unexpected products and isotopic distributions observed experimentally.[7]

Optimized Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol incorporates best practices to minimize tar formation and maximize yield.

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • 6 M Hydrochloric Acid

  • Toluene

  • Concentrated Sodium Hydroxide Solution

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the aqueous mixture to a gentle reflux (approx. 100-110 °C).

  • Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Controlled Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. A color change to deep red or brown is expected.[12]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by TLC.[12]

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the mixture by adding concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the product with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude 2-methylquinoline can be further purified by vacuum distillation or column chromatography.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Doebner–Miller reaction. Wikipedia. Available from: [Link]

  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Troubleshooting low yields in the quinoline cyclization step. Benchchem.
  • Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. Available from: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available from: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available from: [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available from: [Link]

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Technical Support Center: Optimizing the Pfitzinger Reaction for Iodinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger reaction, with a specialized focus on optimizing conditions for iodinated anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted quinoline-4-carboxylic acids from these challenging substrates. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when using iodinated anilines in the Pfitzinger reaction. We delve into the root causes and provide actionable, step-by-step solutions.

Question 1: I'm observing consistently low yields or complete reaction failure. What are the primary causes and how can I improve my results?

Low yields are a frequent hurdle when working with iodinated anilines due to the electron-withdrawing nature of iodine, which deactivates the aniline nitrogen. This reduced nucleophilicity can hinder the initial condensation step with the carbonyl compound.[1]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: The reaction begins with the base-catalyzed hydrolysis of isatin to form a keto-acid intermediate.[2][3] Incomplete ring opening is a common source of low yields.

    • Protocol: Pre-react the isatin with a strong base (e.g., 33% KOH in ethanol/water) and stir for 30-45 minutes at room temperature before adding the carbonyl compound. A distinct color change, often from orange to pale yellow, indicates the formation of the potassium isatinate.[3]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound can help drive the reaction to completion.[4]

    • Recommendation: Start with a 1.5 to 2-fold molar excess of the carbonyl compound relative to the iodinated aniline. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal ratio for your specific substrates.

  • Increase Reaction Temperature and Time: Due to the reduced reactivity of iodinated anilines, more forcing conditions may be necessary.

    • Approach: Gradually increase the reaction temperature to reflux and extend the reaction time.[5] Monitor the reaction by TLC to track the consumption of starting materials and the formation of the product, helping to avoid degradation from prolonged heating.

  • Consider Alternative Synthetic Routes: If the Pfitzinger reaction consistently fails, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, can be a viable alternative for synthesizing quinoline-4-carboxylic acids from electron-deficient anilines.[1][5]

Question 2: My reaction is producing a significant amount of tar-like byproducts. How can I minimize their formation?

Tar formation is often attributed to the self-condensation of isatin or the carbonyl compound under strongly basic conditions.[4] This is particularly problematic when all reactants are mixed simultaneously.

Mitigation Strategies:

  • Modified Reactant Addition: A stepwise addition of reactants is crucial.

    • Workflow: First, dissolve the isatin in the base to facilitate the ring opening. Once the isatin is fully dissolved, then add the carbonyl compound.[4] This sequential process minimizes the opportunity for self-condensation.

  • Temperature Control: Excessive heat can accelerate side reactions.

    • Best Practice: Maintain the reaction at the lowest effective temperature. For some substrates, running the reaction at a lower temperature for a longer duration can be beneficial.[4]

  • Solvent Selection: The choice of solvent can impact the solubility of intermediates and byproducts.

    • Suggestion: While ethanol/water mixtures are common, exploring other protic solvents might reduce tar formation for your specific substrates.[4][6]

  • Controlled pH During Workup: The acidification step to precipitate the product should be performed carefully.

    • Procedure: Add the acid (e.g., 1M HCl) slowly and with vigorous stirring to avoid localized high acidity, which can lead to degradation of the desired product.[4]

Question 3: I'm struggling with the purification of my final product from unreacted starting materials and byproducts. What is the recommended purification strategy?

Effective purification is key to obtaining a high-purity final product.

Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Aqueous Extraction: Add water to the residue and adjust the pH to 8-9 with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid product, making it water-soluble.

  • Removal of Neutral Impurities: Wash the aqueous solution with an organic solvent like ethyl acetate to remove unreacted carbonyl compounds and other non-acidic impurities.

  • Product Precipitation: Acidify the aqueous layer with 1M HCl to precipitate the quinoline-4-carboxylic acid product.

  • Final Purification: Collect the solid by vacuum filtration, wash with water, and dry. If further purification is needed, recrystallization or column chromatography can be employed.[4]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Pfitzinger reaction with iodinated anilines.

What is the fundamental mechanism of the Pfitzinger reaction?

The Pfitzinger reaction proceeds through a series of steps:

  • Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate.[2][3]

  • Condensation: The aniline moiety of the intermediate then condenses with a carbonyl compound to form an imine (Schiff base).[2][3]

  • Tautomerization: The imine can tautomerize to its enamine form.[3]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product.[2][3]

How does the position of the iodine atom on the aniline ring affect the reaction?

The position of the electron-withdrawing iodine atom can significantly influence the reactivity of the aniline. An iodine atom in the ortho or para position will have a more pronounced deactivating effect on the amino group through resonance, potentially requiring more stringent reaction conditions compared to a meta substitution.

Are there any modifications to the classical Pfitzinger reaction that are particularly suitable for iodinated anilines?

Several modifications to the Pfitzinger reaction have been developed to improve yields and reduce byproducts.[7] For less reactive substrates like iodinated anilines, the use of microwave irradiation has been shown to shorten reaction times and lead to cleaner reactions.[6] Additionally, the use of trimethylsilyl chloride (TMSCl) as a facilitator has been reported to improve the transformation of isatins with various alcohols.[8]

Can I use a catalyst to improve the reaction efficiency?

While the classical Pfitzinger reaction is base-catalyzed, some modern variations have explored the use of other catalysts. For instance, the Doebner reaction, a related synthesis, can be catalyzed by Lewis acids or Brønsted acids.[4] For the Pfitzinger reaction with challenging substrates, experimenting with catalytic additives could be a potential area for optimization, though this is less commonly reported in standard protocols.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield for a Model Reaction

EntryBase (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)Observations
1KOH (3)Ethanol/Water (1:1)100 (Reflux)12~75Moderate tarring
2KOH (3)Ethanol/Water (1:1)8024~65Less tarring, some unreacted starting material
3KOH (5)Ethanol/Water (1:1)100 (Reflux)12~80Increased conversion, but more byproducts
4KOH (3)Propanol/Water (1:1)100 (Reflux)18~70Altered byproduct profile

Note: Yields are illustrative and highly dependent on the specific substrates, reaction scale, and purity of reagents.[6]

Experimental Protocols & Visualizations

General Experimental Workflow for the Pfitzinger Reaction

G cluster_0 Reaction Setup cluster_1 Workup and Purification A 1. Prepare 33% KOH in Ethanol/Water B 2. Add Isatin and Stir for 30-45 min (Ring Opening) A->B C 3. Add Carbonyl Compound B->C D 4. Heat to Reflux and Monitor by TLC C->D E 5. Cool and Concentrate D->E Reaction Complete F 6. Add Water and Adjust pH to 8-9 E->F G 7. Wash with Ethyl Acetate F->G H 8. Acidify with 1M HCl to Precipitate Product G->H I 9. Filter, Wash, and Dry H->I

Caption: A generalized experimental workflow for the Pfitzinger reaction.

Troubleshooting Workflow for Low Yields

G Start Low Yield or No Reaction Q1 Is Isatin Ring Opening Complete? Start->Q1 A1 Pre-react Isatin with Base for a longer duration Q1->A1 No Q2 Is Reactant Stoichiometry Optimal? Q1->Q2 Yes A1->Q2 A2 Increase Excess of Carbonyl Compound Q2->A2 No Q3 Are Reaction Conditions Sufficiently Forcing? Q2->Q3 Yes A2->Q3 A3 Increase Temperature and/or Reaction Time Q3->A3 No Alt Consider Alternative Synthesis (e.g., Doebner Reaction) Q3->Alt Yes, still no improvement End Improved Yield A3->End Alt->End

Caption: A troubleshooting decision tree for addressing low yields.

References

  • Pfitzinger reaction - Wikipedia. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]

  • An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl | Request PDF - ResearchGate. [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I - International Journal of Science and Research (IJSR). [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. [Link]

  • Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups - Thieme E-Books & E-Journals. [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. - ResearchGate. [Link]

  • Acid-catalyzed multicomponent Pfitzinger reaction. - ResearchGate. [Link]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC - NIH. [Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - MDPI. [Link]

  • General reaction scheme of the Pfitzinger quinoline synthesis - ResearchGate. [Link]

  • Pfitzinger Quinoline Synthesis. [Link]

  • Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control - PMC - NIH. [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. [Link]

  • The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd. [Link]

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Technical Support Center: Purification of Crude 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 6-iodo-2-methylquinoline via recrystallization. It provides in-depth protocols, troubleshooting guides, and expert insights to navigate the common challenges associated with this critical purification technique.

Introduction to Recrystallization of this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of target molecules. The crude product obtained from synthesis, such as the Doebner-von Miller reaction or other cyclization methods, often contains unreacted starting materials, side-products (e.g., isomers, tars), and residual reagents.[1][2]

Recrystallization is a powerful and cost-effective technique for purifying solids based on differences in solubility.[3] The core principle involves dissolving the impure compound in a minimal amount of a hot solvent, in which the desired compound has high solubility and the impurities have either very high or very low solubility.[4] Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of a pure crystalline lattice, while the impurities remain dissolved in the surrounding liquid (mother liquor).[5]

Core Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the purification. Solvent selection is the most critical step and may require preliminary screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Methanol, Isopropanol, or a mixed solvent system like Ethanol/Water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: If a suitable solvent is not known, perform a small-scale test with various solvents (see Table 1). The ideal solvent will dissolve the crude product when hot but show poor solubility at room temperature or upon cooling.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.[7] Using an excess of solvent is the most common reason for poor yield.[8]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates, some polymeric by-products) are present in the hot solution, they must be removed.[3] Add a slight excess of hot solvent to prevent premature crystallization. Pre-heat a second flask and a funnel (stemless or short-stemmed is best) and filter the hot solution through fluted filter paper.

  • Crystallization (Cooling): Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point. Compare this to the literature value to assess purity.[7]

Workflow for Recrystallization```dot

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Issue 1: No crystals are forming after cooling.

  • Question: I have cooled my solution to room temperature and then in an ice bath, but no solid has precipitated. What went wrong?

  • Answer: This is a very common issue and typically points to one of two causes:

    • Excess Solvent: You have likely used too much solvent, and the solution is not supersaturated enough for crystals to form. T[8]his is the most frequent error. To fix this, gently heat the solution to evaporate some of the solvent (a rotary evaporator is ideal) to reduce the total volume. Then, attempt the cooling process again. [8] 2. Lack of Nucleation Sites: Sometimes a solution can become supersaturated but lacks a surface to initiate crystal growth. T[10]o induce nucleation, you can:

      • Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide an ideal surface for nucleation. [7][10] * Seed: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed crystal" will act as a template for further crystal growth.

[7][10]Issue 2: The product has "oiled out" instead of crystallizing.

  • Question: Instead of forming solid crystals, my product has separated as an oily liquid at the bottom of the flask. How do I fix this?

  • Answer: "Oiling out" occurs when the solute is highly supersaturated or when the melting point of the solid is below the temperature of the solution. This is more common with impure compounds or when using mixed solvent systems. T[8]o resolve this:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to reduce the degree of supersaturation.

    • Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. This encourages the molecules to arrange into an ordered crystal lattice rather than crashing out as a disordered liquid.

[8]Issue 3: The yield of recovered crystals is very low.

  • Question: I successfully obtained pure crystals, but my final yield was only 20-30%. Where did my product go?

  • Answer: A low yield can result from several factors:

    • Using Too Much Solvent: As mentioned, this keeps a significant portion of your product dissolved in the mother liquor even after cooling. [8][9] * Premature Crystallization: If you performed a hot filtration and the solution cooled too much, the product may have crystallized on the filter paper or in the funnel, leading to loss. Ensure all glassware is pre-heated.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of your product. [9] * Inappropriate Solvent Choice: The chosen solvent might have too high a solubility for your compound even at low temperatures.

Issue 4: The final crystals are colored.

  • Question: The crude material was dark, and my final "purified" crystals are still yellow/brown. How can I get a colorless or pale-yellow product?

  • Answer: The color is due to highly colored, soluble impurities that have become trapped in the crystal lattice.

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon) to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before proceeding with the cooling step. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Troubleshooting Decision Tree

G start Recrystallization Problem? prob_no_xtal No Crystals Form start->prob_no_xtal prob_oil Product 'Oiled Out' start->prob_oil prob_low_yield Low Yield start->prob_low_yield prob_color Crystals are Colored start->prob_color sol_evap Reduce solvent volume (evaporate) and re-cool prob_no_xtal->sol_evap Likely too much solvent sol_nucleate Induce Nucleation: - Scratch flask - Add seed crystal prob_no_xtal->sol_nucleate If solution is concentrated sol_reheat Reheat, add more solvent, and cool very slowly prob_oil->sol_reheat sol_check_vol Review protocol: - Used minimal solvent? - Washed with cold solvent? prob_low_yield->sol_check_vol sol_charcoal Re-dissolve, treat with activated charcoal, and perform hot filtration prob_color->sol_charcoal

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best solvent for this compound?

    • A1: The principle of "like dissolves like" is a good starting point. S[11]ince this compound is a moderately polar aromatic heterocycle, polar protic solvents like ethanol, methanol, or isopropanol are excellent candidates. A good practice is to test solubility in small test tubes with ~50 mg of crude material and 0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. I[6]f a single solvent is not ideal, a mixed-solvent system (e.g., ethanol and water) can be used. In this case, dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point), then add a drop of the good solvent to clarify before cooling.

[4]* Q2: What are the likely impurities in my crude this compound?

  • A2: Impurities depend heavily on the synthetic route. Common process-related impurities could include unreacted 4-iodoaniline, starting materials for the quinoline core synthesis, or side-products like di-iodinated species. H[12][13]arsh reaction conditions, such as in the Skraup synthesis, can also produce significant amounts of tarry, polymeric material. R[1]ecrystallization is effective at removing these as they often have very different solubility profiles from the target compound.
  • Q3: Can I use the mother liquor to get more product?

    • A3: Yes. The mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor (e.g., by boiling off about half the solvent) and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher. It may require a separate recrystallization.

  • Q4: What safety precautions should I take?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic solvents are often flammable and should be heated using a hot plate, not a Bunsen burner. R[5]efer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes for Consideration
Ethanol 78Polar ProticA very common and effective choice for many quinoline derivatives. Often used in a mixture with water.
Methanol 65Polar ProticSimilar to ethanol but more volatile. Good solubility for polar compounds.
Isopropanol 82Polar ProticLess volatile than ethanol, which can be advantageous for preventing solvent loss during heating.
Ethyl Acetate 77Polar AproticA good solvent for moderately polar compounds.
Toluene 111Non-polarMay be suitable if the crude product contains many non-polar impurities.
Water 100Very PolarUnlikely to be a good single solvent for this compound, but excellent as an "anti-solvent" with ethanol or methanol.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. RSC Education. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • MDPI. (2022). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-iodoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Iodo-2-methylquinoline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Iodo-2-Methyl-Quinoline, 95% Purity, C10H8IN, 100 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • ResearchGate. (2019). Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Separating Quinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic separation of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this challenging separation. The structural similarity of quinoline isomers necessitates a nuanced approach to method development, and this resource is intended to equip you with the expertise to overcome common hurdles and achieve optimal separation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing methods for the separation of quinoline isomers.

Q1: Why is the separation of quinoline isomers so challenging?

The primary difficulty in separating quinoline isomers lies in their nearly identical chemical structures and physicochemical properties.[1] Isomers possess the same molecular weight and elemental composition. The only structural variance is the position of the nitrogen atom within the bicyclic aromatic ring, which results in subtle differences in polarity and pKa values, making them difficult to resolve with standard chromatographic methods.[1]

Q2: What are the typical pKa values for quinoline and its common isomers?

The pKa values for quinoline and its isomers are often very close, which contributes to their similar retention behavior under varying pH conditions.[1] For example, quinoline has a pKa of approximately 4.92, while its isomer isoquinoline has a pKa of about 5.42.[1] These small differences require precise pH control of the mobile phase for effective separation.

Q3: Which chromatographic modes are most effective for separating quinoline isomers?

Several chromatographic modes can be employed, with the choice depending on the specific isomers and the desired outcome (analytical vs. preparative). The most common and effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique, but achieving baseline separation often requires meticulous optimization of the mobile phase composition, pH, and the choice of stationary phase.[1][2][3]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC can be a viable alternative, particularly for less polar isomers. It utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[4][5][6]

  • Chiral Chromatography: For the separation of enantiomeric quinoline derivatives, chiral chromatography is essential.[7][8][9] This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[9][10][11]

  • Gas Chromatography (GC): GC can also be effective, especially with the use of specialized stationary phases.[12][13]

Q4: How do I choose the right column for my separation?

The choice of column is critical for a successful separation. Here are some key considerations:

Chromatographic ModeColumn TypeRationale
RP-HPLC C18, C8Good starting points for many quinoline separations. End-capped columns are recommended to minimize peak tailing.[14]
Phenyl-Hexyl, BiphenylOffer different selectivity due to π-π interactions with the aromatic quinoline ring system, which can improve resolution for challenging isomer pairs.[8]
Embedded Polar Group (EPG)Can provide alternative selectivity and improved peak shape for basic compounds like quinolines.
NP-HPLC Silica, Alumina, Diol, CyanoThe choice depends on the polarity of the isomers. Silica and alumina are common starting points.[5][6][15]
Chiral Chromatography Chiral Stationary Phases (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based)The specific CSP should be selected based on the structure of the chiral quinoline derivative. Screening several different chiral columns is often necessary.[8][9]

Q5: What is the role of mobile phase pH in separating quinoline isomers?

Mobile phase pH is a critical parameter for separating basic compounds like quinoline isomers.[14][16] By adjusting the pH, you can control the ionization state of the analytes. At a pH below their pKa, quinolines will be protonated, increasing their polarity and altering their interaction with the stationary phase. Fine-tuning the pH can significantly improve selectivity and resolution.[14][16] It is highly recommended to use a buffer (e.g., phosphate or acetate) to maintain a stable pH throughout the analysis.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic separation of quinoline isomers.

Issue 1: Poor Resolution or Co-elution of Peaks

This is the most frequently encountered problem. The following workflow can help improve the separation.

Troubleshooting_Poor_Resolution start Poor Resolution/ Co-elution step1 Optimize Mobile Phase pH (Range: 3-6 for RP-HPLC) start->step1 step2 Modify Organic Modifier (Acetonitrile vs. Methanol) step1->step2 step3 Adjust Gradient Slope (Shallower gradient for better separation) step2->step3 step4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) step3->step4 step5 Consider Additives (e.g., TEA for NP-HPLC) step4->step5 end Improved Resolution step5->end

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Mobile Phase pH Adjustment: The separation of these basic compounds is highly dependent on the mobile phase pH.[14][16]

    • Protocol: Prepare a series of mobile phases with pH values ranging from 3 to 6. A buffer, such as phosphate or acetate, is recommended to maintain a stable pH.[1] A good starting point is often a pH of around 3.[14]

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities.[14] If you are using one, try switching to the other to see if it improves separation.[14]

  • Adjust the Gradient: If using a gradient method, try making the gradient shallower to allow more time for the isomers to separate.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase to introduce alternative separation mechanisms like π-π interactions (e.g., a phenyl-hexyl column).[8]

  • Use Additives (for NP-HPLC): In normal-phase chromatography, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape and selectivity.[5]

Issue 2: Peak Tailing

Peak tailing is often observed for basic compounds like quinolines on silica-based columns.

Troubleshooting_Peak_Tailing start Peak Tailing step1 Lower Mobile Phase pH (to ~2.5-3.5 in RP-HPLC) start->step1 step2 Use an End-Capped Column step1->step2 step3 Add a Competing Base (e.g., Triethylamine - TEA) step2->step3 step4 Lower Analyte Concentration step3->step4 end Symmetrical Peaks step4->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Lower Mobile Phase pH (RP-HPLC): Operating at a low pH (typically around 2.5-3.5) suppresses the ionization of residual silanol groups on the stationary phase, reducing their interaction with the protonated quinoline molecules.[14][16]

  • Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated (end-capped).[14]

  • Incorporate a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites from the quinoline analytes.[14]

  • Lower Analyte Concentration: High sample concentrations can lead to column overload and peak tailing. Try diluting your sample.[14]

Issue 3: Irreproducible Retention Times

Fluctuations in retention times can compromise the reliability of your analytical method.

Possible Causes and Solutions:

  • Insufficient Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.[1]

  • System Leaks: Check for any leaks in the pump, injector, or fittings, as this can cause fluctuations in the flow rate and lead to variable retention times.[1]

  • Mobile Phase Instability: Ensure the mobile phase is well-mixed and degassed. If using a buffer, make sure it has not precipitated.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for Quinoline Isomer Separation

This protocol provides a starting point for developing a separation method for quinoline isomers using reversed-phase HPLC.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Acetonitrile or Methanol

  • Sample dissolved in mobile phase

Procedure:

  • Initial Scouting Gradient:

    • Flow rate: 1.0 mL/min

    • Gradient: 5-95% B over 20 minutes

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the elution time of the isomers. A shallower gradient in that region will likely be necessary.

    • If co-elution persists, switch the organic modifier (Acetonitrile to Methanol or vice-versa) and repeat the scouting gradient.

    • If peak shape is poor, consider adjusting the pH of the aqueous mobile phase with a buffer (e.g., 10 mM ammonium acetate adjusted to pH 4 with acetic acid).

Protocol 2: Chiral Separation of Quinoline Enantiomers

This is a general guideline for developing a chiral separation method.

Materials:

  • HPLC or SFC system

  • Chiral column (e.g., polysaccharide-based like CHIRALPAK®)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.[8]

Procedure:

  • Initial Isocratic Elution:

    • Start with a standard mixture of the enantiomers.

    • Mobile Phase: e.g., 80:20 Hexane:Isopropanol

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25-40 °C[8]

  • Method Optimization:

    • Adjust the ratio of the alcohol in the mobile phase to optimize the resolution between the enantiomeric peaks.[8] Increasing the alcohol content generally reduces retention time but may also decrease resolution.[8]

    • Screen different chiral stationary phases if the initial column does not provide adequate separation.

References

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. ACS Publications.

  • Analysis of alkaloids from different chemical groups by different liquid chrom
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. ACS Applied Materials & Interfaces.

  • Effect of the pH of the mobile phase on the separation efficiency of QN.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Strategies for separating 6PPD-quinone
  • Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography.
  • Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • Mercuration of quinoline give different isomers how could these isomers separated.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry.
  • Methods in Developing Mobile Phase Condition for C18 Column. Cosmosil.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed.
  • Technical Support Center: Purification of Quinoline Deriv
  • Normal Phase HPLC Columns. Phenomenex.
  • Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU.

Sources

Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. As a foundational structural motif in numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional materials, the synthesis of quinolines is of paramount importance.[1] However, both classical and modern synthetic routes are fraught with challenges ranging from low yields and poor regioselectivity to harsh reaction conditions and difficult purifications.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues encountered during key synthetic transformations. It is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guides for Classical Quinoline Syntheses

The following sections address specific problems encountered in widely used classical quinoline syntheses.

Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone of quinoline chemistry.[3][4][5][6] However, its practical application can be hindered by several factors.

Q1: My Friedländer synthesis is resulting in a very low yield. What are the common culprits and how can I address them?

A1: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and potent acid or base catalysts, which can cause degradation of starting materials or the final product.[3]

  • Suboptimal Catalyst: The choice of catalyst is crucial. An inappropriate catalyst may lead to low conversion rates or the formation of undesired byproducts.[3]

  • Competing Side Reactions: Self-condensation of the methylene-containing reactant (an aldol condensation) is a common side reaction that consumes starting material and reduces the yield of the desired quinoline.[3][7]

To improve your yield, consider the following optimization strategies:

  • Catalyst Selection: Modern approaches often use milder and more efficient catalytic systems. Consider screening Lewis acids (e.g., scandium(III) triflate, neodymium(III) nitrate) or Brønsted acids (e.g., p-toluenesulfonic acid).[5][8] In some cases, molecular iodine or even catalyst-free conditions under microwave irradiation can be effective.[3][5]

  • Reaction Conditions: Optimize the temperature and solvent. A switch to a more polar solvent like DMF or ethanol can improve the solubility of reactants.[3] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[9]

  • Control of Side Reactions: To minimize aldol self-condensation, one strategy is the slow addition of the ketone to the reaction mixture, keeping its instantaneous concentration low.[10]

Q2: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?

A2: This is a classic challenge.[2][11][12] The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can lead to two different regioisomers, complicating purification and reducing the yield of the target molecule.[11][13] The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[11]

Here are some strategies to influence the regiochemical outcome:

  • Catalyst Control: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other.[7][8]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can steer the cyclization towards a single product.[7][8]

  • Kinetic vs. Thermodynamic Control: Carefully optimizing the reaction temperature and time can influence whether the kinetically or thermodynamically favored product is formed. Lower temperatures often favor the kinetic product.

Skraup and Doebner-von Miller Syntheses

The Skraup reaction (using aniline, glycerol, an oxidizing agent, and sulfuric acid) and its variant, the Doebner-von Miller reaction (using an α,β-unsaturated carbonyl compound), are powerful methods but are notorious for their often violent and harsh conditions.[1][2][14][15][16]

Q1: My Skraup/Doebner-von Miller reaction is highly exothermic and produces a significant amount of tar. How can I make this reaction safer and cleaner?

A1: The violent exothermicity and tar formation are significant drawbacks of these syntheses.[2][10] The highly acidic medium and strong oxidizing agents contribute to uncontrolled side reactions.[2]

Here are some established methods to tame this reaction:

  • Moderation of Reaction Conditions: The addition of a moderator like ferrous sulfate in the Skraup synthesis can help control the reaction rate, making it less violent.[17]

  • Biphasic Reaction Medium: For the Doebner-von Miller reaction, employing a two-phase solvent system can be highly effective. This sequesters the α,β-unsaturated carbonyl compound in the organic phase, which reduces its tendency to polymerize in the aqueous acid phase, thereby increasing the yield and reducing tar formation.[1][18]

  • Modern Modifications: Microwave-assisted procedures have been developed that can improve yields and reduce the formation of tarry byproducts by providing rapid and uniform heating.[1]

Q2: I am observing poor regioselectivity when using a meta-substituted aniline in my Skraup/Doebner-von Miller synthesis. Is there a way to predict or control the outcome?

A2: The regiochemical outcome with meta-substituted anilines is often unpredictable, leading to mixtures of 5- and 7-substituted quinolines.[2][19] This is a well-documented limitation of the classical approach.

To achieve better regioselectivity, it is often necessary to move beyond the classical Skraup/Doebner-von Miller conditions:

  • Alternative Convergent Syntheses: Modern methods, such as those based on rhodium-catalyzed conjugate addition of o-aminophenylboronates to enones, offer a regiospecific alternative that is complementary to the classical methods.[20] These reactions proceed under milder, basic conditions and provide excellent control over the substituent placement on the benzenoid ring.[20]

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[21][22][23][24] While generally cleaner than the Skraup reaction, it has its own set of challenges, particularly concerning regioselectivity and reaction efficiency.

Q1: My Combes synthesis is giving a low yield. What factors could be responsible?

A1: Low yields in the Combes synthesis can often be attributed to incomplete condensation or cyclization steps.[8]

  • Catalyst and Dehydrating Agent: The reaction is typically acid-catalyzed.[8] While sulfuric acid is common, it can be harsh. Using a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), can be more efficient.[8][21]

  • Steric Hindrance: The steric effects of substituents on both the aniline and the β-diketone can significantly impact the rate-determining electrophilic aromatic annulation step.[8][23] If possible, choosing less sterically hindered starting materials can improve yields.[8]

Q2: How can I control the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A2: Regioselectivity is a key challenge in the Combes synthesis with unsymmetrical β-diketones.[11] The outcome is dictated by both steric and electronic factors during the rate-determining annulation step.[18][23][25]

  • Steric Control: Increasing the steric bulk of one of the substituents on the β-diketone can effectively direct the cyclization to favor the formation of one regioisomer.[18] For example, in the synthesis of trifluoromethyl-substituted quinolines, bulky R groups on the diketone favor the formation of 2-CF₃-quinolines.[23]

  • Electronic Control: The electronic nature of the substituents on the aniline also plays a role. Methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer as the major product.[23]

General FAQs for Polysubstituted Quinoline Synthesis

This section addresses broader questions that apply to various synthetic strategies.

Q1: What are the primary challenges associated with the purification of polysubstituted quinolines?

A1: Purification can be particularly challenging due to the presence of unreacted starting materials, regioisomers, and tarry byproducts.[8] The basic nature of the quinoline nitrogen can also complicate chromatographic purification on silica gel.

  • Chromatography: Decomposition on standard silica gel is a known issue for some quinoline derivatives.[26] Using deactivated silica (e.g., with triethylamine or sodium bicarbonate) or switching to an alternative stationary phase like alumina or Florisil can be beneficial.[26] In some cases, reverse-phase chromatography may be necessary.[26]

  • Crystallization/Washing: If the product is a solid, recrystallization or washing with appropriate solvents can be a highly effective purification method.[26]

  • Acid-Base Extraction: Leveraging the basicity of the quinoline nitrogen, an acid wash can be used to extract the product into an aqueous layer, leaving non-basic impurities behind in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and re-extracting.

  • Complexation: For stubborn purifications, temporary conversion to a salt (e.g., phosphate or picrate) can allow for purification by crystallization, after which the free base can be regenerated.[27]

Q2: My catalyst seems to be deactivating during the reaction. What could be the cause?

A2: Catalyst deactivation is a concern in many synthetic procedures, including those for quinolines. The quinoline product itself, being a heterocyclic amine, can act as a poison for certain metal catalysts.[28]

  • Product Inhibition/Poisoning: The nitrogen lone pair in the quinoline product can coordinate strongly to the metal center of the catalyst, inhibiting its activity. In hydrogenation reactions, quinoline is sometimes intentionally used as a poison to increase the selectivity of catalysts like the Lindlar catalyst.[28]

  • Decomposition of Intermediates: In reactions like hydrodenitrogenation, reaction intermediates can lead to the deposition of carbonaceous materials or other species on the catalyst surface, causing deactivation.[29]

  • Leaching of the Metal: For heterogeneous catalysts, the active metal may leach from the support under the reaction conditions, leading to a loss of activity.

To mitigate deactivation, one might consider using a higher catalyst loading, choosing a catalyst known to be more resistant to poisoning by nitrogen-containing heterocycles, or designing the process to operate under conditions that minimize the formation of deactivating species.

Q3: How are modern C-H functionalization strategies being used to overcome the limitations of classical quinoline synthesis?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and derivatization of quinolines, offering solutions to the regioselectivity and substrate scope limitations of classical methods.[11][30][31]

  • Direct and Regioselective Functionalization: These methods allow for the direct introduction of functional groups at specific positions on the quinoline core, often with high regioselectivity that is difficult to achieve otherwise.[30] For example, palladium-catalyzed reactions can achieve C2 arylation of quinoline N-oxides with good regioselectivity.[30]

  • Milder Conditions: Many C-H activation protocols operate under milder conditions than classical syntheses, improving functional group tolerance.

  • Novel Bond Formations: These techniques enable the formation of C-C, C-N, C-O, and other bonds, providing access to a wide array of novel polysubstituted quinolines that would be challenging to prepare using traditional cyclization approaches.[30]

Visualized Workflows and Mechanisms

Troubleshooting Low Yield in Friedländer Synthesis

G start Low Yield in Friedländer Synthesis cause1 Harsh Conditions (Temp, pH)? start->cause1 cause2 Suboptimal Catalyst? start->cause2 cause3 Side Reactions (Aldol Condensation)? start->cause3 solution1 Optimize Temperature & Use Milder Catalyst (e.g., p-TSA, Iodine) cause1->solution1 solution2 Screen Catalysts: Lewis Acids (Sc(OTf)3) Brønsted Acids Ionic Liquids cause2->solution2 solution3 Slowly Add Ketone to Reaction Mixture cause3->solution3

Caption: Decision tree for troubleshooting low yields in the Friedländer synthesis.

General Mechanism of Combes Quinoline Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Dehydration & Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H+ Diketone β-Diketone Diketone->Enamine - H2O Cyclized Cyclized Intermediate Enamine->Cyclized + H+, Annulation Quinoline Substituted Quinoline Cyclized->Quinoline - H2O, - H+

Caption: Simplified mechanism of the acid-catalyzed Combes quinoline synthesis.

Data Summary

Table 1: Comparison of Catalysts for Friedländer Synthesis
Catalyst SystemTypical ConditionsYield Range (%)Key AdvantagesReference
Classical
H₂SO₄ or KOHHigh Temperature (>150 °C)20-60Inexpensive[3]
Modern
p-Toluenesulfonic acid (p-TSA)Solvent-free, 120 °C or MW80-95Milder, efficient[5]
Molecular Iodine (I₂)80-100 °C85-98Mild, metal-free[3]
Neodymium(III) Nitrate80 °C, Ethanol82-94Efficient Lewis acid[5]
SiO₂ Nanoparticles100 °C, Solvent-freeup to 99Heterogeneous, reusable[3]
Ionic LiquidsVaries, often lower temp.75-95Recyclable, can improve regioselectivity[1]

Key Experimental Protocols

Protocol 1: Molecular Iodine-Catalyzed Friedländer Synthesis[3]
  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: General Procedure for C-H Arylation of Quinoline N-Oxide[11]
  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and an appropriate ligand (e.g., a phosphine ligand, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Degas the mixture (e.g., by bubbling argon through the solution for 15 minutes) and then heat under an inert atmosphere (nitrogen or argon) at the specified temperature (e.g., 100-130 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines - University of the Sunshine Coast, Queensland.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis Online.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis - Benchchem.
  • Causes of catalyst deactivation during quinoline hydrodenitrogen
  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchG
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates - ACS Public
  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Lindlar c
  • Combes Quinoline Synthesis - nptel.ac.in.
  • side reactions in the synthesis of quinoline deriv
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ACS Public
  • Combes quinoline synthesis - Wikipedia.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • Combes Quinoline Synthesis PDF - Scribd.
  • Purification of Quinoline - Chempedia - LookChem.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Making quinoline - the Skraup synthesis - YouTube.
  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers - Benchchem.
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchG
  • Friedländer synthesis - Wikipedia.
  • Doebner–Miller reaction - Wikipedia.
  • Doebner-Miller reaction and applic
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
  • Doebner-von Miller reaction | Semantic Scholar.

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Navigating the Skraup Quinoline Synthesis: A Technical Support Center for Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to one of the most persistent challenges in the Skraup quinoline synthesis: the formation of tar. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a deeper mechanistic understanding to help you achieve higher yields and cleaner reactions.

The Challenge: Understanding Tar Formation

The Skraup synthesis, while a powerful tool for creating the quinoline scaffold, is notorious for its often violent exothermic nature and the production of significant amounts of tarry byproducts.[1][2] This tar is primarily a result of the acid-catalyzed polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[3][4] Excessively high temperatures and uncontrolled reaction rates exacerbate this issue, leading to a complex, viscous mixture that complicates product isolation and significantly reduces yields.[4][5]

This guide provides a systematic approach to controlling the reaction conditions to suppress these unwanted side reactions.

Troubleshooting Guide: From Tar to Triumph

This section provides a structured approach to diagnosing and solving common issues related to tar formation during the Skraup synthesis.

Issue Probable Cause(s) Recommended Solution(s) & Protocol
1. Excessive Tar Formation & Low Yield Overheating and Runaway Reaction: The primary culprit is the uncontrolled exotherm from the dehydration of glycerol and subsequent reactions, leading to the polymerization of acrolein.[4][5]Implement a Controlled Heating Profile: 1. Initial Gentle Heating: Begin by gently heating the reaction mixture to initiate the reaction.[3] 2. Remove External Heat: Once the reaction begins to boil, immediately remove the external heat source. The reaction's own exotherm should sustain it.[3][4] 3. Monitor and Reapply Heat Cautiously: Only reapply gentle heat after the initial vigorous phase has subsided to maintain a steady reflux.[3]
Rapid Dehydration of Glycerol: The rapid, uncontrolled formation of acrolein provides a high concentration of the monomer for polymerization.Use a Moderator:Ferrous Sulfate (FeSO₄): This is the most common and effective moderator. It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[1][2][6] • Boric Acid: Can also be used to make the reaction less violent.[7][8]
2. Reaction is Too Vigorous and Difficult to Control Incorrect Reagent Addition Sequence: Adding sulfuric acid before the moderator or to a hot mixture can trigger an uncontrolled reaction.Strict Adherence to Reagent Addition Order: 1. In a suitable round-bottom flask, combine the aniline and ferrous sulfate heptahydrate.[3] 2. Add the glycerol. 3. Slowly, and with efficient stirring and external cooling (e.g., an ice bath), add the concentrated sulfuric acid.[1] This ensures that the heat generated during the acid addition is effectively dissipated.
Inefficient Heat Dissipation: Localized hotspots in the reaction mixture can initiate polymerization.Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous and heat is evenly distributed.[4]
3. Product is a Thick, Intractable Tar Choice of Oxidizing Agent: Some oxidizing agents can lead to a more violent reaction and, consequently, more tar.Select a Milder Oxidizing Agent:Arsenic Acid: While toxic and requiring careful handling, it is known to result in a less violent reaction compared to nitrobenzene.[3][6][9] • Iodine: Can be used in catalytic amounts and may lead to a cleaner reaction.[3]
Sub-optimal Reactant Ratios: An excess of glycerol can lead to a higher concentration of acrolein, promoting polymerization.Optimize Reactant Stoichiometry: While the optimal ratios can be substrate-dependent, a common starting point is a molar ratio of approximately 1:3:1 of aniline to glycerol to oxidizing agent. It is crucial to avoid a large excess of glycerol.

Visualizing the Process: Reaction and Troubleshooting Workflows

To further clarify the experimental logic, the following diagrams illustrate the core reaction mechanism and a troubleshooting workflow for minimizing tar formation.

Skraup_Mechanism Glycerol Glycerol H2SO4 Conc. H₂SO₄ (Dehydration) Glycerol->H2SO4 Acrolein Acrolein (Reactive Intermediate) H2SO4->Acrolein High Temp Michael_Addition Michael Addition Acrolein->Michael_Addition Tar Tar (Polymerization Product) Acrolein->Tar Excess Heat/Acid Aniline Aniline Aniline->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidizing_Agent Quinoline Quinoline (Desired Product) Oxidizing_Agent->Quinoline

Caption: The Skraup quinoline synthesis mechanism, highlighting the formation of the acrolein intermediate and the competing pathway to tar.

Troubleshooting_Workflow Start Start: High Tar Formation in Skraup Synthesis Check_Temp Is reaction temperature well-controlled? Start->Check_Temp Implement_Heating Implement Gradual Heating Profile: 1. Gentle initial heat 2. Remove heat at exotherm 3. Cautious re-heating Check_Temp->Implement_Heating No Check_Moderator Is a moderator being used? Check_Temp->Check_Moderator Yes Implement_Heating->Check_Moderator Add_Moderator Add Ferrous Sulfate (FeSO₄) or Boric Acid Check_Moderator->Add_Moderator No Check_Oxidant Evaluate Oxidizing Agent Check_Moderator->Check_Oxidant Yes Add_Moderator->Check_Oxidant Change_Oxidant Consider milder oxidants: Arsenic Acid or Iodine Check_Oxidant->Change_Oxidant Not Optimized Check_Stirring Is stirring efficient? Check_Oxidant->Check_Stirring Optimized Change_Oxidant->Check_Stirring Improve_Stirring Use mechanical stirrer for homogeneous mixing Check_Stirring->Improve_Stirring No End Outcome: Reduced Tar & Improved Yield Check_Stirring->End Yes Improve_Stirring->End

Caption: A logical workflow for troubleshooting and minimizing tar formation in the Skraup synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction that leads to tar formation in the Skraup synthesis?

A1: The primary cause of tar formation is the acid-catalyzed polymerization of acrolein.[3][4] Acrolein is a highly reactive α,β-unsaturated aldehyde formed from the dehydration of glycerol under the harsh acidic and high-temperature conditions of the reaction.[3]

Q2: How does ferrous sulfate (FeSO₄) work to reduce the violence of the reaction and minimize tar?

A2: While the exact mechanism is still debated, it is widely believed that ferrous sulfate acts as a moderator by functioning as an oxygen carrier.[2][8] This smooths out the oxidation of the 1,2-dihydroquinoline intermediate, extending the reaction over a longer period and preventing a sudden, uncontrolled release of heat that would otherwise promote the polymerization of acrolein into tar.[1][8]

Q3: Can the concentration of sulfuric acid affect the amount of tar produced?

A3: Yes, the concentration of sulfuric acid is critical. A high concentration of strong acid is necessary to efficiently dehydrate glycerol to acrolein. However, excessively harsh acidic conditions can also accelerate the polymerization of acrolein. Therefore, using the appropriate amount of acid, as dictated by established protocols, and ensuring its slow and controlled addition are crucial for minimizing tar formation.[10]

Q4: Are there any modern alternatives to the classical Skraup synthesis that are less prone to tar formation?

A4: Yes, several modifications have been developed to create "greener" and more controlled versions of the Skraup synthesis. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often leading to cleaner reactions.[11]

  • Use of ionic liquids: These can act as both the solvent and catalyst, sometimes eliminating the need for strong acids and simplifying product isolation.[12]

Q5: My reaction mixture has already turned into a thick tar. Is there any way to salvage the product?

A5: Yes, product isolation from the tarry residue is a standard part of the Skraup workup. The most common and effective method is steam distillation.[3] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide solution, and then steam is passed through it. The volatile quinoline product will co-distill with the steam, leaving the non-volatile tar behind.[3][13] The quinoline can then be separated from the aqueous distillate.

Detailed Experimental Protocol: Skraup Synthesis of Quinoline with Minimized Tar Formation

This protocol incorporates the best practices discussed above to control the reaction and reduce tarring.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene

  • Sodium Hydroxide (for workup)

  • Round-bottom flask of appropriate size

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.[3]

  • Acid Addition: Begin stirring the mixture and place the flask in an ice bath to cool. Slowly and carefully, add concentrated sulfuric acid to the mixture. The addition is highly exothermic, so maintain a slow addition rate to control the temperature.[3]

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with a heating mantle.

  • Controlled Exotherm: Watch the reaction mixture closely. As soon as the reaction begins to boil vigorously, immediately remove the heating mantle.[3] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[3]

  • Reflux: After the initial vigorous reaction has subsided, return the heating mantle and heat the mixture to a gentle reflux for an additional 3 hours.[3]

  • Workup - Steam Distillation: Allow the reaction mixture to cool to room temperature. The product will be a thick, dark, tarry mixture.[14] Carefully make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling the flask in an ice bath.

  • Isolation: Assemble a steam distillation apparatus and distill the quinoline from the tarry residue.[3] Collect the distillate, which will contain the quinoline and water.

  • Purification: Separate the quinoline layer from the aqueous distillate using a separatory funnel. The crude quinoline can be further purified by vacuum distillation.

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem. (n.d.).
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem. (n.g.).
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025). ResearchGate.
  • Skraup reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers - Benchchem. (n.d.).
  • The Skraup Reaction - How to Make a Quinoline. (2009, January 13). Curly Arrow. Retrieved January 8, 2026, from [Link]

  • Saggadi, H., Luart, D., Thiebault, N., Polaert, I., Estel, L., & Len, C. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456–21464. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • Al-Marzouq, F. M., & Elnagdi, M. H. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1806. [Link]

  • Making quinoline - the Skraup synthesis. (2021, August 24). YouTube. Retrieved January 8, 2026, from [Link]

  • Len, C., Saggadi, H., Luart, D., Thiebault, N., Polaert, I., & Estel, L. (2014). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019, May 10). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Alternative Oxidisers in Skraup reaction. (2009, September 9). Sciencemadness.org. Retrieved January 8, 2026, from [Link]

  • My attempt at the Skraup quinoline synthesis. (2021, August 24). Sciencemadness.org. Retrieved January 8, 2026, from [Link]

  • Skraup reaction. (2020, September 24). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Skraup reaction process for synthesizing quinolones. (n.d.). Google Patents.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Improving Regioselectivity in the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, we will delve into the mechanistic nuances of the Friedländer reaction and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge of regioselectivity in the Friedländer synthesis?

A1: The core issue arises when an unsymmetrical ketone is used as a reactant with a 2-aminoaryl aldehyde or ketone.[1][2] The reaction can proceed through condensation at either of the two different α-methylene groups of the ketone, leading to a mixture of constitutional isomers.[2][3] This complicates the purification process and reduces the yield of the desired quinoline derivative.[2]

Q2: Which factors primarily govern the regiochemical outcome of the reaction?

A2: The regioselectivity of the Friedländer synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electron density at the α-carbons of the ketone plays a crucial role. The more nucleophilic (electron-rich) α-position is generally favored to attack the carbonyl of the 2-aminoaryl aldehyde/ketone. Substituents on both reactants can influence this.[2]

  • Steric Hindrance: Bulky groups on the unsymmetrical ketone or the 2-aminoaryl reactant can sterically favor the formation of the less hindered product.[2]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly alter the reaction pathway and, consequently, the ratio of regioisomers.[2][4] Under acidic conditions, the reaction tends to form the more substituted, thermodynamically stable enamine intermediate, while basic conditions often favor the kinetically controlled, less substituted enolate.[5]

Q3: What are the two proposed primary mechanistic pathways for the Friedländer synthesis?

A3: There are two widely accepted mechanisms for the Friedländer synthesis.[6][7][8]

  • Aldol Addition First: This pathway begins with a rate-limiting aldol addition between the 2-amino-substituted carbonyl compound and the enolate/enol of the ketone partner. This is followed by a cyclization (intramolecular imine formation) and subsequent dehydration to yield the quinoline.[7][8]

  • Schiff Base Formation First: In this alternative mechanism, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl of the ketone partner. This is followed by an intramolecular aldol-type condensation and dehydration to form the final quinoline product.[7][8]

Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is often the initial step.[8]

Troubleshooting Guide: Controlling Regioselectivity

This section provides solutions to common problems encountered during the Friedländer synthesis, focusing on improving the yield of the desired regioisomer.

Problem: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?

This is a classic regioselectivity challenge. The solution often lies in modifying the reaction conditions to favor either the kinetic or thermodynamic product.

Solution 1: Strategic Catalyst Selection

The choice of catalyst is paramount in directing the regiochemical outcome.

  • For the Kinetically Favored Product (Less Substituted Enolate):

    • Bases: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU) can favor the rapid deprotonation of the less sterically hindered α-proton, leading to the kinetic enolate.[4]

    • Amine Catalysts: Specific amine catalysts, such as certain pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-substituted product by favoring the kinetic pathway.[9]

  • For the Thermodynamically Favored Product (More Substituted Enol/Enamine):

    • Acids: Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), H₂SO₄) or Lewis acids (e.g., ZnCl₂, iodine) typically facilitate the formation of the more stable, more substituted enol or enamine intermediate, leading to the thermodynamic product.[4] Solid acid catalysts like Amberlyst-15 or Nafion can also be effective and offer easier workup.[10]

Solution 2: Temperature and Reaction Time Optimization
  • Lower Temperatures: Running the reaction at lower temperatures often favors the formation of the kinetic product, as the activation energy barrier for the formation of the less substituted enolate is lower.

  • Longer Reaction Times at Higher Temperatures: To favor the thermodynamic product, allow the reaction to reach equilibrium by using higher temperatures and longer reaction times. This allows the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.

Solution 3: Substrate Modification
  • Directing Groups: Introducing an activating or directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block reaction at that site or promote reaction at the other, thus ensuring high regioselectivity.[4]

Problem: I am trying to synthesize a 2-substituted quinoline from a methyl ketone, but I am getting a significant amount of the 2,3-disubstituted byproduct.

This indicates that the reaction is proceeding through the more substituted enolate/enol. To favor the desired 2-substituted product, you need to promote reaction at the methyl group.

Solution 1: Employing Regioselective Amine Catalysts
  • Highly Effective Amine Catalysts: Research has shown that certain cyclic secondary amines, particularly the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), are highly effective and regioselective catalysts for the synthesis of 2-substituted quinolines from methyl ketones.[9]

Solution 2: Slow Addition of the Methyl Ketone
  • Controlled Addition: Adding the methyl ketone slowly to the reaction mixture containing the 2-aminoaryl aldehyde and the catalyst can significantly increase regioselectivity in favor of the 2-substituted product.[9] This keeps the concentration of the ketone low, favoring the kinetic deprotonation at the methyl group.

Experimental Protocol: Highly Regioselective Synthesis of 2-Substituted Quinolines
  • To a solution of the 2-aminoaromatic aldehyde (1.0 mmol) and a catalytic amount of TABO (10 mol%) in a suitable solvent (e.g., toluene), heat the mixture to the desired temperature (e.g., 100 °C).

  • Slowly add the methyl ketone (1.2 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.

Visualization of Key Concepts

Reaction Mechanism Pathways

Friedlander_Mechanism cluster_start Starting Materials cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Rate-Limiting Aldol Addition Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base Imine Formation Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Aldol Adduct Unsymmetrical Ketone->Schiff Base Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl Dehydration Quinoline Product Quinoline Product Unsaturated Carbonyl->Quinoline Product Intramolecular Imine Formation & Dehydration Hydroxy Imine Hydroxy Imine Schiff Base->Hydroxy Imine Intramolecular Aldol Reaction Hydroxy Imine->Quinoline Product Dehydration

Caption: Competing mechanistic pathways in the Friedländer synthesis.

Troubleshooting Workflow for Regioselectivity

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of Isomers) q1 What is the desired product? start->q1 kinetic Kinetic Product (Less Substituted) q1->kinetic Less Hindered thermo Thermodynamic Product (More Substituted) q1->thermo More Stable sol_kinetic Use Strong, Bulky Base (KOtBu) Use Amine Catalyst (TABO) Lower Reaction Temperature Slow Ketone Addition kinetic->sol_kinetic sol_thermo Use Acid Catalyst (p-TsOH) Use Lewis Acid (Iodine) Increase Temperature Increase Reaction Time thermo->sol_thermo

Caption: Decision workflow for improving regioselectivity.

Data Summary

The choice of catalyst and reaction conditions can dramatically influence the ratio of regioisomers. Below is a conceptual table illustrating potential outcomes.

Catalyst SystemTemperature (°C)Typical Major ProductRationale
KOH / EtOH80Often a mixture, can favor kineticBase-catalyzed, favors less substituted enolate
p-TsOH / Toluene110ThermodynamicAcid-catalyzed, favors more stable enol/enamine
Iodine / Solvent-free100ThermodynamicLewis acid catalysis, promotes equilibrium
TABO / Toluene100Kinetic (2-substituted)Specific amine catalysis for methyl ketones[9]
Ionic Liquid50-80Can be highly selectiveUnique solvent effects and potential dual catalysis[4][11]

References

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

  • J&K Scientific LLC. Friedländer Synthesis. [Link]

  • PubMed Central (PMC). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • SciSpace. The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. [Link]

  • Organic Chemistry Portal. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • PubMed Central (PMC). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. [Link]

  • Organic Chemistry Portal. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. [Link]

  • ResearchGate. Generality of indirect Friedländer reaction toward 2‐substituted.... [Link]

  • YouTube. Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. [Link]

  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing.... [Link]

Sources

Technical Support Center: Navigating the Stability of Iodo-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with iodo-substituted heterocyclic compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the unique stability challenges posed by these valuable yet often sensitive molecules. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common issues encountered during their synthesis, purification, and storage.

Introduction: The Duality of Iodo-Heterocycles

Iodo-substituted heterocycles are powerful intermediates in organic synthesis, particularly in cross-coupling reactions like Suzuki, Heck, and Sonogashira, owing to the high reactivity of the carbon-iodine bond. However, this same reactivity is the primary source of their inherent instability. Degradation can occur through various pathways, including deiodination, decomposition initiated by light or heat, and reactions with residual reagents or solvents. Understanding these liabilities is the first step toward successful experimentation.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you might encounter in the lab, providing a logical workflow from observation to solution.

Issue 1: Rapid Discoloration of the Compound (Turning Pink/Brown/Purple) Upon Isolation or Storage

Observed Problem: Your freshly isolated white or off-white iodo-heterocycle is rapidly changing color, suggesting decomposition.

Probable Cause: This is a classic sign of elemental iodine (I₂) formation. The C-I bond can be cleaved by exposure to light (photolysis), heat, or trace amounts of acid.

Troubleshooting Workflow:

G A Observation: Compound Discoloration (Pink/Purple/Brown) B Immediate Action: Protect from Light & Cool Down A->B Isolate the issue C Diagnostic Check: Dissolve small sample in DCM. Add sat. aq. Na₂S₂O₃ solution. B->C Test hypothesis D Result: Color Disappears C->D Positive E Result: Color Persists C->E Negative F Conclusion: Decomposition to I₂ confirmed. D->F G Conclusion: Decomposition is not primarily I₂. Other chromophore formed. E->G H Solution 1: Re-purification (e.g., Recrystallization or Flash Chromatography with precautions) F->H Corrective Action I Solution 2: Implement Strict Storage Protocols F->I Preventative Action J Further Investigation: Analyze by LC-MS/NMR to identify other degradants. G->J

Caption: Troubleshooting workflow for compound discoloration.

Detailed Remediation Protocol:

  • Immediate Protection: As soon as discoloration is observed, wrap the container in aluminum foil and store it in a refrigerator or freezer (-20 °C is recommended).

  • Chemical Quenching: If the material is in solution, washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench the elemental iodine.

  • Re-purification: The most reliable solution is to re-purify the material.

    • Flash Chromatography: Use a non-acidic solvent system. It can be beneficial to add a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%), to the eluent to neutralize any acidic sites on the silica gel.

    • Recrystallization: Choose a solvent system in which the compound has good solubility at high temperatures and poor solubility at low temperatures. This process should be done quickly and protected from light.

  • Stabilization for Storage: For long-term storage, consider adding a stabilizer. A small amount of copper or silver powder can act as an iodine scavenger.

Issue 2: Inconsistent or Low Yields in Cross-Coupling Reactions

Observed Problem: You are using a well-established protocol (e.g., Suzuki coupling), but your yields are significantly lower than expected or vary widely between runs.

Probable Cause: This often points to the degradation of your iodo-heterocycle before or during the reaction, leading to a lower effective concentration of the starting material. Another common cause is the presence of inhibitors generated from decomposition.

Troubleshooting Steps:

  • Assess Starting Material Purity: Before every reaction, check the purity of your iodo-heterocycle, especially if it has been stored for some time. A quick ¹H NMR or LC-MS is advisable. Look for the appearance of de-iodinated byproducts.

  • Scrutinize Reaction Setup:

    • Degassing: Are you adequately degassing your reaction mixture? Residual oxygen can participate in radical side reactions that degrade the starting material and catalyst. Purging with argon or nitrogen for 15-30 minutes is crucial.

    • Base Quality: The choice and quality of the base are critical. Older bottles of bases like K₂CO₃ or Cs₂CO₃ can absorb moisture and CO₂, affecting their efficacy. Use freshly opened or properly stored bases.

    • Solvent Quality: Use anhydrous, high-purity solvents. Water can interfere with many coupling reactions and promote hydrolysis of sensitive substrates.

Experimental Protocol: Pre-reaction Quality Control Check

ParameterMethodAcceptance CriteriaRationale
Purity ¹H NMR>95% (by integration)Ensures accurate stoichiometry in the reaction.
Identity LC-MSExpected [M+H]⁺ or [M-H]⁻ observedConfirms the correct starting material is being used.
Appearance Visual InspectionWhite to off-white solidDiscoloration indicates the presence of I₂ or other impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for iodo-substituted heterocycles?

A: The ideal conditions aim to minimize exposure to the three main degradation catalysts: light, heat, and air.

  • Temperature: Store at low temperatures, typically -20°C. For highly sensitive compounds, -80°C may be necessary.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). This can be achieved by using a glovebox for aliquoting and sealing containers with parafilm or specialized caps.

  • Light: Always store in amber vials or wrap clear vials completely in aluminum foil.

Q2: My iodo-pyridine seems to be de-iodinating on silica gel during column chromatography. How can I prevent this?

A: This is a common problem as silica gel can be slightly acidic, which promotes protonolysis of the C-I bond, especially in electron-rich or activated systems.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or another non-nucleophilic base (like diisopropylethylamine), then pack the column as usual. This neutralizes the acidic sites.

  • Use Alternative Stationary Phases: Alumina (neutral or basic) can be a good alternative to silica gel for particularly sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

Q3: Can I use a rotary evaporator to remove solvents from my iodo-heterocycle?

A: Yes, but with caution. The combination of heat and reduced pressure can accelerate decomposition.

  • Use Low Bath Temperatures: Keep the water bath temperature as low as possible (ideally ≤ 30-40°C).

  • Avoid High Vacuum: Do not pull a very high vacuum if the compound is potentially volatile or thermally labile.

  • Don't Dry to a Crisp: It is often better to remove the bulk of the solvent and then place the sample under high vacuum at room temperature (or colder) to remove the final traces, rather than heating for an extended period on the rotary evaporator.

Q4: Are there structural motifs that make iodo-heterocycles more or less stable?

A: Absolutely. The electronic nature of the heterocyclic ring plays a major role.

  • Increased Instability: Electron-rich heterocycles (e.g., iodopyrroles, iodoindoles) are generally more prone to decomposition. The C-I bond is more easily oxidized or protonated. The presence of electron-donating groups (like -NH₂, -OR) exacerbates this instability.

  • Increased Stability: Electron-deficient heterocycles (e.g., iodopyridines, iodopyrimidines) are typically more stable. The electron-withdrawing nature of the ring nitrogen(s) makes the C-I bond stronger and less susceptible to electrophilic attack.

G cluster_0 Stability Spectrum LessStable Less Stable Electron-Rich Rings (e.g., Iodopyrrole, Iodoindole) • Prone to oxidation • Sensitive to acid MoreStable More Stable Electron-Deficient Rings (e.g., Iodopyridine, Iodopyrimidine) • Stronger C-I bond • Less reactive toward electrophiles LessStable->MoreStable  Increasing Stability  

Caption: General stability trend of iodo-heterocycles.

References

  • "The Stability of Iodide," Chemical & Engineering News, [Link]

Solubility of 6-Iodo-2-methylquinoline in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 6-Iodo-2-methylquinoline. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the foundational knowledge and practical methodologies required to determine its solubility in common organic solvents and troubleshoot related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound based on its chemical structure?

A1: this compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, suggests a moderate level of polarity. The fundamental principle of "like dissolves like" provides a strong indication of its solubility behavior.[1]

  • Quinoline Core: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, contributing to its potential solubility in polar aprotic solvents.[2]

  • Iodo and Methyl Groups: The presence of the iodo and methyl groups adds to the molecule's size and lipophilicity.

  • Overall Polarity: The molecule possesses both polar (the nitrogen-containing ring system) and non-polar (the benzene ring and iodo-substituent) characteristics.

Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMSO, DMF, and THF, as well as chlorinated solvents like dichloromethane. Its solubility is predicted to be lower in non-polar solvents such as hexanes and significantly limited in polar protic solvents like water.[3]

Q2: Why is it difficult to find specific, quantitative solubility data (e.g., mg/mL) for this compound?

A2: This is a common scenario for specialized or novel research chemicals. Comprehensive physicochemical characterization, including solubility profiling, is often not publicly available for compounds that are primarily used in discovery-phase research.[4] The data is typically generated by end-users as part of their specific experimental workflows. Therefore, researchers must often perform these measurements themselves.

Q3: What are the critical safety precautions for handling this compound during solubility experiments?

A3: According to available Safety Data Sheets (SDS), this compound and related quinoline compounds are classified as harmful if swallowed and can cause serious eye irritation or damage.[5][6] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[8] Avoid contact with skin, eyes, and clothing.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5] If swallowed, rinse mouth and call a poison center or doctor.[6]

Experimental Protocol: Determining Equilibrium Solubility

This section provides a detailed, step-by-step protocol for determining the thermodynamic (or equilibrium) solubility of this compound using the widely accepted shake-flask method. This method ensures that the solution has reached a true saturation point, providing reliable and reproducible data.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound solid into a suitable container (e.g., a glass vial with a screw cap). An excess is critical to ensure that a saturated solution is formed.[9]

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation, which is a common source of error.[9]

    • Place the vial on an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended. This extended time allows the dissolution process to reach a steady state.[1]

  • Sample Preparation & Separation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess, undissolved solid settle to the bottom. The presence of a solid pellet confirms that saturation was achieved.[10]

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[10]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the precise concentration of dissolved this compound.[10]

    • Calculate the original solubility in the solvent (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vial and agitate (24-48h at 25°C) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm syringe filter) D->E F Dilute filtrate E->F G Analyze via HPLC-UV or LC-MS F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Troubleshooting Guide

Q4: My compound won't dissolve completely, even after extended shaking. What steps can I take?

A4: This indicates that the concentration you are attempting to create exceeds the compound's solubility limit in that specific solvent at the given temperature.

  • Verify Solvent Choice: Ensure the solvent's polarity is appropriate. Based on the "like dissolves like" principle, if a non-polar solvent isn't working, try a more polar one.[1]

  • Increase Temperature: Gently warming the solution can increase the rate of dissolution and the solubility limit.[10] However, be aware that the determined solubility will be temperature-dependent. If you report this value, the temperature must also be reported. After cooling, the compound may precipitate if a supersaturated state was created.

  • Check Compound Purity: Impurities can significantly affect solubility.[9] Ensure you are using a high-purity starting material.

Q5: The compound dissolved when I prepared the solution, but a precipitate formed after a few hours or days. What is happening?

A5: This is a classic sign of a supersaturated solution.[10] You may have created a kinetically soluble, but thermodynamically unstable, solution. This often occurs when:

  • A solution is prepared at a higher temperature and then cooled.

  • A solution is prepared by diluting a high-concentration stock from a strong solvent (like DMSO) into a weaker one. Over time, the unstable supersaturated solution equilibrates, and the excess compound precipitates out until it reaches its true thermodynamic solubility limit. To avoid this, use the equilibrium solubility protocol described above.[10]

Q6: My solubility measurements are inconsistent between experiments. What are the common sources of error?

A6: Inconsistent results often stem from subtle variations in the experimental procedure.

  • Insufficient Equilibration Time: If the solution has not reached equilibrium, you may be measuring a value that is still changing. Ensure your agitation time is sufficient (24 hours is a good starting point).[1]

  • Temperature Fluctuations: Solubility is temperature-dependent. Performing experiments on an open bench subject to temperature swings will introduce variability. Use a temperature-controlled incubator.[9]

  • Evaporation of Solvent: Ensure vials are sealed tightly during the long equilibration period. Any loss of solvent will artificially inflate the calculated concentration.[9]

  • Pipetting and Dilution Errors: Standard laboratory errors in weighing, pipetting, and dilution can propagate. Ensure all equipment is properly calibrated.

  • Incomplete Filtration: Failure to filter out microscopic solid particles before analysis is a major cause of erroneously high and variable results.[10]

Q7: How can I quickly perform a visual check to see if my compound is truly dissolved?

A7: A properly dissolved compound should result in a perfectly clear and transparent solution.

  • Visual Inspection: Hold the solution up to a light source. There should be no visible particles, cloudiness, or haze.

  • Tyndall Effect: For a more rigorous check, shine a laser pointer through the solution in a dark room. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly dissolved in a solution but is instead a colloidal suspension.[10]

Data Summary Table

As specific quantitative data is not publicly available, researchers should use the following template to record their experimentally determined values for this compound.

SolventTemperature (°C)Measured Solubility (mg/mL)Method
Dimethyl Sulfoxide (DMSO)25Record Experimental ValueShake-Flask
N,N-Dimethylformamide (DMF)25Record Experimental ValueShake-Flask
Dichloromethane (DCM)25Record Experimental ValueShake-Flask
Tetrahydrofuran (THF)25Record Experimental ValueShake-Flask
Acetonitrile (ACN)25Record Experimental ValueShake-Flask
Methanol25Record Experimental ValueShake-Flask
Ethanol25Record Experimental ValueShake-Flask
Ethyl Acetate25Record Experimental ValueShake-Flask
Toluene25Record Experimental ValueShake-Flask
Hexanes25Record Experimental ValueShake-Flask
Water (Aqueous Buffer pH 7.4)25Record Experimental ValueShake-Flask

References

  • Benchchem. Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.

  • Owens Community College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds.

  • Scribd. Procedure For Determining Solubility of Organic Compounds.

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

  • Proprep. What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug...

  • ChemicalBook. 6-Iodo-2-Methyl Quinoline | 1128-62-7.

  • Quora. What are the errors that can occur in determining the solubility of a substance?.

  • PubChem. 6-Iodoquinoline.

  • Sigma-Aldrich. SAFETY DATA SHEET - Diiodohydroxyquinoline.

  • MedchemExpress. Safety Data Sheet - 6-Bromoquinoline.

  • ScienceLab.com. Material Safety Data Sheet - Quinoline.

  • ChemicalBook. 6-Iodo-2-Methyl Quinoline CAS#: 1128-62-7.

  • CymitQuimica. This compound.

  • Janelia Campus. (2022). Troubleshooting and optimizing lab experiments. YouTube.

  • BLD Pharm. 1128-62-7|this compound.

  • CPAchem. Safety data sheet - 2-Methylquinoline.

  • Fisher Scientific. SAFETY DATA SHEET - 6-Methylquinoline.

  • Chemistry LibreTexts. 2.2: Solubility Lab.

  • International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

  • PubChem. 8-Iodo-2-methylquinoline.

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115).

  • Benchchem. Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

  • SciSpace. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.

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Troubleshooting side reactions in the synthesis of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodo-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound can be approached via two primary strategic routes:

  • Route A: Ring-Forming Reactions using a pre-functionalized aniline, such as 4-iodoaniline, through classic named reactions like the Doebner-von Miller or Skraup synthesis.

  • Route B: Direct C-H Iodination of 2-methylquinoline.

Each route presents a unique set of challenges. This guide is structured to address the specific side reactions and purification issues pertinent to each approach.

Route A: Ring-Forming Reactions from 4-Iodoaniline

This strategy introduces the iodine atom at the desired position from the outset, ensuring regiochemical integrity. However, the harsh conditions often required for quinoline synthesis can lead to other side reactions.

Frequently Asked Questions (FAQs) for Route A

Question 1: I am attempting a Doebner-von Miller reaction with 4-iodoaniline and crotonaldehyde, but I'm observing a low yield and significant tar formation. What is the cause, and how can I mitigate this?

Answer: This is a classic challenge in the Doebner-von Miller synthesis. The strongly acidic conditions required for the reaction can catalyze the polymerization of the α,β-unsaturated aldehyde (crotonaldehyde in this case), leading to the formation of intractable tars and consuming your starting material.[1]

Causality and Mitigation Strategies:

  • Polymerization of Crotonaldehyde: Under acidic conditions, crotonaldehyde can readily undergo self-condensation and polymerization.

    • Solution 1: Slow Reagent Addition: Add the crotonaldehyde dropwise to the heated, acidic solution of 4-iodoaniline. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.[1]

    • Solution 2: In Situ Generation: Employ the Beyer method, where the α,β-unsaturated carbonyl is generated in situ from the corresponding aldehydes (e.g., acetaldehyde) via an aldol condensation. This ensures a consistently low concentration of the reactive species.[2]

    • Solution 3: Two-Phase System: Running the reaction in a two-phase system (e.g., an aqueous acid phase and an organic phase for the crotonaldehyde) can sequester the aldehyde and reduce polymerization.[3]

  • Reaction Temperature: While heat is necessary for cyclization, excessive temperatures can accelerate tar formation.

    • Solution: Carefully control the reaction temperature. An optimal range is typically between 100-140°C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily prolonged heating.

Question 2: My reaction produced a complex mixture of products, and I suspect the formation of byproducts other than my target this compound. What are the likely side products in a Doebner-type synthesis with iodoaniline?

Answer: Besides tar formation, several discrete side products can arise from the complex reaction cascade of the Doebner synthesis. A recent study on a similar three-component reaction involving iodo-aniline, pyruvic acid, and aldehydes identified several classes of byproducts.[5] While your specific reaction uses crotonaldehyde, analogous side reactions are plausible.

Potential Side Products:

  • Pyrrole-2-ones and Furan-2-ones: These can be formed through alternative cyclization pathways of reaction intermediates, especially if there are competing reaction pathways for the initial adducts.[5]

  • Reduced Intermediates: The Schiff base intermediate can sometimes be reduced by other species in the reaction mixture, leading to the formation of N-alkylanilines as a side product.[6]

  • Over-alkylation/Arylation: In some cases, intermediates can react with additional molecules of the aniline or aldehyde, leading to more complex, higher molecular weight impurities.

Troubleshooting and Identification:

  • Spectroscopic Analysis: A thorough analysis of the crude product mixture by ¹H NMR, ¹³C NMR, and LC-MS is crucial to identify the structures of the major impurities.

  • Purification: Column chromatography is typically the most effective method for separating these structurally diverse side products from the desired this compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.

Route B: Direct C-H Iodination of 2-Methylquinoline

This approach starts with the readily available 2-methylquinoline and introduces the iodine atom in the final step. The primary challenge here is controlling the regioselectivity of the electrophilic aromatic substitution.

Frequently Asked Questions (FAQs) for Route B

Question 3: I performed a direct iodination on 2-methylquinoline and obtained a mixture of iodo-isomers. Why is the reaction not selective for the 6-position, and how can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic substitution on the quinoline ring is complex and influenced by both the electronic nature of the substituents and the reaction conditions. The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. Within the benzene ring, the directing effects of the fused pyridine ring and the methyl group at the 2-position come into play.

Factors Influencing Regioselectivity:

  • Electronic Effects: The nitrogen in the quinoline ring is deactivating, particularly at the ortho and para positions (positions 2, 4, 5, 7, and 8). Electrophilic attack is generally favored at the 5- and 8-positions, and to a lesser extent, the 6-position. The 2-methyl group is an activating group, which can influence the electron density of the ring system.

  • Reaction Mechanism: Radical-based iodination protocols have been shown to favor C3 iodination in quinolines.[7][8][9] In contrast, electrophilic iodination is more likely to occur on the benzene ring.

  • Steric Hindrance: The 8-position can be sterically hindered, which may favor substitution at the 5- or 6-positions.

Strategies to Improve Selectivity:

  • Choice of Iodinating Agent: The choice of iodinating agent and catalyst is critical. Mild iodinating agents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst may offer different selectivity compared to more reactive agents like Iodine Monochloride (ICl).[10]

  • Computational Prediction: Methods like RegioSQM can computationally predict the most likely sites of electrophilic attack on a heteroaromatic system by calculating the free energies of protonation at each position. This can help in rationalizing and predicting the regiochemical outcome of halogenation reactions.[11]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the isomer ratio. A systematic screening of these parameters may be necessary to optimize for the desired 6-iodo isomer.

Table 1: Summary of Potential Isomeric Byproducts in Direct Iodination of 2-Methylquinoline

IsomerPosition of IodinationRationale for Formation
5-Iodo-2-methylquinoline C5Electronically favored position for electrophilic attack on the benzene ring.
8-Iodo-2-methylquinoline C8Another electronically favored position, though potentially more sterically hindered.
7-Iodo-2-methylquinoline C7Possible, but generally less favored than C5 and C8.
3-Iodo-2-methylquinoline C3More likely to form under radical iodination conditions.[7][8][9]

Question 4: I have a mixture of iodo-2-methylquinoline isomers. What is the best way to separate the desired 6-iodo isomer?

Answer: Separating constitutional isomers can be challenging due to their similar physical properties. However, a combination of chromatographic and crystallization techniques is often successful.

Purification Strategies:

  • Column Chromatography: This is the most common and effective method. The slight differences in polarity between the isomers should allow for separation on a silica gel column.

    • Pro-Tip: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to maximize resolution. Monitor the fractions carefully by TLC or GC-MS.

  • Recrystallization: Fractional crystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires some trial and error to find the optimal solvent.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation of isomers.[12][13]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound (Illustrative)

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Iodoaniline

  • Crotonaldehyde (or Acetaldehyde for in situ generation)

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-iodoaniline in concentrated hydrochloric acid and water.

  • Heat the mixture to reflux.

  • In a separate addition funnel, prepare a solution of crotonaldehyde.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, add anhydrous zinc chloride as a catalyst.

  • Continue to reflux for an additional 5-7 hours, monitoring the reaction by TLC.[1]

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Low Yield in Doebner-von Miller Synthesis

Doebner_von_Miller_Troubleshooting start Low Yield or Tar Formation check_reagents Check Reagent Purity (Aldehyde, Aniline) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_cond1 Slow Aldehyde Addition? check_conditions->sub_cond1 sub_cond2 Temperature Control? check_conditions->sub_cond2 sub_cond3 Acid Concentration? check_conditions->sub_cond3 sol1 Implement Dropwise Addition of Aldehyde sub_cond1->sol1 No sol2 Generate Aldehyde In Situ (Beyer Method) sub_cond1->sol2 No sol3 Optimize Temperature (e.g., 100-140°C) sub_cond2->sol3 No sol4 Screen Acid Catalysts (e.g., Lewis vs. Brønsted) sub_cond3->sol4 No end_node Improved Yield sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision workflow for addressing low yields and tar formation in the Doebner-von Miller synthesis.

References

  • I. Rosca et al., (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 715. Available at: [Link]

  • BenchChem, (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem Technical Support Center.
  • Wikipedia, (2023). Doebner–Miller reaction. Available at: [Link]

  • R. C. Larock, (2009).
  • Wikipedia, (2023). Skraup reaction. Available at: [Link]

  • R. F. Collins and T. Henshall, (1956). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Canadian Journal of Chemistry, 34(11), 1573-1575.
  • S. K. Prajapati et al., (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • E. Bartow and E. V. McCollum, (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Chemistry Learner, (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • S. E. Denmark and S. Venkatraman, (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • BenchChem, (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Support Center.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • C. S. Hamilton and C. L. Lazzell, (1941). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 63(3), 708-709.
  • R. H. F. Manske and M. Kulka, (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
  • J. Wu et al., (2018). Regioselective Iodination of Isoquinolines Using N-Iodosuccinimide. Asian Journal of Organic Chemistry, 7(8), 1621-1624.
  • U. Dutta et al., (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Google Patents, (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • University of Leeds. Chemistry II (Organic)
  • Organic Syntheses, (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Org. Synth. 2006, 83, 103.
  • SynArchive. Doebner-Miller Reaction. Available at: [Link]

  • SciSpace, (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Chemical Communications, (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • ResearchGate, (2016). Synthesis of 6-methoxy-2-methylquinoline 3a.
  • University of Leeds. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • ResearchGate, (2025).
  • Y. Wang et al., (2017). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. Organic & Biomolecular Chemistry, 15(30), 6343-6347.
  • Semantic Scholar. Doebner–Miller reaction.
  • J. T. Njardarson et al., (2018).
  • D. C. G. A. Pinto et al., (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4945.
  • ResearchGate, (2017).
  • ResearchGate, (2024).
  • S. C. Ghosh et al., (2021). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
  • RSC Publishing, (2019).
  • ResearchGate, (2025).

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Iodo-2-methylquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce this key building block in larger quantities for library development and other applications. We will address common challenges, provide detailed troubleshooting guides, and offer scalable protocols grounded in established chemical principles.

Introduction: The Scale-Up Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry, primarily due to the versatility of the carbon-iodine bond in cross-coupling reactions like Suzuki, Heck, and Sonogashira.[1] This allows for the rapid diversification of the quinoline core, making it an ideal intermediate for library synthesis. However, transitioning from a small-scale laboratory procedure to a multi-gram or kilogram-scale synthesis introduces significant challenges. Issues such as extreme reaction exotherms, tar formation, difficult purifications, and regioselectivity control become magnified.[2][3]

This guide breaks down the synthesis into its two critical stages: the construction of the 2-methylquinoline core and its subsequent regioselective iodination.

Diagram: Overall Synthetic Workflow

G A Aniline + Crotonaldehyde B Doebner-von Miller Reaction (Acid Catalysis, e.g., HCl) A->B Reagents C Reaction Workup (Neutralization & Extraction) B->C Crude Product D Purification (e.g., Steam Distillation) C->D Impure Product E Isolated 2-Methylquinoline D->E Purified Intermediate F 2-Methylquinoline + Iodinating Agent (e.g., NIS, I₂/Oxidant) E->F G Electrophilic Aromatic Substitution (Acid Catalyst, e.g., H₂SO₄) F->G Reagents H Reaction Quench & Workup G->H Crude Product I Purification (Crystallization/Chromatography) H->I Impure Product J Final Product: This compound I->J Final Product

Caption: Overall workflow for the two-stage synthesis of this compound.

Part 1: Synthesis of the 2-Methylquinoline Core at Scale

The most common and scalable approach for creating the 2-methylquinoline skeleton from simple anilines is the Doebner-von Miller reaction.[4][5][6] This method involves reacting an aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde. While effective, it is notorious for being highly exothermic and prone to side reactions, especially at scale.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is the Doebner-von Miller reaction preferred over the Skraup synthesis for making 2-methylquinoline?

While both are classic quinoline syntheses, the Doebner-von Miller reaction is generally more suitable for producing 2-methylquinoline. The Skraup synthesis uses glycerol, which dehydrates in situ to acrolein, leading to an unsubstituted quinoline.[4][9][10] To get a 2-methyl substituent, the Doebner-von Miller reaction's use of crotonaldehyde is more direct.[4][11] Furthermore, the Skraup reaction is often described as extremely violent and difficult to control, a problem that is only exacerbated upon scale-up.[7][12][13]

Troubleshooting Guide: The Doebner-von Miller Reaction
Problem Root Cause Analysis Solution & Scale-Up Strategy
Runaway Reaction / Poor Temperature Control The reaction is highly exothermic, particularly during the initial condensation and cyclization steps.[7][14] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation inefficient and leading to dangerous temperature spikes.1. Slow Reagent Addition: Add the crotonaldehyde slowly to the heated aniline/acid mixture using a dropping funnel or syringe pump to control the rate of the exotherm.[7][14]2. Efficient Cooling: Use a reactor vessel with a cooling jacket and an overhead stirrer capable of handling viscous mixtures. Have an ice bath on standby.[14]3. Dilution: Increasing the solvent volume can help absorb and dissipate heat more effectively, though this may impact reaction kinetics and vessel occupancy.
Low Yield & Significant Tar/Polymer Formation This is the most common failure mode. The strong acid catalyst required for the reaction also catalyzes the polymerization of the crotonaldehyde starting material and other reactive intermediates.[3][8][15] This leads to the formation of a thick, black, intractable tar.[7][16]1. Use a Biphasic Solvent System: This is a key strategy for scale-up. By sequestering the crotonaldehyde in a non-polar organic solvent (e.g., toluene) while the aniline hydrochloride is in the aqueous phase, you drastically reduce the concentration of the aldehyde in the acidic medium, thus minimizing polymerization.[8][15]2. Optimize Acid Concentration: Excessively harsh acidic conditions accelerate tar formation. While strong acid is necessary, titration experiments can find the optimal concentration that promotes cyclization without excessive polymerization.[8]3. Moderator Agents: While more common in Skraup syntheses, moderators like ferrous sulfate can sometimes help control the reaction's vigor and reduce charring.[7][12]
Difficult Product Isolation & Purification The desired 2-methylquinoline is trapped within the tarry residue, making extraction difficult and inefficient. Standard liquid-liquid extraction often results in emulsions and poor recovery.[16]1. Steam Distillation: This is the most effective industrial method for purifying quinolines from non-volatile tar.[7][12] After basifying the crude reaction mixture, passing steam through it carries over the volatile 2-methylquinoline, leaving the tar behind. The product can then be easily extracted from the aqueous distillate.2. Post-Distillation Cleanup: The collected distillate can be extracted with a solvent like dichloromethane or ethyl acetate. For removing colored impurities, treating the organic solution with activated carbon can be effective.[12]
Experimental Protocol: Scaled-Up Synthesis of 2-Methylquinoline

This protocol is adapted for a 1-mole scale synthesis.

Materials:

  • Aniline (93.13 g, 1.0 mol)

  • Concentrated Hydrochloric Acid (~100 mL, 1.2 mol)

  • Crotonaldehyde (84.1 g, 1.2 mol)

  • Toluene (500 mL)

  • Sodium Hydroxide solution (40% w/v) for workup

Procedure:

  • Reaction Setup: In a 2L multi-neck round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add aniline and 500 mL of water.

  • Acidification: Cool the flask in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring. Aniline hydrochloride will precipitate.

  • Reagent Addition: Add the toluene to the flask. In the dropping funnel, place the crotonaldehyde.

  • Reaction: Heat the mixture to a gentle reflux (around 90-95°C). Begin the slow, dropwise addition of crotonaldehyde over 2-3 hours. The reaction is exothermic; monitor the temperature and adjust the addition rate to maintain a controlled reflux.

  • Completion: After the addition is complete, continue to heat the reaction under reflux for an additional 3-4 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).

  • Workup - Alkalinization: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline (pH > 12) by slowly adding a 40% sodium hydroxide solution. This step is also exothermic and should be done with cooling.

  • Workup - Steam Distillation: Configure the apparatus for steam distillation. Pass steam through the black, tarry mixture. Collect the distillate, which will contain water and 2-methylquinoline (as an oil). Continue until the distillate is clear and no more oil is observed.[12]

  • Isolation: Separate the organic layer from the collected distillate. Extract the aqueous layer 2-3 times with dichloromethane. Combine all organic portions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-methylquinoline.

  • Final Purification: The crude product can be further purified by vacuum distillation if necessary.

Part 2: Regioselective Iodination of 2-Methylquinoline

With the 2-methylquinoline core in hand, the next critical step is the introduction of an iodine atom specifically at the 6-position. This is an electrophilic aromatic substitution reaction. The quinoline ring system has complex directing effects, and achieving high regioselectivity at scale is a primary challenge.

Diagram: Troubleshooting the Doebner-von Miller Reaction

G start Low Yield or Failed Doebner-von Miller Rxn q1 What is the primary symptom? start->q1 symptom1 Excessive Tar / Polymer q1->symptom1 Tar symptom2 Runaway Exotherm q1->symptom2 Heat symptom3 Incomplete Reaction q1->symptom3 Low Conversion sol1a Implement Biphasic System (e.g., Toluene/Water)[8][15] symptom1->sol1a sol2a Slow Reagent Addition Rate[7] symptom2->sol2a sol3a Increase Reaction Time / Temp symptom3->sol3a sol1b Reduce Acid Concentration sol1a->sol1b sol1c Ensure Efficient Stirring sol1b->sol1c end Optimized Reaction sol1c->end sol2b Improve Cooling Capacity (Jacketed Vessel) sol2a->sol2b sol2c Increase Dilution sol2b->sol2c sol2c->end sol3b Confirm Reagent Purity (esp. aniline) sol3a->sol3b sol3c Check Acid Stoichiometry sol3b->sol3c sol3c->end

Sources

Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of catalyst choice across various quinoline synthesis methodologies. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals. The efficiency of their synthesis is critically dependent on the appropriate selection and handling of catalysts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common and complex challenges encountered in the laboratory.

Section 1: Foundational Principles of Catalyst Selection

The synthesis of quinolines can be broadly achieved through several classic named reactions, each with its own preferred catalytic system. The choice between a homogeneous and a heterogeneous catalyst is a primary consideration. Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions, but their separation from the product can be challenging.[1] Conversely, heterogeneous catalysts, existing in a different phase, are easily separated and recycled, making them suitable for sustainable and large-scale processes.[1] The advent of nanocatalysts has further revolutionized the field, offering high surface area-to-volume ratios and exceptional reactivity.[2]

Catalyst Selection Logic Flow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for your quinoline synthesis.

CatalystSelection cluster_start Initial Considerations cluster_catalyst_type Catalyst Type cluster_optimization Experimentation & Optimization Start Define Quinoline Target & Synthesis Route (e.g., Friedländer, Skraup, etc.) ChooseType Homogeneous vs. Heterogeneous Start->ChooseType Homogeneous Homogeneous Catalyst (e.g., p-TsOH, ZnCl2) ChooseType->Homogeneous Ease of screening, high selectivity Heterogeneous Heterogeneous Catalyst (e.g., Zeolites, Nanoparticles) ChooseType->Heterogeneous Recyclability, process scalability Experiment Perform Initial Experiment Homogeneous->Experiment Heterogeneous->Experiment Analyze Analyze Yield & Purity (TLC, GC, NMR) Experiment->Analyze Troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) Analyze->Troubleshoot Unsatisfactory Results Successful Successful Synthesis Analyze->Successful Satisfactory Results Optimize Optimize Conditions (Temperature, Solvent, Catalyst Load) Troubleshoot->Optimize Optimize->Experiment

Caption: A decision-making workflow for catalyst selection in quinoline synthesis.

Section 2: Troubleshooting Guides for Common Quinoline Syntheses

This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions for prevalent quinoline synthesis reactions.

The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[1][3]

FAQ 1: My Friedländer synthesis is suffering from low yields. What are the likely culprits?

Low yields in the Friedländer synthesis are a common challenge and can be attributed to several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[4]

  • Suboptimal Catalyst Choice: An inappropriate catalyst can result in poor conversion rates or the formation of unwanted side products.[4]

  • Competing Side Reactions: Self-condensation of the ketone reactant (aldol condensation) is a significant competing reaction that can dramatically reduce the yield of the quinoline product.[5]

Troubleshooting Low Yields in Friedländer Synthesis

Problem Potential Cause Suggested Solution
Low Conversion Inactive or insufficient catalyst.Use a fresh batch of catalyst or incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Consider modern catalysts like silica nanoparticles which have shown high efficacy.[4]
Inappropriate reaction temperature.Systematically increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC.[4]
Formation of Side Products Self-condensation of the ketone.To minimize aldol condensation, especially under basic conditions, consider using an imine analog of the o-aminoaryl aldehyde or ketone.[3][5] Alternatively, the slow addition of the ketone to the reaction mixture can help.[5]
Use of unsymmetrical ketones leading to regioisomers.The choice of catalyst can influence regioselectivity. Specific amine catalysts or ionic liquids have been shown to favor the formation of a single product.[3]

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • Combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and p-TsOH in a round-bottom flask equipped with a reflux condenser.

  • Add toluene and heat the mixture to reflux with stirring. The optimal temperature typically ranges from 80-120°C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[1] This reaction is notoriously exothermic and requires careful control.[6]

FAQ 2: My Skraup synthesis is extremely vigorous and difficult to control. How can I manage this?

The highly exothermic nature of the Skraup synthesis is a significant safety concern.[6] To moderate the reaction:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[6][7] Boric acid can also be used as a moderator.[6]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to dissipate the heat generated.

  • Efficient Stirring: Good agitation is crucial to prevent the formation of localized hotspots.

Troubleshooting Tar Formation in Skraup Synthesis

A common issue in the Skraup synthesis is the formation of a thick tar, which complicates product isolation.[8] This is often due to the polymerization of acrolein, which is formed from the dehydration of glycerol under the harsh acidic conditions.[9]

Problem Potential Cause Suggested Solution
Excessive Tar Formation Harsh reaction conditions.Employ microwave heating to reduce reaction times and improve yields.[8] Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can also lead to a cleaner reaction.[8]
Low Yield Incomplete reaction.Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.[9]
Difficult product extraction from tar.Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tar.[9]
The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[1][10]

FAQ 3: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve regioselectivity?

The formation of undesired regioisomers is a primary challenge when using unsymmetrical β-diketones in the Combes synthesis.[5] The regioselectivity is influenced by both steric and electronic effects.[10]

Troubleshooting Regioselectivity in Combes Synthesis

Problem Potential Cause Suggested Solution
Formation of Regioisomers Use of unsymmetrical β-diketones.Steric hindrance on the β-diketone can direct the cyclization. Increasing the bulk of one of the substituents can favor the formation of a single isomer.[10] The electronic nature of the aniline substituent also plays a role; methoxy-substituted anilines tend to favor one regioisomer, while halo-substituted anilines may favor the other.[10]

Mechanism of the Combes Synthesis

The following diagram illustrates the acid-catalyzed mechanism of the Combes quinoline synthesis.

CombesMechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration A Aniline + β-Diketone B Schiff Base Intermediate A->B +H+, -H2O C Enamine B->C Tautomerization D Protonated Enamine C->D +H+ E Cyclized Intermediate D->E Annulation (Rate-Determining) F Quinoline Product E->F -H+, -H2O

Caption: Mechanism of the Combes quinoline synthesis.

Section 3: Catalyst Deactivation and Regeneration

Catalyst deactivation is a common issue in heterogeneous catalysis, leading to a loss of activity over time.[11] The primary causes of deactivation are poisoning, coking (fouling), and sintering (thermal degradation).[12]

FAQ 4: My heterogeneous catalyst is losing activity after a few runs. What could be the cause and can it be regenerated?

Catalyst deactivation can be caused by several factors:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from the reactants.[13] Common poisons include sulfur and nitrogen-containing compounds.[13][14] This can be reversible or irreversible.

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block pores and active sites. This is a common issue in high-temperature reactions.[15]

  • Sintering: At high temperatures, the small crystallites of the active metal can migrate and agglomerate, leading to a decrease in the active surface area.

Protocol 2: Catalyst Regeneration via Calcination

This procedure is effective for removing carbonaceous deposits (coke) from a spent heterogeneous catalyst.[1]

Materials:

  • Spent, dried catalyst

  • Tube furnace

  • Inert gas (e.g., Nitrogen, Argon)

  • Air or a controlled mixture of O₂/N₂

Procedure:

  • Place the spent catalyst in the tube furnace.

  • Purge the furnace with an inert gas to remove any residual reactants or solvents.

  • Slowly heat the furnace to the desired calcination temperature (typically 350-600°C) under a flow of inert gas.

  • Once the temperature is stable, gradually introduce a controlled flow of air or an O₂/N₂ mixture to burn off the carbon deposits. Caution: This process can be exothermic; control the oxygen concentration to avoid overheating.

  • Hold at the calcination temperature for a specified time (e.g., 2-4 hours) until the coke is completely removed.

  • Switch back to an inert gas flow and cool the furnace to room temperature.

  • The regenerated catalyst can then be reused. For some catalysts, a reduction step in a hydrogen-containing gas may be necessary after calcination.[16]

Section 4: Comparative Data on Catalyst Performance

The following table provides a summary of the performance of various catalytic systems in different quinoline synthesis reactions to aid in your selection process.

Synthesis MethodCatalystSubstratesTemperature (°C)Time (h)Yield (%)Reference
Friedländerp-TsOH2-aminoaryl ketone, α-methylene carbonyl80 - 1203 - 677 - 95[1]
FriedländerZnCl₂/Ni-USY ZeoliteAniline, Propanol410N/A78.3[1]
SkraupH₂SO₄, Oxidizing agentAniline, Glycerol145 - 170~14-47~14-47[1]
Doebner-von MillerAcid (e.g., HCl, H₂SO₄)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89[1]
CombesAcid (e.g., H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

References

  • Fiveable. (n.d.). Catalytic Poisoning Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Green Chemistry. (n.d.). Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis from solketal. Royal Society of Chemistry. Retrieved from [Link]

  • Britannica. (n.d.). Catalyst poison. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic pathway for quinoline synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. National Institutes of Health. Retrieved from [Link]

  • G.A.S. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]

  • MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Retrieved from [Link]

  • YouTube. (2025, May 3). What Is A Catalyst Poison?. Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The regeneration or disposal of deactivated heterogeneous catalysts. Retrieved from [Link]

  • PubMed. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2015, February 26). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]

  • MDPI. (2024, December 12). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. American Chemical Society. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of synthesis of quinolines. Retrieved from [Link]

  • Chemical Communications. (n.d.). Gold catalysis in quinoline synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Techniques de l'Ingénieur. (2014, March 10). Heterogeneous catalysis: catalyst deactivation and regeneration. Retrieved from [Link]

  • R Discovery. (2015, February 26). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

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Technical Support Center: Navigating Exotherms in Classical Quinoline Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, chemists, and drug development professionals with expert guidance on managing the thermal hazards associated with classical quinoline syntheses. These powerful reactions are cornerstones of heterocyclic chemistry, but their exothermic nature demands respect and careful control. This guide offers practical, field-tested advice in a direct question-and-answer format to help you ensure safety, improve reproducibility, and maximize yields.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about the exothermic nature of common quinoline syntheses.

Q1: Why are classical quinoline syntheses, particularly the Skraup reaction, so exothermic?

A: The significant heat release in syntheses like the Skraup reaction originates from a combination of highly energetic chemical steps. The initial step, the dehydration of glycerol to the reactive intermediate acrolein by concentrated sulfuric acid, is strongly exothermic.[1] Subsequent steps, including the Michael addition of the aniline to acrolein, followed by cyclization and oxidation, also contribute to the overall heat evolution.[1][2] This multi-step, one-pot reaction can easily accelerate beyond control if the heat generated exceeds the rate of heat removal, leading to a dangerous thermal runaway.[3][4]

Q2: What is a "runaway reaction" and what are the immediate signs in a quinoline synthesis?

A: A runaway reaction is a thermally uncontrolled process where an increase in temperature causes the reaction rate to increase, which in turn further accelerates heat production.[5] In a classical quinoline synthesis, key indicators of an impending runaway include:

  • A rapid, uncontrolled rise in the internal reaction temperature, even after removing the external heat source.

  • Sudden, vigorous boiling or refluxing that cannot be contained by the condenser.[6]

  • A rapid change in color, often to a dark, tarry black.[7][8]

  • A noticeable increase in pressure within the flask.

If you observe these signs, immediate and safe cooling is the priority. Immersing the flask in an ice-water bath is a critical first step, provided it can be done safely.[6]

Q3: How do reaction parameters like solvent and catalyst choice impact exotherm control?

A: Solvents play a crucial role in thermal management by acting as a heat sink. A solvent with a suitable boiling point can help control the temperature through reflux, dissipating energy. However, in many classical syntheses like the Skraup, one of the reagents (e.g., nitrobenzene) can act as both the solvent and the oxidizing agent.[9]

Catalysts, particularly strong acids like sulfuric acid in the Combes or Skraup syntheses, or Lewis acids in the Doebner-von Miller reaction, dramatically accelerate these already energetic reactions.[10][11][12] The concentration and method of addition of the acid catalyst are therefore critical control points. Improper addition can trigger a violent, uncontrolled exotherm.[7][13]

Section 2: Troubleshooting Guides for Specific Syntheses

This section provides targeted advice for managing heat in the most common classical quinoline syntheses.

The Skraup Synthesis: From Violent to Controlled

The Skraup synthesis is notorious for its violent exotherm.[2][6][7][9]

Problem 1: My Skraup reaction is proceeding too violently and is difficult to control.

  • Causality: The reaction's vigor stems from the rapid, acid-catalyzed dehydration of glycerol and the subsequent exothermic steps.[1] Without proper moderation, the reaction rate becomes self-accelerating.

  • Solution:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and crucial technique for taming the reaction.[6][7][14] Ferrous sulfate is believed to act as an oxygen carrier, moderating the oxidation step and extending the reaction over a longer period, thus preventing a sudden energy release.[1][15] Boric acid can also be used.[2][14]

    • Controlled Reagent Addition: The order of addition is critical. A standard, safe procedure is to mix the aniline, glycerol, and ferrous sulfate before the slow, careful addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[1][6]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins (indicated by boiling), immediately remove the external heat source.[6][13] The reaction's own exotherm should be sufficient to sustain reflux for a period. Re-apply heat only after this initial, vigorous phase has subsided.[6]

Problem 2: I am getting significant tar formation and low yields.

  • Causality: Tar formation is often a result of localized overheating (hot spots) caused by poor mixing and uncontrolled exotherms.[7][14] These high temperatures lead to the polymerization of the acrolein intermediate.[14]

  • Solution:

    • Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat evenly throughout the reaction mixture and prevent the formation of localized hot spots.[7]

    • Optimize Moderator and Temperature Control: Proper use of ferrous sulfate and gradual heating, as described above, are the primary methods to prevent the high temperatures that lead to tarring.[7][14]

    • Correct Stoichiometry: An excess of acrolein (formed in situ from glycerol) can lead to unworkable polymeric solids.[14] Ensure your stoichiometry is correct.

The Doebner-von Miller Synthesis: Taming Polymerization

This synthesis is prone to polymerization of the α,β-unsaturated aldehyde or ketone, another exothermic side reaction.[14][16]

Problem: My reaction mixture is turning into a thick, dark polymer, making product isolation impossible.

  • Causality: The strong acid catalyst required for the cyclization also efficiently catalyzes the polymerization of the α,β-unsaturated carbonyl reactant, which is a common and problematic side reaction.[14][16]

  • Solution:

    • Slow, Cooled Addition: Add the α,β-unsaturated carbonyl compound slowly to the cooled, acidic solution of the aniline.[16] This keeps the instantaneous concentration of the polymerizable species low and allows the cooling system to manage the exotherm from both the desired reaction and any side reactions.

    • In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help control its concentration. This variation is sometimes known as the Beyer method.[10]

    • Consider a Two-Phase System: For particularly problematic substrates, performing the reaction in a two-phase solvent system can sequester the carbonyl compound in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most rampant.[14]

The Combes & Friedländer Syntheses: Managing the Condensation Exotherm

While generally less violent than the Skraup synthesis, the acid- or base-catalyzed condensation steps in these reactions can still generate significant heat.[11][17][18]

Problem: The initial condensation in my Combes/Friedländer synthesis causes a rapid temperature spike and leads to side products.

  • Causality: The initial formation of the enamine or Schiff base intermediate is an exothermic process.[11][12] If this heat is not dissipated, it can lead to side reactions like aldol condensations of the ketone starting material, especially under harsh conditions.[19]

  • Solution:

    • Pre-Cooling and Slow Addition: Before adding the catalyst (e.g., concentrated H₂SO₄ in the Combes synthesis), cool the mixture of the aniline and β-diketone.[12] Add the acid slowly with continuous stirring and cooling to maintain a controlled temperature.

    • Catalyst Choice: While strong acids are common, for sensitive substrates, milder catalysts like p-toluenesulfonic acid or even iodine can be effective and may result in a more controlled reaction.[18][20]

    • Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not the bath temperature. This gives a true indication of the reaction's progress and exotherm.[3]

Section 3: Protocols & Advanced Thermal Management

Protocol: Controlled Skraup Synthesis of Quinoline

This protocol incorporates key safety and control measures.

  • Reagent Preparation: In a round-bottom flask of appropriate size equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine aniline (1.0 mol), glycerol (2.4 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mol).

  • Initial Cooling: Place the flask in an ice-water bath and begin vigorous stirring.

  • Acid Addition: Slowly, add concentrated sulfuric acid (2.0 mol) dropwise via the dropping funnel over a period of at least 60-90 minutes.[6][13] Monitor the internal temperature closely, ensuring it does not exceed 100-120°C. The rate of addition is your primary control parameter.

  • Initiation: After the acid addition is complete, remove the ice bath. Gently heat the mixture with a heating mantle.

  • Controlled Reflux: As soon as the reaction mixture begins to boil vigorously, immediately remove the heating mantle.[6][13] The exotherm should sustain the reaction.

  • Completion: Once the initial vigorous reaction subsides, reapply heat to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[6][13]

  • Work-up: Allow the mixture to cool completely before proceeding with the standard work-up procedure (dilution, neutralization, and steam distillation).[13]

Advanced Technique: Flow Chemistry for Superior Heat Control

For scaling up quinoline synthesis, modern continuous flow chemistry offers unparalleled safety and control over exotherms.[21]

  • Why it Works: Flow reactors utilize small-diameter tubes, which have a very high surface-area-to-volume ratio.[22] This allows for extremely efficient heat exchange, rapidly removing the heat generated by the reaction and preventing the formation of hot spots.[4][23]

  • Key Advantages:

    • Enhanced Safety: The small reaction volume at any given moment minimizes the risk of a large-scale thermal runaway.[22]

    • Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to cleaner reactions and fewer side products.[21]

    • Scalability: Scaling up production is achieved by running the reactor for a longer time or by using multiple reactors in parallel, rather than moving to a dangerously large batch reactor.[21][24]

Section 4: Data Tables & Visual Guides

Table 1: Thermal Management Strategies for Classical Quinoline Syntheses
SynthesisPrimary Exotherm SourceKey Control ParametersCommon ProblemsRecommended Moderator/Catalyst Control
Skraup Glycerol dehydration; Cyclization/Oxidation[1][2]Rate of H₂SO₄ addition; Initial heating rate[6]Runaway reaction; Tarring[6][7]Ferrous Sulfate (FeSO₄)[7][15]
Doebner-von Miller Michael addition; Polymerization of carbonyl[16]Rate of carbonyl compound addition; Temperature[16]Polymer/Tar formation[14][16]Slow addition with cooling; Lewis or Brønsted acids[10]
Combes Enamine formation; Acid-catalyzed cyclization[11][12]Rate of acid catalyst addition; TemperatureSide-product formationSlow addition of H₂SO₄ or PPA with cooling[12]
Friedländer Aldol condensation; Cyclodehydration[19][20]Catalyst concentration; TemperatureAldol side-reactions[19]Use of milder acid/base catalysts; Temperature control[17]
Conrad-Limpach-Knorr Cyclization at high temperature[25]Precise high-temperature control (140-250°C)[25][26]Regioisomer formation; Incomplete cyclizationUse of high-boiling inert solvent (e.g., mineral oil)[25]
Diagram 1: Decision Workflow for Managing a Potentially Exothermic Quinoline Synthesis

Exotherm_Management_Workflow A Start: Plan Quinoline Synthesis B Is this a Skraup or Doebner-von Miller reaction? A->B C Implement High-Level Controls: - Use a Moderator (e.g., FeSO₄) - Plan for Slow Acid/Reagent Addition - Use Mechanical Stirring B->C Yes D Is this a Combes, Friedländer, or other acid-catalyzed synthesis? B->D No F Run Reaction: Monitor Temperature & Visual Cues C->F E Implement Standard Controls: - Plan for Slow Catalyst Addition - Use an Ice Bath for Addition - Monitor Internal Temperature D->E Yes D->F No (Assume lower risk but still monitor) E->F G Is Temperature Rise Rapid & Uncontrolled? F->G H EMERGENCY: 1. Remove Heat Source 2. Apply Aggressive Cooling (Ice Bath) 3. Alert Supervisor G->H Yes I Is Temperature Stable and Controllable? G->I No K Reaction Complete H->K After stabilization J Continue Reaction per Protocol I->J Yes L No: Review Protocol & Controls I->L No J->K L->A

Caption: Decision workflow for selecting appropriate thermal controls.

Diagram 2: Heat Flow Dynamics in a Batch Reactor

Heat_Flow_Dynamics cluster_0 Batch Reactor cluster_1 Environment cluster_2 Reaction Exothermic Reaction (Heat Generation, Q_gen) Cooling Cooling System (Heat Removal, Q_rem) Reaction->Cooling Primary Heat Transfer HeatLoss Ambient Heat Loss Reaction->HeatLoss Minor Heat Transfer A Controlled State: Q_gen <= Q_rem Stable Temperature B Runaway State: Q_gen > Q_rem Rapid Temperature Increase

Caption: Simplified heat balance in a batch chemical reactor.

References

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development - ACS Publications. (n.d.).
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
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Validation & Comparative

Comparative Analysis of Biological Activity: 6-Iodo- vs. 6-Bromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Framework for Experimental Design and Structure-Activity Relationship (SAR) Analysis

Introduction

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A key strategy in modern drug design involves the strategic modification of such scaffolds to fine-tune their pharmacological profiles. Halogenation, particularly at the C6 position of the quinoline core, is a time-tested method for modulating a molecule's lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets.[4][5]

While the broader class of halogenated quinolines is well-studied, direct, head-to-head comparative data for 6-Iodo-2-methylquinoline and 6-Bromo-2-methylquinoline is sparse in publicly available literature. This guide, therefore, serves a dual purpose: first, to synthesize the existing knowledge on related iodo- and bromo-quinolines to build a predictive framework, and second, to provide a detailed experimental roadmap for researchers to conduct a direct, robust comparison. We will delve into the physicochemical rationale for potential differences in bioactivity and provide validated, step-by-step protocols for evaluating their anticancer and antimicrobial potential.

The Physicochemical Foundation: Why Iodine vs. Bromine Matters

The choice of halogen substituent is a critical decision in drug design, as it fundamentally alters the molecule's physical and chemical properties. The differences between iodine and bromine are significant and can lead to profound changes in biological activity.

The larger size and greater polarizability of iodine compared to bromine can lead to stronger van der Waals interactions and the formation of halogen bonds with biological targets, which may enhance binding affinity.[5] Conversely, the differing electronegativity and lipophilicity contributions affect everything from cell membrane permeability to the molecule's metabolic fate. Understanding these properties is the first step in predicting and interpreting biological data.

PropertyBromine (Br)Iodine (I)Implication in Drug Design
Van der Waals Radius (Å) 1.85[4]1.98[4]The larger size of iodine can provide a better fit in larger hydrophobic pockets of a target protein but may also cause steric hindrance.
Electronegativity (Pauling) 2.96[4]2.66[4]The differing electron-withdrawing effects can alter the pKa of the quinoline nitrogen and the electron density of the aromatic system, influencing target interactions.
Polarizability (ų) 4.777.1Higher polarizability of iodine enhances dispersion forces (van der Waals interactions) and makes it a stronger halogen bond donor, potentially increasing binding affinity.
Lipophilicity (Hansch π) +0.86+1.12The higher lipophilicity of the iodo-substituent may increase membrane permeability and cell uptake, but excessive lipophilicity can lead to poor solubility and off-target effects.

Insights from Existing Research on Related Structures

While direct comparative data is lacking, we can draw valuable inferences from studies on structurally similar compounds.

Antimicrobial Potential of 6-Iodo-Quinolines

Recent research has shed light on the antimicrobial properties of iodo-quinolines. A 2024 study detailed the synthesis of a library of 6-iodo-substituted carboxy-quinolines and evaluated their activity against various microbial strains.[6] The findings indicate that the iodo-quinoline scaffold is a promising starting point for developing novel antimicrobial agents. The study determined the Minimum Inhibitory Concentration (MIC) values, revealing that these compounds exhibited notable antibacterial effects against Staphylococcus epidermidis and antifungal activity against Candida parapsilosis.[6]

Table 1: Reported Antimicrobial Activity of select 6-Iodo-quinoline Derivatives[6]

Compound Derivative MIC vs. S. epidermidis (μg/mL) MIC vs. C. parapsilosis (μg/mL)
2-(4-chlorophenyl)-6-iodoquinoline-4-carboxylic acid 125 62.5
6-iodo-2-(4-nitrophenyl)quinoline-4-carboxylic acid 125 15.62
6-iodo-2-phenylquinoline-4-carboxylic acid 250 125

(Note: Data is for carboxy-quinoline derivatives, not 2-methylquinoline.)

Antimicrobial Potential of 6-Bromo-Heterocycles

The 6-bromo substitution pattern has also been explored, often in the related quinazolinone scaffold. Studies on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10-16 mm.[7][8] These findings suggest that the 6-bromo moiety is compatible with potent antimicrobial activity, making a direct comparison with its iodo counterpart highly compelling.

A Practical Guide to Head-to-Head Biological Comparison

To definitively compare 6-Iodo- vs. 6-Bromo-2-methylquinoline, a systematic experimental approach is required. The following section provides the rationale and detailed protocols for such an investigation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis Synthesis Synthesis & Purification (6-Iodo- & 6-Bromo-) Characterization Structural & Purity Confirmation (NMR, HRMS) Synthesis->Characterization Anticancer Anticancer Assay (MTT Protocol) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC Protocol) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50 & MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR SAR Interpretation & Conclusion Data_Analysis->SAR

Caption: Overall workflow for the comparative biological evaluation.

Part A: Anticancer Activity Evaluation via MTT Assay

Rationale: The quinoline scaffold is present in several anticancer agents, where it often functions by intercalating DNA or inhibiting key enzymes like topoisomerases or kinases.[9][10] A cytotoxicity screen is the foundational experiment to determine if these compounds have potential as anticancer agents. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.[11]

MTT_Workflow A 1. Seed Cells (e.g., A549, MCF-7) in 96-well plates B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat Cells (Serial dilutions of compounds) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of 6-Iodo- and 6-Bromo-2-methylquinoline in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest drug concentration) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part B: Antimicrobial Activity Evaluation via Broth Microdilution

Rationale: The quinoline core is famous for its antibacterial properties, most notably in the fluoroquinolone class of antibiotics which target DNA gyrase.[12] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the antimicrobial potency of a compound. This method provides a quantitative result (the lowest concentration that prevents visible growth), which is more informative for SAR studies than qualitative methods like disk diffusion.[6]

MIC_Workflow A 1. Prepare Compound Dilutions in 96-well plate C 3. Inoculate Wells with bacterial suspension A->C B 2. Prepare Bacterial Inoculum (0.5 McFarland standard) B->C D 4. Incubate (18-24 hours, 37°C) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution for MIC

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Interpreting the Results and Future Directions

Upon completion of these experiments, the resulting IC₅₀ and MIC values should be tabulated for a direct comparison.

Table 2: Template for Comparative Biological Data

Compound Anticancer IC₅₀ vs. A549 (µM) Anticancer IC₅₀ vs. MCF-7 (µM) Antimicrobial MIC vs. S. aureus (µg/mL) Antimicrobial MIC vs. E. coli (µg/mL)
6-Bromo-2-methylquinoline Experimental Value Experimental Value Experimental Value Experimental Value
This compound Experimental Value Experimental Value Experimental Value Experimental Value
Control Drug (e.g., Doxorubicin) Known Value Known Value N/A N/A

| Control Drug (e.g., Ciprofloxacin) | N/A | N/A | Known Value | Known Value |

If, for example, the 6-iodo derivative consistently shows higher potency, this could be hypothesized to be due to its increased lipophilicity facilitating better cell entry, or its ability to form a crucial halogen bond within the active site of a biological target. Such a result would warrant further investigation into the mechanism of action, such as cell cycle analysis for anticancer effects or specific enzyme inhibition assays.

Conclusion

While direct comparative biological data for 6-Iodo- and 6-Bromo-2-methylquinoline remains to be published, a robust framework for their evaluation can be constructed based on established medicinal chemistry principles and validated experimental protocols. The subtle yet significant physicochemical differences between bromine and iodine substituents provide a strong rationale for expecting distinct biological profiles. By systematically applying the standardized anticancer and antimicrobial assays outlined in this guide, researchers can generate the high-quality, reproducible data needed to elucidate the structure-activity relationships of these promising compounds and guide the future design of more potent therapeutic agents based on the 2-methylquinoline scaffold.

References

  • Structure--activity relationship of quinolones.Clinical and Investigative Medicine.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).Journal of Clinical Case Reports and Trails.
  • Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.BenchChem.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).Medires.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one.Scholar Publishing.
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  • Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. PubMed. Available at: [Link]

  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold.BenchChem.
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  • Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Royal Society of Chemistry. Available at: [Link]

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Comparative Guide to Antimalarial Activity: 6-Iodo-2-methylquinoline vs. Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative framework for evaluating the antimalarial activity of novel quinoline derivatives against the established benchmark, chloroquine. While direct comparative experimental data for 6-iodo-2-methylquinoline is not extensively available in peer-reviewed literature, this document serves as a comprehensive guide for researchers on the methodologies, mechanisms, and critical data points required for such an analysis. We will dissect the known properties of chloroquine and outline the necessary experimental protocols to characterize and compare a new chemical entity like this compound.

Introduction: The Enduring Challenge of Malaria and the Quinoline Scaffold

Malaria, a devastating parasitic disease, affects millions globally, with the constant evolution of drug-resistant Plasmodium falciparum strains undermining treatment efficacy.[1] The 4-aminoquinoline drug, chloroquine, was once the cornerstone of antimalarial therapy due to its high efficacy, low cost, and favorable safety profile.[2] However, widespread resistance has severely limited its use, necessitating an urgent search for new, effective chemical agents.[3][4]

The quinoline nucleus remains a privileged scaffold in antimalarial drug discovery.[1][5] Modifications to this core structure aim to restore activity against resistant parasite strains. This compound represents such a modification, but its potential can only be understood through rigorous, direct comparison with the drug it seeks to improve upon: chloroquine. This guide establishes the scientific framework for that comparison.

Chloroquine: The Gold Standard and Its Achilles' Heel

To evaluate a new compound, one must first deeply understand the benchmark. Chloroquine's efficacy and the parasite's methods of circumventing it provide the essential context for new drug development.

Mechanism of Action

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole (DV). This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into inert, crystalline hemozoin.[6][7]

Chloroquine, a weak base, diffuses into the red blood cell and the parasite, becoming protonated and trapped within the acidic DV, where it accumulates to high concentrations.[8][9][10] Here, it interferes with heme detoxification primarily by binding to heme and capping the growing hemozoin crystal, preventing further polymerization.[6][7][10] The resulting buildup of free heme leads to oxidative stress, membrane damage, and parasite death.[6]

Mechanism of Resistance

Chloroquine resistance (CQR) in P. falciparum is primarily conferred by mutations in the pfcrt gene, which encodes the Plasmodium falciparum chloroquine resistance transporter.[3][11] This mutated transporter, located on the parasite's digestive vacuole membrane, is thought to efflux chloroquine from its site of action, reducing its concentration in the DV below effective levels.[3][12] This reduced accumulation allows the parasite to continue hemozoin formation and survive.[12]

Chloroquine_Mechanism cluster_RBC Red Blood Cell cluster_Parasite Malaria Parasite cluster_DV Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Hemozoin Inert Hemozoin (Crystal) Heme_Polymerase->Hemozoin Detoxification PfCRT_S PfCRT (Sensitive) PfCRT_R PfCRT (Resistant) (mutated) CQ_outside Chloroquine (CQ) CQ_inside CQ CQ_outside->CQ_inside Diffusion CQ_accumulated CQ (Accumulated) CQ_inside->CQ_accumulated CQ_accumulated->PfCRT_R Efflux CQ_accumulated->Block Block->Heme_Polymerase Inhibits

Caption: Mechanism of Chloroquine action and resistance.

Framework for Comparative Efficacy Analysis

A systematic comparison requires evaluating antimalarial activity across multiple parameters. The following tables outline the necessary data for a robust comparison between chloroquine and a novel agent like this compound.

Table 1: In Vitro Antimalarial Activity

This assay determines the concentration of a drug required to inhibit parasite growth by 50% (IC50) in a laboratory setting. Testing against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains is critical to assess the compound's ability to overcome resistance mechanisms.

CompoundIC50 vs. 3D7 (CQS) (nM)IC50 vs. Dd2 (CQR) (nM)Resistance Index (RI)¹
Chloroquine 25 - 40[13][14]110 - 417[15][16]4.4 - 10.4
This compound Data Not AvailableData Not AvailableData Not Available
¹Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). A low RI (<1) suggests the compound is effective against resistant parasites.[17]
Table 2: In Vitro Cytotoxicity and Selectivity

It is crucial that an antimalarial compound is toxic to the parasite but not to host cells. Cytotoxicity is measured against a mammalian cell line (e.g., HepG2), and the Selectivity Index (SI) indicates the drug's therapeutic window.

CompoundCytotoxicity (CC50 vs. HepG2) (µM)Selectivity Index (SI)²
Chloroquine > 50> 1250
This compound Data Not AvailableData Not Available
²Selectivity Index (SI) = CC50 (Mammalian Cells) / IC50 (Resistant Parasite Strain). A high SI (>100) is desirable.[17]
Table 3: In Vivo Efficacy (Murine Model)

The 4-day suppressive test (Peter's Test) in a mouse model (e.g., P. berghei or P. yoelii) is the standard for evaluating a compound's efficacy in a living organism.

CompoundDose (mg/kg/day, oral)% Parasitemia Suppression (Day 4)Mean Survival Time (Days)
Chloroquine 20> 95%> 20
This compound Data Not AvailableData Not AvailableData Not Available

Experimental Protocols for a Self-Validating Comparison

The generation of reliable, comparative data hinges on standardized and well-controlled experimental protocols. The causality behind these choices is to ensure that observed effects are directly attributable to the compound's activity against the parasite.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This method is widely used for its high-throughput capability and reliability. It measures parasite DNA replication as a proxy for parasite growth.

Rationale: By quantifying parasite DNA after drug exposure, we get a direct measure of the compound's ability to inhibit proliferation. The use of both CQS and CQR strains validates whether the compound can bypass known resistance mechanisms.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously culture P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Maintain cultures at 2% hematocrit and 1% parasitemia.

  • Drug Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) and chloroquine (as a control) in DMSO. Perform serial dilutions in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: Synchronize parasite cultures to the ring stage using 5% D-sorbitol.[13] Add the synchronized culture (1% parasitemia, 2% hematocrit) to the drug-containing plates. Include wells with no drug (positive growth control) and uninfected erythrocytes (negative control).

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: After incubation, freeze-thaw the plates to lyse the erythrocytes. Add SYBR Green I lysis buffer to each well. SYBR Green I dye fluoresces upon binding to DNA.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Subtract the background fluorescence from uninfected erythrocytes. Normalize the data to the positive control (100% growth). Calculate IC50 values by fitting the dose-response curves using a non-linear regression model.

Protocol 2: In Vivo 4-Day Suppressive Test

This protocol assesses the ability of a compound to suppress parasitemia in an infected mouse, providing a critical measure of its potential clinical efficacy.

Rationale: An in vivo model accounts for the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be assessed in vitro. A successful outcome here is a stronger indicator of therapeutic potential.

InVivo_Workflow Start Day 0: Inoculation Inoculate Inject mice with P. berghei-infected RBCs Start->Inoculate Group Randomize into groups: 1. Vehicle Control 2. Chloroquine (20 mg/kg) 3. Test Compound (Dose 1) 4. Test Compound (Dose 2) Inoculate->Group Treatment Day 0-3: Drug Administration Group->Treatment Dose Administer assigned treatment orally once daily for 4 days Treatment->Dose Monitor_1 Day 4: Primary Endpoint Dose->Monitor_1 Smear Prepare thin blood smears from tail vein Monitor_1->Smear Parasitemia Determine % parasitemia by microscopy Smear->Parasitemia Monitor_2 Day 4-30: Survival Monitoring Parasitemia->Monitor_2 Survival Record daily mortality to determine mean survival time Monitor_2->Survival

Caption: Workflow for the 4-Day Suppressive Test (in vivo).

Step-by-Step Methodology:

  • Infection (Day 0): Inoculate Swiss albino mice intraperitoneally with 1x10^7 Plasmodium berghei-infected red blood cells.

  • Grouping and Dosing (Day 0-3): Randomize mice into groups (n=5). Two hours post-infection, begin oral administration of the drug once daily for four consecutive days.

    • Group 1 (Control): Vehicle (e.g., 7% Tween 80).

    • Group 2 (Standard): Chloroquine (e.g., 20 mg/kg).

    • Group 3+ (Test): this compound at various doses (e.g., 25, 50, 100 mg/kg).

  • Parasitemia Measurement (Day 4): On day 4, collect blood from the tail vein of each mouse. Prepare a thin blood smear, stain with Giemsa, and determine the percentage of parasitized erythrocytes under a microscope.

  • Calculation of Suppression: Calculate the average chemosuppression for each group using the formula: [ (A - B) / A ] * 100 Where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

  • Survival Monitoring: Monitor the mice daily for up to 30 days to record mortality and calculate the mean survival time.

Conclusion

The battle against malaria is a race against parasite evolution, demanding a continuous pipeline of new, effective drugs. While chloroquine serves as an invaluable historical benchmark, its utility has been compromised by resistance. Novel compounds built upon the quinoline scaffold, such as this compound, offer potential pathways to overcome this resistance.

However, potential must be demonstrated through rigorous, evidence-based comparison. This guide provides the essential scientific framework for such an evaluation. By employing standardized in vitro and in vivo protocols, researchers can generate the critical data needed to compare the activity, selectivity, and efficacy of new chemical entities against the established standard. Only through this systematic process can we identify promising new candidates worthy of further development in the global effort to eradicate malaria.

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A Comparative Guide to Halogenated Quinolines as Anticancer Agents: Mechanisms, Efficacy, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Halogen Advantage

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, antibacterial, and, most notably for our purposes, anticancer properties.[3][4][5] The versatility of the quinoline structure allows for extensive chemical modification, enabling the fine-tuning of its therapeutic properties.[1]

A particularly fruitful strategy for enhancing the anticancer potency of quinoline derivatives has been the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine). Halogenation can profoundly influence a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic distribution—thereby improving its absorption, distribution, and target-binding affinity.[6][7] This guide provides a comparative analysis of prominent halogenated quinolines, delving into their mechanisms of action, cytotoxic efficacy against various cancer cell lines, and the experimental protocols required to validate their activity.

Mechanisms of Anticancer Action: Beyond Simple Cytotoxicity

Halogenated quinolines exert their anticancer effects through a variety of complex and often interconnected mechanisms. These range from disrupting fundamental cellular processes like autophagy to inducing programmed cell death and inhibiting critical signaling pathways.[1][7]

Autophagy Inhibition: The Case of Chloroquine

Chloroquine (CQ), a well-known antimalarial drug containing a chlorine atom on its quinoline ring, is a classic example of a repurposed drug with significant anticancer potential.[8][9] One of its primary mechanisms is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy.[10][11]

Causality: CQ is a weak base that readily accumulates in the acidic environment of lysosomes.[11] By increasing the lysosomal pH, it prevents the fusion of autophagosomes with lysosomes, thereby blocking the final, degradative step of the autophagy pathway.[10][11] This blockade leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering apoptosis (programmed cell death).[10]

G cluster_cell Cancer Cell cluster_lysosome Lysosome (Acidic pH) CQ Chloroquine (CQ) pH_Increase Increased Lysosomal pH CQ->pH_Increase Accumulates Fusion_Block Autophagosome-Lysosome Fusion Blocked pH_Increase->Fusion_Block Apoptosis Apoptosis (Cell Death) Fusion_Block->Apoptosis Leads to Autophagosome Autophagosome Autophagosome->Fusion_Block Fusion Inhibited

Mechanism of Chloroquine-induced autophagy inhibition.
Metal Chelation and Ionophore Activity: The Role of Clioquinol

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated derivative that has been investigated for its anticancer effects.[12][13] Its mechanism is multifaceted, involving the chelation of metal ions and acting as a metal ionophore.

Causality: Clioquinol can bind essential metal ions like copper and zinc.[12] More importantly, it can act as a zinc ionophore, transporting zinc across cellular membranes and elevating intracellular zinc levels.[12] This disruption of metal homeostasis can inhibit the activity of metal-dependent enzymes crucial for cancer cell survival, such as superoxide dismutase-1 (SOD1), and induce apoptosis through caspase-dependent pathways.[12]

Induction of Apoptosis and Cell Cycle Arrest

Many halogenated quinolines directly trigger apoptosis and interfere with the cell cycle.[1][14] For instance, certain quinoline-chalcone hybrids have been shown to induce G2/M phase cell cycle arrest, preventing cancer cells from dividing, and subsequently promoting apoptosis.[1] This dual mechanism is a highly effective strategy for halting tumor proliferation. The induction of apoptosis is often characterized by the activation of caspases, enzymes that execute programmed cell death.[12]

Comparative Analysis of Cytotoxic Activity

The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the standard metric for this potency. The table below summarizes the IC50 values for several halogenated quinolines against a panel of human cancer cell lines, providing a direct comparison of their efficacy.

CompoundHalogen(s)Cancer Cell LineIC50 (µM)Reference
Chloroquine ChlorineBladder Cancer (T24)~50[10]
Glioblastoma (U87MG)~40[10]
Clioquinol Chlorine, IodineProstate Cancer (LNCaP)~3.5[12]
Breast Cancer (MCF-7)~5.0[12]
Cholangiocarcinoma (HuCCT1)~8.0[13]
5,7-Dihalo-8-hydroxyquinolines Varies (Cl, Br, I)Hepatoma (HepG2)1.4 - 32.13[15]
8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline ChlorineMurine Leukemia (L1210)Active (Comparable to Dacarbazine)[16]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid ChlorineBreast Cancer (MCF-7)Potent (82.9% growth reduction)[14]

Note: IC50 values can vary based on experimental conditions (e.g., incubation time). The data presented is for comparative purposes.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of halogenated quinolines and their biological activity is a critical area of study for designing more potent and selective drugs.

Causality: The type of halogen and its position on the quinoline ring significantly impact anticancer activity.

  • Position: Substitution at positions 5 and 7 of the 8-hydroxyquinoline scaffold with electron-withdrawing groups, such as halogens, has been shown to improve anticancer activity.[17]

  • Halogen Type: While direct comparisons are complex, studies on quinazolinones (a related scaffold) suggest the nature of the halogen itself is a key determinant of activity.[6]

  • Hybridization: Creating hybrid molecules, such as linking a quinoline scaffold to a chalcone moiety, can lead to compounds with highly potent activity, often in the low micromolar or even nanomolar range.[18] The presence of a halogen on the aromatic ring of these hybrids often enhances their antiproliferative effects.[7][18]

SAR cluster_sar Structure-Activity Relationship Logic Quinoline_Scaffold Quinoline Scaffold Modification Halogen Substitution (Position & Type) Quinoline_Scaffold->Modification Properties Altered Physicochemical Properties (e.g., Lipophilicity) Modification->Properties Activity Enhanced Anticancer Activity (Lower IC50) Properties->Activity

Influence of halogenation on anticancer activity.

Experimental Protocols: A Guide to Validation

To ensure scientific rigor and reproducibility, the methods used to assess anticancer activity must be robust. Herein, we detail the protocol for the most common in vitro cytotoxicity assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium dye to a purple, insoluble formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds. Remove the old media from the wells and add fresh media containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).[19]

  • MTT Addition: Following incubation, carefully remove the drug-containing media. Add a fresh solution of MTT (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: After the incubation period, purple formazan crystals will be visible. Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Standard workflow for the MTT cell viability assay.

Conclusion and Future Directions

Halogenated quinolines represent a highly promising class of anticancer agents. Established drugs like chloroquine and clioquinol demonstrate the clinical potential of this scaffold, primarily through mechanisms like autophagy inhibition and disruption of metal ion homeostasis.[8][12] Structure-activity relationship studies consistently show that the strategic placement of halogens can significantly enhance cytotoxic potency.[7][17] The comparative data underscores the broad efficacy of these compounds against various cancer types.

Future research should focus on synthesizing novel derivatives with improved selectivity for cancer cells over healthy cells to minimize potential toxicity. Furthermore, exploring these compounds in combination with existing chemotherapies could reveal synergistic effects, providing a powerful strategy to overcome drug resistance and improve patient outcomes. The robust methodologies outlined in this guide provide a framework for the continued investigation and validation of the next generation of halogenated quinoline-based cancer therapeutics.

References

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Validating the Anticancer Mechanism of 6-Iodo-2-methylquinoline Derivatives: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anticancer mechanism of 6-Iodo-2-methylquinoline derivatives. As a senior application scientist, the goal is not to provide a rigid protocol but to offer a logical, in-depth validation strategy. We will explore the plausible mechanisms of action based on the broader class of quinoline compounds, compare them to established alternatives, and provide the detailed experimental methodologies required to generate robust, publishable data.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In oncology, quinoline derivatives have demonstrated significant potential by targeting a wide array of molecular pathways to inhibit cancer cell growth and survival.[1][2] Their mechanisms are diverse, ranging from inducing programmed cell death (apoptosis) and halting the cell division cycle to inhibiting key signaling cascades that drive tumor progression.[3][4]

This guide focuses on a specific subclass: This compound derivatives . While direct, extensive research on this particular substitution pattern is emerging, we can hypothesize its mechanism based on related iodoquinazolines and other quinoline-based kinase inhibitors.[5][6] The primary objective of this document is to establish a self-validating experimental workflow to elucidate and confirm its precise anticancer mechanism.

Hypothesized Mechanism of Action: Targeting Core Survival Pathways

Based on extensive research into related compounds, a primary anticancer mechanism for many quinoline derivatives is the inhibition of critical cell signaling pathways that are frequently deregulated in cancer.[5][7] The most prominent among these are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and metabolism.[8][9][10]

We hypothesize that this compound derivatives exert their anticancer effects by inhibiting one or both of these pathways. Inhibition leads to downstream consequences, including cell cycle arrest and the induction of apoptosis.

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways by this compound derivatives.

The Comparative Landscape: Benchmarking Against Alternatives

To validate a novel compound, its performance must be contextualized against existing agents. We will compare our this compound derivative against compounds with known mechanisms of action. A suitable comparator is Idelalisib , an FDA-approved quinazoline-based inhibitor of the PI3K delta isoform.[7] Another relevant comparator could be Sorafenib , a multi-kinase inhibitor that targets Raf in the MAPK/ERK pathway.

CompoundClassPrimary Target(s)Reported IC50Rationale for Comparison
This compound Derivative QuinolineHypothesized: PI3K, ERK, or other kinasesTo Be Determined (TBD)The subject of our validation study.
Idelalisib QuinazolinePI3Kδ~2.5 nM (cell-free)Validated PI3K pathway inhibitor with a similar core structure.[7]
Sorafenib Bi-aryl ureaBRAF, VEGFR, PDGFRBRAF: 22-90 nMValidated MAPK pathway inhibitor; provides a benchmark for kinase inhibition.
Erlotinib QuinazolineEGFR~2 nM (kinase assay)An established quinazoline-based inhibitor targeting an upstream activator (RTK) of both pathways.[6]
Experimental Validation: A Step-by-Step Methodological Workflow

A rigorous validation strategy proceeds from general cytotoxic effects to specific molecular target engagement. The following workflow ensures that each experimental stage logically informs the next.

Experimental_Workflow Start Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Step1 Step 1: Assess Cytotoxicity (MTT / MTS Assay) Start->Step1 Step1_Result Determine IC50 Value (Concentration for 50% Inhibition) Step1->Step1_Result Step2 Step 2: Characterize Cell Death (Annexin V / PI Staining) Step1_Result->Step2 Step2_Result Quantify Apoptotic vs. Necrotic Cells Step2->Step2_Result Step3 Step 3: Analyze Cell Cycle (Propidium Iodide Staining) Step2_Result->Step3 Step3_Result Identify Arrest at G1, S, or G2/M Phase Step3->Step3_Result Step4 Step 4: Probe Molecular Targets (Western Blotting) Step3_Result->Step4 Step4_Result Measure Phosphorylation of Akt, ERK, mTOR, etc. Step4->Step4_Result End Validate Anticancer Mechanism Step4_Result->End

Caption: A four-step workflow for validating the anticancer mechanism of novel compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: The first step is to determine if the compound is cytotoxic to cancer cells and at what concentration. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and comparator drugs (e.g., Idelalisib) in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)

Causality: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these early apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells to stain the DNA.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Annexin-binding buffer.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL).[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Causality: To investigate whether the compound inhibits cell proliferation by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M).[3] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[18][19] This allows for the differentiation of cell populations based on their phase in the cell cycle.[20]

Methodology:

  • Cell Treatment: Seed cells and treat with the compound at IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate for at least 2 hours at 4°C.[19][21]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed on a histogram, showing peaks for G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol 4: Western Blotting for Pathway Validation

Causality: This is the definitive step to confirm the molecular mechanism. If the compound inhibits the PI3K/Akt or MAPK/ERK pathways, we should observe a decrease in the phosphorylated (activated) forms of key proteins in those cascades without a significant change in the total protein levels.

Methodology:

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1, 6, 12 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. A significant decrease in the phospho/total ratio indicates pathway inhibition.

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive narrative supported by quantitative data. The results from each experiment should be compiled to validate the proposed mechanism.

Example Data Summary Table:

AssayMetricThis compoundIdelalisib (PI3K Inhibitor)Untreated Control
MTT Assay IC50 (µM) after 48h[Experimental Value][Experimental Value]N/A
Apoptosis Assay % Early Apoptotic Cells[Experimental Value][Experimental Value]< 5%
Cell Cycle Analysis % Cells in G2/M Phase[Experimental Value][Experimental Value]~10-15%
Western Blot p-Akt/Total Akt Ratio[Experimental Value][Experimental Value]1.0 (Baseline)

A successful validation would show that the this compound derivative induces dose-dependent cytotoxicity, promotes apoptosis, causes cell cycle arrest, and specifically reduces the phosphorylation of key proteins like Akt and/or ERK, mirroring the effects of known inhibitors of those pathways.

References
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  • Al-Ostoot, F. H., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry, 15(10), 1297–1304. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the quest for novel therapeutics.[1] Its versatile nature allows for a wide array of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-methylquinoline analogues, focusing on their anticancer and antimicrobial potential. By synthesizing experimental data from authoritative sources, we will explore the causal relationships between chemical structure and biological function, providing field-proven insights to guide future drug design and development.

The 2-Methylquinoline Scaffold: A Versatile Core for Drug Discovery

The 2-methylquinoline core, a bicyclic aromatic heterocycle, serves as a foundational structure for a multitude of biologically active compounds.[3] The presence of the methyl group at the 2-position offers a key point for chemical modification, allowing for the strategic design of analogues with enhanced potency and selectivity. The synthetic accessibility of this scaffold, primarily through classic reactions like the Doebner-von Miller synthesis, further enhances its appeal in medicinal chemistry.[3][4]

Synthesis of 2-Methylquinoline Analogues: The Doebner-von Miller Reaction

A cornerstone in the synthesis of 2-methylquinolines is the Doebner-von Miller reaction.[3][5] This acid-catalyzed cyclization reaction between an aniline and an α,β-unsaturated carbonyl compound provides a robust and versatile method for constructing the quinoline core.[6]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol outlines a general procedure for the synthesis of 2-methylquinoline, which can be adapted for various substituted anilines and α,β-unsaturated carbonyls.

Materials:

  • Aniline (or substituted aniline)

  • Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

  • Hydrochloric acid (concentrated)

  • Zinc chloride (catalyst)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 eq) with concentrated hydrochloric acid.

  • Add zinc chloride (catalytic amount) to the mixture.

  • Heat the mixture to reflux.

  • Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.2 eq) dropwise to the refluxing mixture. A vigorous reaction may occur, and the addition rate should be controlled to maintain a steady reflux.[7]

  • After the addition is complete, continue refluxing for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-methylquinoline analogue.

Causality Behind Experimental Choices: The use of a strong acid like HCl is crucial for the acid-catalyzed cyclization.[6] Zinc chloride acts as a Lewis acid catalyst, facilitating the reaction.[7] The slow, dropwise addition of the α,β-unsaturated carbonyl is a critical step to control the exothermic nature of the reaction and minimize the formation of polymeric side products.[4] Neutralization is necessary to deprotonate the quinoline product, rendering it soluble in the organic extraction solvent.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup Aniline Aniline Addition Slow Addition of Carbonyl Aniline->Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Addition Acid Strong Acid (e.g., HCl) Cyclization Cyclization & Dehydration Acid->Cyclization Catalyst Lewis Acid (e.g., ZnCl2) Catalyst->Cyclization Heat Heat (Reflux) Heat->Cyclization Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Neutralization Neutralization (NaOH) Oxidation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product 2-Methylquinoline Analogue Purification->Product

Synthetic workflow for 2-methylquinoline analogues.

Anticancer Activity of 2-Methylquinoline Analogues

The 2-methylquinoline scaffold has been extensively explored for its anticancer potential, with analogues demonstrating activity through various mechanisms, including tubulin polymerization inhibition and epidermal growth factor receptor (EGFR) kinase inhibition.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, making them a prime target for anticancer drugs.[8][9] Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis.[9] Several 2-substituted quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[10][11]

Comparative Analysis of Tubulin Polymerization Inhibitors:

Compound SeriesKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
2-Arylquinolines 2-phenyl substitutionPC3 (Prostate)31.37 - 34.34[12]
2-(3,4-methylenedioxyphenyl)HeLa (Cervical)8.3[12]
Quinoline-Chalcone Hybrids Chalcone moiety linked to quinolineMGC-803 (Gastric)1.38[13]
HCT-116 (Colon)5.34[13]
MCF-7 (Breast)5.21[13]
2-Anilino Triazolopyrimidines Analogue for comparisonHCT-116 (Colon)0.53[14]

Structure-Activity Relationship Insights:

  • Aromatic Substitution at C2: The presence of an aryl group at the 2-position is often crucial for activity. The nature and substitution pattern of this aryl ring significantly influence potency. For instance, a 3,4-methylenedioxyphenyl group at the 2-position of the quinoline ring has been shown to be more potent than an unsubstituted phenyl group against certain cancer cell lines.[12]

  • Lipophilicity: A positive correlation between lipophilicity and cytotoxic effects has been observed for some 2-arylquinoline series.[12]

  • Hybrid Molecules: The conjugation of the 2-methylquinoline scaffold with other pharmacophores, such as chalcones, can lead to highly potent compounds.[13]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay provides a quantitative measure of a compound's ability to inhibit the polymerization of tubulin into microtubules.[8]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), GTP (1 mM), glycerol (10%), and the fluorescent reporter in General Tubulin Buffer.[8][15]

  • Add test compounds, positive controls, and a vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate polymerization by adding the tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and record fluorescence intensity over time.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[16]

Tubulin_Inhibition_Mechanism cluster_cell Cancer Cell cluster_mitosis Mitosis Spindle Mitotic Spindle Chromosomes Chromosomes Spindle->Chromosomes Segregation Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Spindle Microtubule->Tubulin Depolymerization Inhibitor 2-Methylquinoline Analogue Inhibitor->Tubulin Binds to Colchicine Site Inhibitor->Microtubule Inhibits Polymerization

Mechanism of tubulin polymerization inhibition.

EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival.[17] Its overexpression or mutation is common in many cancers, making it an important therapeutic target.[17] Several quinoline-based compounds have been developed as EGFR inhibitors.[18]

Comparative Analysis of EGFR Kinase Inhibitors:

Compound SeriesKey Structural FeaturesEGFR IC50Reference
2-Styrylquinolines Styryl group at C21.11 µM[18]
4-Anilino-3-carboxyamides Substituted thiophene at C60.49 µM[18]
Quinoline-Pyrazoline Hybrids Pyrazoline moiety31.80 nM[18]
Quinazolinone Derivatives Analogue for comparison1.37 nM[18]

Structure-Activity Relationship Insights:

  • Substitutions at C4: The 4-anilino group is a common feature in many potent EGFR inhibitors.[17]

  • Hybridization: Combining the quinoline scaffold with other heterocyclic systems like pyrazoline can lead to highly potent EGFR inhibitors.[18]

  • Substitutions on the Benzenoid Ring: Modifications on the benzene ring of the quinoline nucleus can significantly impact activity.

Experimental Protocol: EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant EGFR kinase

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA)

  • ATP

  • Peptide substrate (e.g., Y12-Sox)

  • Test compounds

  • 384-well microtiter plate

  • Plate reader for fluorescence detection

Procedure:

  • Pre-incubate the EGFR kinase with serially diluted test compounds or a vehicle control in a 384-well plate.[3]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[3]

  • Monitor the reaction kinetics by measuring the increase in fluorescence over time in a plate reader.[3]

  • Determine the initial reaction velocity from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable dose-response model.[3]

Antimicrobial Activity of 2-Methylquinoline Analogues

In addition to their anticancer properties, 2-methylquinoline analogues have demonstrated significant potential as antimicrobial agents. The rise of antibiotic resistance necessitates the development of new classes of antibacterial drugs, and quinolines are a promising scaffold in this regard.[19]

Comparative Analysis of Antimicrobial Activity:

Compound SeriesKey Structural FeaturesBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivatives Chlorine substitutionMRSA0.75[20]
VRE0.75[20]
2-Sulfoether-4-quinolones Sulfoether at C2S. aureus0.8 (µM)[19]
B. cereus0.8 (µM)[19]
6-Amino-4-methyl-1H-quinoline-2-ones Sulfonyl/benzoyl/propargyl at C6B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[21]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of halogen atoms, particularly chlorine, on the quinoline ring can enhance antibacterial activity.[20]

  • Substitutions at C2 and C4: Modifications at these positions are critical for antibacterial potency.

  • Hybridization: Incorporating other bioactive moieties can broaden the spectrum of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 2-methylquinoline scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of analogues with potent anticancer and antimicrobial activities. Structure-activity relationship studies have revealed key structural features that govern their biological effects. For anticancer activity, strategic modifications at the 2-position, often involving the introduction of aryl or chalcone moieties, can lead to potent tubulin polymerization or EGFR kinase inhibitors. In the realm of antimicrobial agents, halogenation and substitutions at various positions on the quinoline ring are critical for enhancing potency.

The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of novel 2-methylquinoline analogues, emphasizing the importance of a systematic and data-driven approach to drug discovery. By understanding the causal relationships between chemical structure and biological activity, researchers can more effectively design and develop the next generation of quinoline-based therapeutics to address pressing medical needs.

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A Comparative Analysis of the In Vitro Efficacy of 6-Iodo-2-methylquinoline and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of antibiotic resistance. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides a detailed comparative analysis of the in vitro efficacy of a specific quinoline derivative, 6-Iodo-2-methylquinoline, against standard-of-care antibiotics.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antibacterial agents. The information presented herein is a synthesis of available scientific literature and standardized testing methodologies, designed to provide both objective data and expert insights into the potential of this compound.

Introduction to this compound and the Rationale for Comparison

Quinolines are heterocyclic aromatic compounds that form the core structure of many successful antibacterial drugs, most notably the fluoroquinolones. Their mechanism of action typically involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2][3] This targeted action disrupts bacterial cell division and ultimately leads to cell death.[1][2]

The subject of this guide, this compound, is a member of the quinoline family. The introduction of a halogen atom, such as iodine, at the C-6 position and a methyl group at the C-2 position of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity. Halogenation, in particular, has been a successful strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates.

To objectively assess the potential of this compound as a viable antibacterial agent, its in vitro efficacy must be benchmarked against established standard antibiotics. This guide will focus on a comparative evaluation using minimum inhibitory concentration (MIC) data, a quantitative measure of a compound's potency.

Disclaimer: Direct experimental data on the in vitro efficacy of this compound was not available in the public domain at the time of this publication. The data presented for the investigational compound is based on a closely related derivative, This compound-4-carboxylic acid , as reported in a peer-reviewed study.[4] This structural difference should be taken into consideration when interpreting the comparative data.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[5] A lower MIC value indicates greater potency.

The following tables summarize the available MIC data for this compound-4-carboxylic acid and a selection of standard antibiotics against common Gram-positive and Gram-negative bacterial strains.

Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (ATCC 25923)Staphylococcus epidermidis
This compound-4-carboxylic acidData Not Available>1000 µg/mL[4]
Ciprofloxacin0.25 - 0.5[3][6]Data Not Available
Ampicillin0.05[1]Data Not Available
Vancomycin1.0 - 2.0[7]Data Not Available

Table 2: Comparative In Vitro Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (ATCC 25922)Klebsiella pneumoniaePseudomonas aeruginosa (ATCC 27853)
This compound-4-carboxylic acidData Not AvailableNo activity[4]Data Not Available
Ciprofloxacin0.004 - 0.015[3][8]Data Not AvailableData Not Available
Ampicillin2.0 - 8.0[9][10]Data Not AvailableData Not Available
GentamicinData Not AvailableData Not Available0.25 - 2.0[4]

Data Interpretation and Insights:

Based on the available data for the closely related this compound-4-carboxylic acid, the compound exhibits limited to no activity against the tested strains of Staphylococcus epidermidis and Klebsiella pneumoniae.[4] This suggests that, in its current form, this specific derivative may not possess broad-spectrum antibacterial properties.

In stark contrast, the standard antibiotics ciprofloxacin, ampicillin, vancomycin, and gentamicin demonstrate potent activity against their respective target organisms, with significantly lower MIC values. This highlights the high bar that new antimicrobial candidates must clear to be considered viable alternatives.

It is crucial to reiterate that the addition of the carboxylic acid group at the 4-position significantly alters the molecule's properties and the lack of data for the parent compound, this compound, is a significant gap. Further research is required to determine if the parent compound exhibits a more favorable antibacterial profile.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. To ensure the reliability and reproducibility of such data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[11]

Broth Microdilution Method (CLSI M07-A10)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[11][12][13] The following is a detailed, step-by-step protocol based on the CLSI M07-A10 guidelines.

Experimental Workflow for Broth Microdilution

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of This compound & standards serial_dilution Perform 2-fold serial dilutions of compounds in a 96-well plate prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include positive (no drug) and negative (no bacteria) controls incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for turbidity; MIC is the lowest concentration with no visible growth incubate->read_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agents:

    • Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup in 96-Well Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.

    • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform a 2-fold serial dilution by transferring 50 µL to the subsequent wells.

    • The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Positive Control): A well containing CAMHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control (Negative Control): A well containing only CAMHB to ensure the sterility of the medium.

  • Incubation:

    • Incubate the microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with the aid of a plate reader.

Mechanistic Insights and Structure-Activity Relationships

The antibacterial activity of quinoline-based compounds is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme-DNA cleavage complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[3][8]

Proposed Mechanism of Action for Quinolines

G quinoline Quinolone Compound ternary_complex Stable Ternary Complex (Quinolone-Enzyme-DNA) quinoline->ternary_complex enzyme_complex DNA Gyrase / Topoisomerase IV -DNA Complex enzyme_complex->ternary_complex dna_breaks Double-Strand DNA Breaks ternary_complex->dna_breaks cell_death Bacterial Cell Death dna_breaks->cell_death

Caption: The inhibitory action of quinolone compounds on bacterial DNA synthesis.

The structure-activity relationship (SAR) of quinoline derivatives is complex, with modifications at various positions of the quinoline ring influencing their antibacterial spectrum and potency. The presence of an iodine atom at the C-6 position, as in this compound, is expected to impact the electronic properties of the molecule, which could affect its interaction with the target enzymes. The methyl group at the C-2 position may also play a role in the compound's overall conformation and binding affinity.

The limited activity observed for the carboxylic acid derivative[4] suggests that the specific substitutions on the quinoline ring are critical for potent antibacterial effects. Further derivatization and SAR studies would be necessary to optimize the antibacterial activity of the this compound scaffold.

Conclusion and Future Directions

This guide provides a comparative overview of the in vitro efficacy of this compound, based on data from a closely related analogue, against a panel of standard antibiotics. While the available data for this compound-4-carboxylic acid indicates limited antibacterial activity, the broader class of quinoline derivatives remains a fertile ground for the discovery of new antimicrobial agents.

To fully elucidate the potential of this compound, the following future research is recommended:

  • Synthesis and In Vitro Testing: The primary need is the synthesis of this compound and its systematic evaluation against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry effort to synthesize and test a library of analogues will be crucial to identify the key structural features required for potent and broad-spectrum activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of active compounds will be essential for understanding their mode of action and potential for resistance development.

By pursuing these avenues of research, the scientific community can gain a comprehensive understanding of the potential of this compound and its derivatives as a novel class of antibacterial agents.

References

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Sources

A Head-to-Head Comparison of the Doebner and Pfitzinger Syntheses for 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Iodo-2-methylquinoline is a valuable heterocyclic scaffold, serving as a critical building block in the development of novel pharmaceuticals and functional materials. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, while the quinoline core is a well-established pharmacophore in medicinal chemistry.[1] The efficient synthesis of this target molecule is therefore of considerable interest to researchers in organic synthesis and drug discovery.

This guide provides an in-depth, head-to-head comparison of two classical methods for quinoline synthesis—the Doebner reaction (specifically, the Doebner-Miller variant) and the Pfitzinger reaction—as applied to the preparation of this compound. We will dissect the mechanistic underpinnings, compare key performance metrics based on experimental data, and provide detailed, field-proven protocols to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Core Principles of Each Synthetic Route

The fundamental difference between the two methods lies in their choice of starting materials and reaction conditions, which dictates the overall efficiency and complexity of the synthesis.

The Doebner-Miller Synthesis: An Acid-Catalyzed Annulation

The Doebner-Miller reaction is a robust method for forming quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] To synthesize this compound, this approach utilizes 4-iodoaniline and an α,β-unsaturated carbonyl, such as crotonaldehyde, which can be generated in situ from acetaldehyde. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[3][4]

Reaction Scheme: 4-Iodoaniline reacts with crotonaldehyde under acidic catalysis to directly yield this compound.

The Pfitzinger Synthesis: A Base-Mediated Condensation and Cyclization

The Pfitzinger reaction constructs the quinoline ring from isatin (or a substituted derivative) and a carbonyl compound containing an α-methylene group, mediated by a strong base.[5][6] For our target molecule, the synthesis requires 5-iodoisatin and a simple ketone like acetone. A critical distinction of the Pfitzinger synthesis is that it invariably produces a quinoline-4-carboxylic acid.[7][8] Therefore, a subsequent decarboxylation step is mandatory to obtain this compound, adding complexity to the overall process.

Reaction Scheme: 5-Iodoisatin reacts with acetone in a strong base to form an intermediate carboxylic acid, which must then be decarboxylated to yield the final product.

Mechanistic Deep Dive

Understanding the reaction mechanisms is crucial for troubleshooting and optimization. The two pathways proceed via fundamentally different intermediates and catalytic cycles.

Doebner-Miller Reaction Mechanism

The mechanism is a subject of some debate but is generally understood to proceed via a conjugate addition followed by cyclization and oxidation.[2][4]

  • Michael Addition: The synthesis begins with the 1,4-conjugate addition of 4-iodoaniline to the α,β-unsaturated carbonyl (crotonaldehyde).

  • Cyclization: The resulting amino-ketone undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Dehydration & Oxidation: The dihydroquinoline intermediate is dehydrated and then oxidized to the aromatic quinoline product. The oxidizing agent can be another molecule of the Schiff base formed between the aniline and aldehyde, or an external oxidant.[9]

Pfitzinger_Mechanism cluster_0 Pfitzinger Reaction cluster_1 Decarboxylation Step Start 5-Iodoisatin + Acetone Step1 Ring Opening (KOH) Start->Step1 Step2 Condensation (Imine/Enamine) Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Intermediate 6-Iodoquinoline- 4-carboxylic Acid Step3->Intermediate Final_Product 6-Iodo-2- methylquinoline Intermediate->Final_Product Heat (Δ) -CO2

Caption: The two-stage Pfitzinger synthesis pathway.

Head-to-Head Performance Comparison

An objective comparison requires analyzing several key performance indicators that impact laboratory execution and scalability.

MetricDoebner-Miller SynthesisPfitzinger SynthesisAnalysis & Justification
Starting Materials 4-Iodoaniline, Crotonaldehyde (or Acetaldehyde)5-Iodoisatin, Acetone4-Iodoaniline is a common commercial reagent. 5-Iodoisatin is more specialized and may need to be synthesized, adding steps and cost.
Catalysis Acid-catalyzed (Brønsted or Lewis acids like HCl, BF₃·THF). [3][10]Base-catalyzed (Strong bases like KOH, NaOH). [5][7]The choice dictates substrate compatibility. Acid-sensitive groups may be incompatible with Doebner-Miller, while base-sensitive groups are problematic for Pfitzinger.
Process Complexity One-pot, direct synthesis. [1][10]Two distinct steps: condensation followed by decarboxylation.The mandatory decarboxylation for the Pfitzinger route adds a full reaction and workup step, reducing overall process efficiency and atom economy.
Reaction Conditions Moderate to high temperatures (e.g., 65-100 °C). [10][11]Often requires reflux for extended periods (12+ hours) for condensation, followed by high temperatures for decarboxylation. [12]Both require heating, but the Pfitzinger route can be more time- and energy-intensive due to the two separate heated stages.
Reported Yield Good to excellent (up to 82% reported for similar systems). [1][10]Moderate to good, but the overall yield is the product of two steps, often resulting in a lower final yield. Can suffer from low yields. [7]The one-pot nature of the Doebner-Miller reaction generally leads to higher overall throughput and yield.
Key Byproducts Benzylamine derivatives from imine reduction, polymerization tars. [13]Pyrrole-2-ones have been observed with electron-withdrawing groups. [1]Tar formation from self-condensation of reactants under strong base. [13]Incomplete decarboxylation.Both reactions can produce difficult-to-remove byproducts. The harsh basic conditions of the Pfitzinger are particularly prone to creating intractable tars. [13]

Experimental Protocols

The following protocols are designed as self-validating systems, with causality explained for key steps.

Experimental Workflow Overview

Experimental_Workflows cluster_Doebner Doebner-Miller Workflow cluster_Pfitzinger Pfitzinger Workflow D_React 1. One-Pot Reaction (Aniline, Carbonyl, Acid) D_Workup 2. Basic Workup (Neutralize Acid, Extract) D_React->D_Workup D_Purify 3. Purification (Crystallization/Chromatography) D_Workup->D_Purify P_React1 1a. Pfitzinger Condensation (Isatin, Ketone, Base) P_Workup1 1b. Acidic Workup (Precipitate Carboxylic Acid) P_React1->P_Workup1 P_React2 2a. Decarboxylation (Heat Intermediate) P_Workup1->P_React2 P_Workup2 2b. Extraction & Workup P_React2->P_Workup2 P_Purify 3. Final Purification (Crystallization/Chromatography) P_Workup2->P_Purify

Caption: Comparison of Doebner-Miller and Pfitzinger workflows.

Protocol 1: Doebner-Miller Synthesis of this compound

This one-pot protocol is adapted from modern methodologies emphasizing efficiency and yield. [1][10]

  • Materials: 4-Iodoaniline, Acetaldehyde (or Crotonaldehyde), Hydrochloric Acid (conc.), Ethanol, Sodium Hydroxide solution, Dichloromethane.

  • Procedure:

    • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1.0 eq) in ethanol.

      • Rationale: Ethanol serves as a polar protic solvent capable of dissolving the starting materials and facilitating proton transfer.

    • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2.0 eq).

      • Rationale: The strong acid protonates the carbonyl, activating it for nucleophilic attack and catalyzes the cyclization and dehydration steps.

    • Aldehyde Addition: Slowly add acetaldehyde (2.5 eq) to the stirred mixture. An in situ aldol condensation will form crotonaldehyde, which then reacts.

      • Rationale: Slow addition controls the exothermic reaction and minimizes self-polymerization of the aldehyde. Using acetaldehyde to generate the unsaturated carbonyl in situ is a common variant. [2] 4. Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3-4 hours. Monitor the reaction by TLC.

    • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding aqueous sodium hydroxide solution until the pH is ~8-9.

      • Rationale: Neutralization deprotonates the quinoline nitrogen and quenches the catalyst, allowing for extraction into an organic solvent.

    • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Protocol 2: Pfitzinger Synthesis of this compound

This two-stage protocol is based on classical Pfitzinger conditions followed by thermal decarboxylation. [12][14] Part A: Synthesis of 6-Iodoquinoline-4-carboxylic Acid

  • Materials: 5-Iodoisatin, Acetone, Potassium Hydroxide (KOH), Ethanol, Water, Hydrochloric Acid (conc.).

  • Procedure:

    • Base Preparation: In a round-bottom flask, dissolve KOH (4.0 eq) in ethanol to create a concentrated basic solution.

      • Rationale: A strong base is required to efficiently hydrolyze the amide bond in isatin. [5] 2. Ring Opening: Add 5-iodoisatin (1.0 eq) to the basic solution and stir for 30 minutes at room temperature. The color should change as the ring opens to form the potassium isatinate. [12] 3. Condensation: Add acetone (5.0 eq) and heat the mixture to reflux for 12-16 hours.

      • Rationale: The extended reflux time is necessary to drive the condensation and subsequent cyclization/dehydration to completion.

    • Isolation: Cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water and filter to remove any neutral impurities.

    • Precipitation: Cool the aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4. The product, 6-iodoquinoline-4-carboxylic acid, will precipitate as a solid.

    • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Decarboxylation to this compound

  • Materials: 6-Iodoquinoline-4-carboxylic acid (from Part A), Diphenyl ether (or another high-boiling solvent).

  • Procedure:

    • Setup: In a flask equipped for distillation, suspend the 6-iodoquinoline-4-carboxylic acid in a high-boiling solvent like diphenyl ether.

    • Reaction: Heat the mixture to a high temperature (typically >200°C) until the evolution of CO₂ gas ceases.

      • Rationale: Thermal energy is required to overcome the activation barrier for the elimination of carbon dioxide.

    • Purification: Cool the mixture and purify the product. This can be achieved by vacuum distillation of the product from the high-boiling solvent or by dissolving the mixture in an organic solvent, washing with a base to remove any unreacted acid, and then purifying by crystallization or chromatography.

Conclusion & Recommendation

Both the Doebner-Miller and Pfitzinger syntheses are viable routes to the quinoline core. However, for the specific synthesis of this compound, the Doebner-Miller reaction presents a demonstrably superior pathway.

  • Efficiency and Simplicity: The Doebner-Miller synthesis is a one-pot reaction that directly yields the target molecule, making it significantly more time- and resource-efficient. The Pfitzinger route is handicapped by its mandatory two-step sequence (condensation and decarboxylation), which lowers the overall yield and increases labor.

  • Starting Material Accessibility: The starting material for the Doebner-Miller route, 4-iodoaniline, is more common and generally less expensive than the 5-iodoisatin required for the Pfitzinger reaction.

  • Process Robustness: While both methods have potential pitfalls, the harsh basic conditions and risk of tar formation in the Pfitzinger reaction can make it more difficult to optimize and scale. [7][13] Recommendation: For researchers and drug development professionals seeking an efficient, direct, and scalable synthesis of this compound, the Doebner-Miller reaction is the recommended choice. The Pfitzinger synthesis remains a valuable tool for producing quinoline-4-carboxylic acids but is a less practical option when the non-carboxylated analogue is the final target.

References

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  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Retrieved from [Link]

  • Request PDF. (n.d.). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. Retrieved from [Link]

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  • Reddy, C. R., et al. (2011). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 76(20), 8471–8476. [Link]

  • Alonso, F., et al. (2015). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemical Reviews, 115(22), 12059-12108. Retrieved from [Link]

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Analysis of the effect of iodine position on quinoline bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Influence of Iodine Positional Isomerism on the Bioactivity of the Quinoline Scaffold

Introduction: The Quinoline Core and the Halogen Effect

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities ranging from antimalarial and anticancer to antimicrobial and neuroprotective.[1][2] The remarkable versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and pharmacological properties.

Among the various modifications, halogenation, particularly with iodine, has proven to be a powerful strategy for modulating bioactivity. The introduction of a large, lipophilic, and moderately electronegative iodine atom can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of how the specific position of an iodine substituent on the quinoline ring dictates its biological efficacy. We will delve into the structure-activity relationships (SAR) governing its anticancer, antimicrobial, and antiparasitic activities, supported by experimental data and detailed protocols for validation.[3][4][5]

Synthesis of Iodoquinoline Isomers: A Generalized Approach

The generation of a library of iodoquinoline isomers is the foundational step for any comparative bioactivity study. While numerous synthetic routes exist, multicomponent reactions like the Doebner synthesis are often favored for their efficiency and high yields.[6] This approach typically involves the one-pot reaction of an iodo-aniline, an aldehyde, and pyruvic acid, often under acidic catalysis, to construct the substituted quinoline core.[6] The choice of the starting iodo-aniline isomer (e.g., 2-iodoaniline, 3-iodoaniline, 4-iodoaniline) directly determines the initial position of iodine on the benzene portion of the quinoline ring (positions 8, 7, and 6, respectively).

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Outcome Iodo-aniline Iodo-aniline One-Pot Synthesis One-Pot Synthesis Iodo-aniline->One-Pot Synthesis Pyruvic Acid Pyruvic Acid Pyruvic Acid->One-Pot Synthesis Aldehyde Aldehyde Aldehyde->One-Pot Synthesis Iodo-Quinoline Derivative Iodo-Quinoline Derivative One-Pot Synthesis->Iodo-Quinoline Derivative Doebner or Pfitzinger Reaction Purification Purification Iodo-Quinoline Derivative->Purification Crystallization / Chromatography caption Fig. 1: Generalized workflow for the synthesis of iodo-quinoline derivatives.

Caption: Fig. 1: Generalized workflow for the synthesis of iodo-quinoline derivatives.

Comparative Bioactivity Analysis: A Positional Paradigm

The biological activity of an iodoquinoline derivative is not static; it is dynamically influenced by the location of the iodine atom. This relationship is critical for lead optimization in drug discovery.

Antimicrobial Activity

Halogenated quinolines have long been recognized for their antimicrobial properties. Iodoquinol (5,7-diiodo-8-hydroxyquinoline) is a classic example used to treat amoebiasis.[7] The position of iodine impacts both the spectrum and potency of activity.

Studies show that iodo-quinoline derivatives often exhibit greater efficacy against Gram-positive bacteria than Gram-negative bacteria.[8][9] This is likely due to the complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.[8] For instance, a library of 6-iodo-substituted carboxy-quinolines showed promising activity against Staphylococcus epidermidis (Gram-positive) but no effect on Klebsiella pneumoniae (Gram-negative).[8]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Quinolines

Compound Position of Halogen(s) S. aureus (Gram-positive) E. coli (Gram-negative) C. albicans (Fungus) Reference
Clioquinol 5-chloro, 7-iodo Potent Activity Moderate Activity Potent Activity [10]
Nitroxoline 5-nitro 2-4 1-4 Not specified [11]
Iodoquinol 5,7-diiodo Effective Reduction Moderate Activity Effective Reduction [12][13]

| 6-Iodo-2-phenyl-quinoline-4-carboxylic acid | 6-iodo | > 1000 (S. epidermidis) | > 1000 (K. pneumoniae) | 500 (C. parapsilosis) |[8] |

Note: Data is compiled from multiple sources and may involve different quinoline backbones. Direct comparison should be approached with caution, but the trend illustrates the general activity profile.

The presence of a hydroxyl group at position 8, as seen in iodoquinol and clioquinol, is often crucial for activity. This group can chelate essential metal ions like iron and copper, disrupting vital enzymatic processes in microbes.[7] The iodine atoms at positions 5 and 7 enhance the lipophilicity of the molecule, facilitating membrane transport, and may also contribute to interactions with microbial DNA.[7]

Anticancer Activity

The anticancer potential of iodoquinolines is an area of intense research. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been repurposed and investigated as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines.[10]

The mechanism is often multifactorial. Clioquinol has been shown to inhibit the proteasome and disrupt multiple signaling pathways, including NF-kappa B and mTOR.[10] The iodine at position 7 is critical for this activity. A study on iodoquinazoline derivatives (a related scaffold) found that a 6-iodo substitution was a key feature in compounds showing potent antiproliferative effects against four different cancer cell lines, with IC50 values in the low micromolar range.[9]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Iodo-Heterocycles

Compound Iodine Position Cell Line (Cancer Type) IC₅₀ (µM) Reference
Iodoquinazoline deriv. 3c 6-iodo HCT-116 (Colon) 4.0 [9]
Iodoquinazoline deriv. 3c 6-iodo MCF-7 (Breast) 8.0 [9]
Iodoquinazoline deriv. 3b 6-iodo HCT-116 (Colon) 6.0 [9]
Iodoquinazoline deriv. 3b 6-iodo MCF-7 (Breast) 9.0 [9]
Cisplatin (Reference) N/A Various ~2.0-5.0 [14]

| Doxorubicin (Reference) | N/A | MCF-7 (Breast) | 2.3 |[9] |

These findings suggest that iodine substitution on the benzene ring portion of the quinoline/quinazoline scaffold is a promising strategy for developing new anticancer agents. The bulky iodine atom may promote favorable interactions within the binding pockets of target proteins or influence the molecule's ability to generate reactive oxygen species (ROS) within cancer cells.[14]

Antiparasitic Activity

The historical use of iodoquinolines against intestinal amoebiasis highlights their antiparasitic potential.[7][15] The proposed mechanisms often overlap with their antimicrobial actions.

  • Metal Chelation : By sequestering essential metal ions, iodoquinolines disrupt the parasite's metabolic enzymes.[7]

  • DNA Intercalation : The planar quinoline ring system can intercalate into the parasite's DNA, disrupting replication and transcription.[7]

  • Membrane Disruption : The lipophilic nature of these compounds may allow them to interfere with the integrity of the parasite's cell membrane.[7]

The 5,7-diiodo substitution pattern of iodoquinol appears particularly effective for luminal amoebicides, as it limits systemic absorption, concentrating the drug in the gut where the parasites reside.[7] For systemic parasitic infections, such as those caused by Trypanosoma brucei, different substitution patterns may be required to achieve adequate bioavailability and target engagement.[16]

Mechanisms of Action: A Deeper Dive

The position of the iodine atom influences not just the potency but also the potential mechanism of action. The electron-withdrawing or donating properties of other substituents, in concert with the position of the iodine, can dictate which pathway is favored.

G cluster_compound Iodoquinoline cluster_target Parasite / Cancer Cell cluster_effect Biological Effect IQ Iodoquinoline (e.g., 5,7-diiodo-8-hydroxyquinoline) Metals Essential Metal Ions (Fe2+, Cu2+) IQ->Metals Chelation DNA DNA Helix IQ->DNA Intercalation Membrane Cell Membrane IQ->Membrane Disruption Enzyme_Inhibition Enzyme Inhibition Metals->Enzyme_Inhibition DNA_Damage Replication Disrupted DNA->DNA_Damage Membrane_Lysis Loss of Integrity Membrane->Membrane_Lysis Cell_Death Cell Death / Apoptosis Enzyme_Inhibition->Cell_Death DNA_Damage->Cell_Death Membrane_Lysis->Cell_Death caption Fig. 2: Proposed multi-target mechanisms of action for bioactive iodoquinolines.

Caption: Fig. 2: Proposed multi-target mechanisms of action for bioactive iodoquinolines.

Experimental Protocols for Comparative Bioactivity Assessment

To ensure trustworthy and reproducible results, standardized protocols must be employed. Below are step-by-step methodologies for assessing the antimicrobial and anticancer activities of iodoquinoline isomers.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Preparation of Microbial Inoculum:

    • Culture bacteria or fungi on appropriate agar plates overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of each iodoquinoline isomer in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).[11]

  • Data Analysis:

    • Determine the MIC by visual inspection: it is the lowest concentration where no turbidity (growth) is observed.[13]

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the iodoquinoline isomers in culture media.

    • Replace the old media in the cell plate with media containing the test compounds. Include a vehicle control (e.g., DMSO-treated cells).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at ~570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Synthesize & Purify Isomers B Prepare Stock Solutions (DMSO) A->B D Serial Dilution in 96-Well Plate B->D C Culture Cells / Microbes E Add Cells/Microbes to Plate C->E D->E F Incubate (24-72 hours) E->F G Add Detection Reagent (e.g., MTT) F->G H Read Absorbance (Plate Reader) G->H I Calculate MIC or IC50 Values H->I caption Fig. 3: Standard experimental workflow for in vitro bioactivity screening.

Caption: Fig. 3: Standard experimental workflow for in vitro bioactivity screening.

Conclusion and Future Directions

The position of an iodine atom on the quinoline scaffold is a critical determinant of biological activity. Structure-activity relationship analyses reveal that substitutions on the benzene portion of the ring system, particularly at positions 6 and 7, are often associated with potent anticancer and antimicrobial effects. Furthermore, the presence of a chelating group, such as a hydroxyl at position 8, can significantly enhance efficacy, especially in antimicrobial and antiparasitic contexts.

While this guide synthesizes current knowledge, direct, side-by-side comparative studies of all possible iodoquinoline isomers against a broad panel of targets are limited.[17][18] Future research should focus on the systematic synthesis and screening of a complete isomer library to build more precise quantitative structure-activity relationship (QSAR) models.[16] Such studies will be invaluable for rationally designing the next generation of quinoline-based therapeutics with enhanced potency and target selectivity.

References

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  • Patsnap Synapse. (2024). What is the mechanism of Diiodohydroxyquinoline?. Patsnap. [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Dove Medical Press. [Link]

  • Kircik, L. H. (n.d.). Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole. Semantic Scholar. [Link]

  • Alafeefy, A. M., et al. (2025). Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PubMed Central. [Link]

  • Kircik, L. H. (2011). Antimicrobial activity of iodoquinol 1%-hydrocortisone acetate 2% gel against ciclopirox and clotrimazole. PubMed. [Link]

  • Al-Materneh, C.M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. [Link]

  • Low, K. E., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

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  • Patel, P., & Hashmi, M. F. (n.d.). Antiparasitic Drugs. StatPearls - NCBI Bookshelf. [Link]

  • Fernández-Moreira, V., et al. (2024). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. National Institutes of Health. [Link]

  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. [Link]

  • Lameirão, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 6-Iodo-2-methylquinoline Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 6-Iodo-2-methylquinoline

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] From the historical success of the antimalarial chloroquine to modern anticancer and antiviral agents, the quinoline scaffold's rigid, planar structure and its capacity for diverse functionalization make it a privileged framework in drug discovery.[3][4] It can effectively intercalate into nucleic acids or bind to the active sites of various enzymes, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

This guide focuses on a specific, less-explored derivative: This compound . The introduction of an iodine atom at the 6-position is a strategic choice. Iodine can participate in halogen bonding—a specific and directional non-covalent interaction—and its lipophilicity can significantly enhance membrane permeability and binding affinity within hydrophobic pockets of target proteins.

The objective of this guide is to provide a comprehensive, scientifically-grounded framework for evaluating the therapeutic potential of this compound through a comparative in silico molecular docking study. We will not merely present a protocol but will delve into the causality behind each experimental choice, providing a self-validating workflow for researchers, scientists, and drug development professionals. We will compare its binding potential against three distinct and highly relevant protein targets from different therapeutic areas: oncology, virology, and bacteriology.

Part 1: Rationale for Target Protein Selection

The selection of appropriate protein targets is the most critical preliminary step in a docking study. The choices must be guided by existing knowledge of the broader chemical class to which the ligand belongs. Quinoline derivatives have established activities across several disease domains.[5] Therefore, for this comparative analysis, we have selected three validated and structurally characterized targets:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain (Oncology Target): EGFR is a transmembrane protein that plays a crucial role in cell proliferation and signaling pathways. Its over-activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Numerous quinoline-based molecules have been developed as potent EGFR inhibitors, validating the choice of this receptor to probe the anticancer potential of our lead compound.[6]

  • HIV-1 Reverse Transcriptase (RT) (Virology Target): This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by converting viral RNA into DNA.[7] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of anti-HIV drugs, and the quinoline scaffold is a known pharmacophore for potent NNRTIs.[7] Docking against HIV-1 RT will provide insights into the potential antiviral activity of this compound.

  • Staphylococcus aureus Dihydropteroate Synthase (SaDHPS) (Bacteriology Target): As antibiotic resistance becomes a global health crisis, the discovery of new bacterial inhibitors is paramount.[5] SaDHPS is a key enzyme in the bacterial folate biosynthesis pathway, a target that is absent in humans. This pathway is inhibited by sulfonamide antibiotics, but resistance is widespread.[8] Evaluating our compound against this validated antibacterial target could reveal a novel mechanism of action.[8]

Part 2: The Self-Validating Molecular Docking Workflow

A credible docking study is more than just generating a binding score; it is a multi-step process where each stage is designed to ensure accuracy and reproducibility. The protocol described below is a self-validating system, incorporating a crucial redocking step to confirm the reliability of the chosen parameters before proceeding with the novel ligand.

Experimental Protocol: A Step-by-Step Guide

1. Essential Software and Resources:

  • Molecular Docking Software: AutoDock Vina, a widely used, accurate, and open-source program.[9][10]

  • Molecular Visualization: PyMOL or UCSF Chimera for protein preparation and analysis.[10]

  • Ligand Preparation: ChemDraw or a similar tool for 2D sketching and conversion to 3D, and Avogadro for energy minimization.

  • Protein Databank (PDB): The primary repository for 3D structural data of biological macromolecules.

2. Ligand Preparation (this compound):

  • Step 2.1 (2D to 3D Conversion): Sketch the 2D structure of this compound. Use the software's tools to generate a 3D conformation.

  • Step 2.2 (Energy Minimization): The initial 3D structure is not energetically favorable. Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand's conformation is realistic.

  • Step 2.3 (File Format Conversion): Save the optimized structure in a .pdbqt format, which includes atomic charges and torsional information required by AutoDock Vina.

3. Target Protein Preparation:

  • Step 3.1 (Structure Retrieval): Download the crystal structures of the target proteins from the PDB. For this guide, we will use:

    • EGFR: PDB ID 2GS2

    • HIV-1 RT: PDB ID 4I2P[7]

    • S. aureus DHPS: PDB ID 1AD4

  • Step 3.2 (Protein Cleaning): Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand should be saved separately for the validation step).

  • Step 3.3 (Protonation and Repair): Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This step is critical as hydrogen bonds are a major component of protein-ligand interactions.

  • Step 3.4 (File Format Conversion): Save the prepared protein structure in the .pdbqt format.

4. Docking Protocol Validation (The Trustworthiness Pillar):

  • Rationale: Before docking our novel compound, we must prove that our chosen docking parameters can accurately reproduce a known binding pose. This is the single most important step for ensuring the trustworthiness of the results.[11]

  • Step 4.1 (Grid Box Definition): Define a simulation grid box centered on the active site of the protein. The active site is identified based on the position of the co-crystallized ligand that was removed in Step 3.2.

  • Step 4.2 (Redocking): Dock the extracted co-crystallized (native) ligand back into its own protein's active site using the defined grid box and AutoDock Vina.

  • Step 4.3 (Pose Analysis): Superimpose the docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Validation Criterion: A successful validation is achieved if the RMSD is less than 2.0 Å, which indicates that the docking protocol is reliable and can accurately predict the binding mode.[11]

5. Production Docking Run:

  • Step 5.1 (Execution): Once the protocol is validated, use the exact same grid parameters to dock this compound into the active site of each of the three prepared target proteins (EGFR, HIV-1 RT, and SaDHPS).

  • Step 5.2 (Analysis): Analyze the results. AutoDock Vina will provide several output poses ranked by their binding affinity scores (in kcal/mol). The most negative score represents the most favorable binding energy. Examine the top-ranked pose for each protein-ligand complex to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds, etc.).

Mandatory Visualization: The Docking Workflow

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_production Phase 3: Production & Analysis L0 2D Structure of This compound L1 3D Conversion & Energy Minimization L0->L1 L2 Save as Ligand.pdbqt L1->L2 D0 Dock this compound using Validated Parameters L2->D0 P0 Download Protein PDB (e.g., 2GS2, 4I2P, 1AD4) P1 Clean Protein: Remove Water, Hetatoms P0->P1 P2 Add Hydrogens & Assign Charges P1->P2 P3 Save as Protein.pdbqt P2->P3 V1 Define Grid Box around Active Site P3->V1 V0 Extract Native Ligand from PDB V0->V1 V2 Redock Native Ligand V1->V2 V3 Calculate RMSD of Docked vs. Crystal Pose V2->V3 V4 Is RMSD < 2.0 Å? V3->V4 V4->V1 No (Adjust Parameters) V4->D0 Yes A0 Analyze Binding Affinity (kcal/mol) D0->A0 A1 Visualize Interactions (H-bonds, Hydrophobic, etc.) A0->A1 A2 Compare Results Across All Target Proteins A1->A2 G cluster_ligand This compound cluster_protein EGFR Active Site (PDB: 2GS2) Ligand Quinoline Core Leu718 Leu718 Ligand->Leu718 Hydrophobic Cys797 Cys797 Ligand->Cys797 Hydrophobic Leu844 Leu844 Ligand->Leu844 Pi-Alkyl Iodine Iodine Atom Met793 Met793 Iodine->Met793 Halogen Bond

Caption: Hypothetical interactions of this compound in the EGFR active site.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising scaffold with the potential for diverse therapeutic applications. The in silico data strongly suggests that its most potent activity may lie in the inhibition of the EGFR kinase domain, where its specific substitution pattern, including the crucial iodine atom, allows for high-affinity binding. Its predicted interactions with HIV-1 RT and S. aureus DHPS are also significant and warrant further investigation.

The strength of this analysis lies not in the absolute values of the binding affinities but in their relative comparison across validated targets, guided by a robust and self-validating protocol. These computational results provide a strong hypothesis for guiding subsequent experimental work. The next logical steps would involve:

  • In Vitro Validation: Synthesize this compound and perform enzymatic assays against EGFR, HIV-1 RT, and SaDHPS to experimentally determine IC₅₀ values and validate the docking predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to probe the importance of the iodine atom and the methyl group for binding affinity and selectivity.

  • Crystallography: Co-crystallize the compound with the most promising target (EGFR) to definitively confirm the predicted binding mode and interactions.

By integrating rigorous in silico methods with targeted experimental validation, the path from a promising scaffold to a viable drug candidate can be navigated with greater efficiency and confidence.

References

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Investigating the Mechanism of Action of 6-Iodo-2-methylquinoline in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved anticancer drugs.[1] Its versatility allows for the development of compounds that can interact with a wide array of molecular targets within cancer cells, leading to diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1][2] This guide focuses on 6-Iodo-2-methylquinoline, a novel quinoline derivative with putative anticancer properties. Due to the nascent stage of research on this specific compound, direct experimental data on its mechanism of action is not yet available.

Therefore, this document serves as a validation framework, providing a comparative analysis of the potential anticancer mechanisms of this compound by examining its performance in the context of well-characterized quinoline-based anticancer agents. We will explore common anticancer mechanisms of quinoline derivatives, present comparative data from established drugs, and provide detailed experimental protocols for key validation assays to guide future research and drug development efforts.

Comparative Analysis of Potential Anticancer Mechanisms

The anticancer activity of quinoline derivatives is often attributed to their ability to modulate critical cellular pathways that are frequently dysregulated in cancer.[1] Here, we compare the hypothetical action of this compound with established quinoline-based drugs, each representing a distinct mechanism of action.

Tyrosine Kinase Inhibition: A Common Mode of Action

Many successful quinoline-based anticancer drugs function as tyrosine kinase inhibitors (TKIs).[3] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[4] In many cancers, tyrosine kinases are constitutively active, leading to uncontrolled cell division.

Comparator Agents: Cabozantinib and Lenvatinib

  • Cabozantinib is a multi-tyrosine kinase inhibitor that targets MET, AXL, and VEGFR, among others.[4][5] These receptors are involved in tumor angiogenesis, invasiveness, and metastasis.[4]

The potential of this compound to act as a TKI can be investigated by assessing its ability to inhibit the activity of a panel of cancer-relevant tyrosine kinases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, MET, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK TKI This compound (Hypothesized TKI) TKI->RTK Inhibition

Figure 1: Hypothesized Tyrosine Kinase Inhibition Pathway
Topoisomerase Inhibition and DNA Damage

Another established mechanism for quinoline-based compounds is the inhibition of topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[9]

Comparator Agent: Camptothecin

  • Camptothecin and its derivatives, such as topotecan and irinotecan, are classic topoisomerase I inhibitors.[] They bind to the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand, which leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptosis, particularly in rapidly dividing cancer cells.[][11][12]

Investigating whether this compound can induce DNA damage and stabilize the topoisomerase-DNA complex would elucidate its potential in this mechanistic class.

DNA Supercoiled DNA CleavableComplex Top1-DNA Cleavable Complex DNA->CleavableComplex Top1 binds and cleaves DNA Top1 Topoisomerase I (Top1) Religation DNA Re-ligation CleavableComplex->Religation Top1 re-ligates DNA ReplicationFork Replication Fork Collision CleavableComplex->ReplicationFork DSB DNA Double-Strand Breaks ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis CPT This compound (Hypothesized Top1 Inhibitor) CPT->CleavableComplex Stabilizes complex, prevents re-ligation

Figure 2: Proposed Topoisomerase I Inhibition Mechanism
Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis.[13] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.[13]

Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Executioner Caspases (Caspase-3) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 Family (Bax/Bcl-2) Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Drug This compound Drug->DeathReceptor Activates Drug->Bcl2 Modulates

Figure 3: Intrinsic and Extrinsic Apoptosis Pathways
Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell proliferation. Many quinoline derivatives have been shown to interfere with the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cancer cells from dividing.[13][15][16] For instance, some quinoline-chalcone hybrids have been reported to induce G2/M arrest.[15] A novel quinoline derivative, 91b1, was found to arrest lung and esophageal cancer cells at the G0/G1 phase.[17]

Start Start with Treated Cells Fixation Fixation (e.g., Ethanol) Start->Fixation Staining Staining (e.g., Propidium Iodide) Fixation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Histogram DNA Content Histogram FlowCytometry->Histogram Analysis Quantify Cell Cycle Phases (G1, S, G2/M) Histogram->Analysis

Figure 4: Workflow for Analyzing Cell Cycle Distribution

Comparative Performance Data

The following table summarizes the known mechanistic details and cytotoxic profiles of our selected comparator drugs. The entries for this compound are presented as "To Be Determined (TBD)" to highlight the experimental data required for a comprehensive evaluation.

Parameter This compound Cabozantinib Lenvatinib Camptothecin
Primary Mechanism TBDMulti-Tyrosine Kinase Inhibitor[4]Multi-Tyrosine Kinase Inhibitor[6]Topoisomerase I Inhibitor[]
Key Molecular Targets TBDMET, AXL, VEGFR[4]VEGFRs, FGFRs, PDGFRα, KIT, RET[6][8]Topoisomerase I[9]
Cellular Outcome TBDInhibition of angiogenesis, invasiveness, and metastasis[4]Inhibition of angiogenesis and tumor growth[8]Induction of S-phase specific apoptosis[11]
Reported IC50 Range TBDVaries by cell line and targeted kinase (nM to µM range)[5]Varies by cell line and targeted kinase (nM to µM range)[6]Varies by cell line (nM to µM range)

Detailed Experimental Protocols

To facilitate the validation of the anticancer mechanism of this compound, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[18]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[19]

    • Treat the cells with various concentrations of this compound and the comparator drugs for 24, 48, or 72 hours.[19]

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19][20]

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[20][21]

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20]

    • Measure the absorbance at 570-590 nm using a microplate reader.[18][20]

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[22]

  • Procedure:

    • Seed and treat cells with the compounds as described for the MTT assay.

    • Harvest both adherent and floating cells and wash them with cold PBS.[22]

    • Resuspend the cells in 1X Annexin V binding buffer.[23]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[23]

    • Incubate for 15 minutes at room temperature in the dark.[24]

    • Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[25]

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), can be used to quantify the DNA content per cell.

  • Procedure:

    • Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours).

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[26]

    • Wash the cells to remove the ethanol and resuspend them in PBS.[26]

    • Treat the cells with RNase A to degrade RNA, which can also be stained by PI.[27]

    • Stain the cells with a PI solution.[26]

    • Analyze the DNA content by flow cytometry and use cell cycle analysis software to quantify the percentage of cells in each phase.[26]

Conclusion and Future Directions

The validation of the anticancer mechanism of this compound can be effectively guided by a comparative analysis with known quinoline-based anticancer agents. The common mechanisms of action, including tyrosine kinase inhibition, topoisomerase inhibition, apoptosis induction, and cell cycle arrest, provide a solid foundation for initial investigations. The provided comparative data and detailed experimental protocols offer a practical framework for researchers to systematically evaluate the therapeutic potential of this and other novel quinoline derivatives. Future studies should focus on performing these key assays to generate a comprehensive profile of this compound's biological activity, followed by in vivo studies to assess its efficacy and safety in preclinical cancer models.

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Navigating the Maze of Resistance: A Comparative Guide to the Cross-Resistance Profile of 6-Iodo-2-methylquinoline in Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates a paradigm shift in our approach to discovering and evaluating new antimicrobial agents. Simple potency is no longer a sufficient metric for success; a deep understanding of a compound's resilience against existing resistance mechanisms is paramount. This guide provides a comprehensive analysis of the cross-resistance profile of 6-Iodo-2-methylquinoline, a promising scaffold in the quinoline class of antibacterials. While direct and extensive research on this specific molecule is emerging, we will synthesize available data on closely related iodo-quinoline analogs and foundational principles of quinolone resistance to construct a predictive and experimentally grounded comparison.

This document moves beyond a simple data sheet, offering insights into the causal logic behind experimental design and providing actionable protocols for researchers seeking to evaluate novel quinoline derivatives against the formidable challenge of drug-resistant bacteria.

The Quinoline Scaffold: A Double-Edged Sword in Antibacterial Therapy

Quinoline-based drugs, most notably the fluoroquinolones, have been mainstays in clinical practice for decades, prized for their broad-spectrum activity.[1] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases—DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[2][3] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the stabilization of DNA-enzyme complexes, causing double-strand breaks and rapid cell death.[3]

However, the widespread use of fluoroquinolones has inevitably selected for resistance. The most clinically significant mechanisms include:

  • Target-Site Mutations: Amino acid substitutions in the quinolone-resistance-determining regions (QRDRs) of GyrA and ParC are the most common cause of high-level resistance, weakening drug binding to the enzyme-DNA complex.[4][5]

  • Efflux Pump Overexpression: Bacteria can upregulate the expression of efflux pumps that actively transport quinolones out of the cell, reducing the intracellular drug concentration to sub-lethal levels.[2]

  • Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on mobile genetic elements, such as those encoding Qnr proteins that protect topoisomerases from quinolone action, contributes to the spread of low-level resistance.[3]

It is within this context that novel derivatives like this compound must be evaluated. The critical question is not just "Is it effective?", but rather, "Does resistance to existing quinolones confer resistance to this new agent?" This is the essence of determining its cross-resistance profile.

Evaluating Cross-Resistance: An Experimental Workflow

To objectively assess the potential of this compound, a structured experimental approach is required. The following workflow is designed to move from broad activity screening to a detailed analysis of cross-resistance against well-characterized resistant strains.

G cluster_0 Phase 1: Baseline Activity cluster_1 Phase 2: Screening Against Resistant Panel cluster_2 Phase 3: Cross-Resistance Analysis A Synthesize & Purify This compound B MIC Determination vs. Standard Susceptible Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) A->B Purity >95% C Select Panel of Drug-Resistant Bacteria (MRSA, VRE, QR-P. aeruginosa) B->C Proceed if active D MIC Determination for this compound and Comparator Antibiotics (e.g., Ciprofloxacin, Vancomycin) C->D F Correlate MICs of this compound with Specific Resistance Mechanisms D->F E Characterize Resistance Mechanisms of Panel Strains (e.g., QRDR Sequencing, Efflux Gene Expression) E->F G Interpret Cross-Resistance Profile F->G

Figure 1: A three-phase experimental workflow for determining the cross-resistance profile of a novel antibacterial compound.

Comparative Performance of Iodo-Quinolines Against Resistant Bacteria

Direct, published data on the cross-resistance profile of this compound is scarce. However, studies on structurally similar iodo-quinoline derivatives provide valuable insights into how this chemical class interacts with resistant pathogens. We will use these as proxies to build a comparative picture.

One study investigated a library of 6-iodo-substituted carboxy-quinolines, revealing activity primarily against Gram-positive bacteria.[6] Another study on 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one (a closely related heterocyclic system) demonstrated activity against both Gram-positive and Gram-negative species.[7]

The table below synthesizes available data for these iodo-quinoline analogs and compares them with standard antibiotics against key resistant pathogens.

Bacterial SpeciesResistance PhenotypeIodo-Quinoline AnalogMIC (µg/mL)Comparator AntibioticMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)Quinoline-2-one derivative (6c)0.75Daptomycin0.50[8]
Enterococcus faecalisVancomycin-Resistant (VRE)Quinoline-2-one derivative (6c)0.75Daptomycin0.50[8]
Staphylococcus epidermidisMethicillin-Resistant (MRSE)Quinoline-2-one derivative (6c)2.50Daptomycin1.0[8]
Staphylococcus aureusStandard Strain3-amino-6-iodo-2-methyl quinazolinone- (Zone of Inhibition)--[7]
Pseudomonas aeruginosaStandard Strain3-amino-6-iodo-2-methyl quinazolinone- (Zone of Inhibition)--[7]
S. epidermidisStandard Strain6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid (4d)< 0.003--[6]
Klebsiella pneumoniaeStandard Strain6-iodo-substituted carboxy-quinolinesNo effect--[6]

Analysis of the Data:

  • Promising Gram-Positive Activity: The data consistently show that iodo-quinoline derivatives possess potent activity against multidrug-resistant Gram-positive organisms, including MRSA and VRE.[8] The MIC values for some derivatives are comparable to last-resort antibiotics like daptomycin.

  • Variable Gram-Negative Activity: The activity against Gram-negative bacteria appears to be more variable. While one analog showed activity against P. aeruginosa, a library of carboxy-quinolines had no effect on K. pneumoniae.[6][7] This suggests that the specific substitutions on the quinoline core are critical for overcoming the formidable outer membrane barrier of Gram-negative bacteria.

  • Lack of Direct Cross-Resistance Data: Crucially, these studies do not explicitly test the compounds against a panel of isogenic strains with and without specific quinolone resistance mechanisms (e.g., a wild-type vs. a gyrA mutant). Therefore, we cannot definitively conclude a lack of cross-resistance with fluoroquinolones. However, the potent activity against MRSA strains, which often exhibit fluoroquinolone resistance, is an encouraging sign.[9][10][11]

Mechanistic Insights and the Potential to Evade Resistance

The key to overcoming cross-resistance lies in having a mechanism of action that is distinct from or resilient to existing resistance pathways. While many quinolines target DNA gyrase and topoisomerase IV, some novel derivatives have shown alternative or dual mechanisms.

For instance, certain quinoline-2-one derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme in the folate biosynthesis pathway.[8] This is the same target as the antibiotic trimethoprim. A compound that dually targets topoisomerases and DHFR could have a lower propensity for resistance development.

Furthermore, modifications to the quinoline scaffold can alter how the molecule is recognized by efflux pumps. If this compound is a poor substrate for common pumps like NorA in S. aureus or the AcrAB-TolC system in E. coli, it would retain activity even in strains that have developed resistance to fluoroquinolones via pump overexpression.[12]

G cluster_0 Conventional Fluoroquinolone cluster_1 Potential this compound Action cluster_2 Bacterial Resistance Mechanisms A Fluoroquinolone B DNA Gyrase / Topo IV A->B Inhibition C This compound D DNA Gyrase / Topo IV (Potentially altered binding) C->D Primary Target? E Alternative Target (e.g., DHFR, Membrane) C->E Secondary Target? F Target Mutation (gyrA, parC) F->B Blocks Inhibition F->D Inhibition Maintained? G Efflux Pump G->A Expels Drug G->C Poor Substrate?

Figure 2: A diagram illustrating how this compound might evade common fluoroquinolone resistance mechanisms through altered target binding or interaction with a secondary target.

Experimental Protocols for In-House Evaluation

To facilitate further research, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC), a fundamental measure of antibacterial potency. This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Comparator antibiotics (e.g., ciprofloxacin, vancomycin)

  • Sterile diluents (e.g., saline, broth)

Procedure:

  • Preparation of Antibiotic Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add an additional 50 µL of the stock antibiotic solution (e.g., at 128 µg/mL) to create a starting concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This creates a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Column 11 serves as a growth control (broth and bacteria, no drug).

    • Column 12 serves as a sterility control (broth only).

  • Inoculum Preparation:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:100 from the standardized suspension.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). Use a reading aid, such as a viewing box or an automated plate reader.

Causality and Self-Validation:

  • Why a 0.5 McFarland Standard? This standardizes the initial bacterial density, ensuring reproducibility. A higher inoculum can lead to falsely elevated MICs (the inoculum effect).

  • Why Cation-Adjusted MHB? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antibiotics. Using adjusted media is critical for inter-lab comparability.

  • Why Growth and Sterility Controls? The growth control validates that the bacteria can grow under the test conditions. The sterility control ensures the broth is not contaminated. Without these, the results are uninterpretable.

Conclusion and Future Directions

The available evidence, drawn from close structural analogs, suggests that this compound and related iodo-quinolines are a promising class of antibacterial agents, particularly against multidrug-resistant Gram-positive pathogens. Their performance against MRSA and VRE is noteworthy and warrants deeper investigation.

However, the critical question of cross-resistance with existing fluoroquinolones remains largely unanswered. To advance this compound class toward clinical consideration, future research must focus on:

  • Testing against Isogenic Strains: Evaluating this compound against paired strains (wild-type vs. specific gyrA/parC mutants) is essential to directly probe for cross-resistance at the target level.

  • Efflux Pump Substrate Studies: Determining whether the compound is a substrate for clinically relevant efflux pumps will clarify its potential to overcome this common resistance mechanism.

  • Broadening the Resistant Panel: Systematic testing against a wider array of clinically relevant resistant Gram-negative isolates (e.g., ESBL-producing E. coli, carbapenem-resistant Acinetobacter baumannii) is needed to define its full spectrum of activity.

By employing the rigorous, hypothesis-driven experimental workflows outlined in this guide, the scientific community can fully elucidate the therapeutic potential of this compound and its place in the future arsenal against drug-resistant bacteria.

References

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A Comparative Guide to Quinoline Synthesis: Benchmarking the Synthetic Efficiency of Modern versus Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, from antimalarial agents to targeted cancer therapies.[1] The strategic choice of a synthetic route to this privileged heterocycle can profoundly influence the efficiency, cost, and environmental impact of a drug discovery and development pipeline. This guide provides an objective, data-driven comparison of classical and modern quinoline syntheses, moving beyond procedural lists to analyze the causality behind experimental choices and benchmark their performance.

The Classical Era: Foundational Syntheses and Their Enduring Limitations

For over a century, the construction of the quinoline ring has been dominated by a handful of named reactions.[2] These methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, were revolutionary for their time and are still employed today due to their use of readily available starting materials.[3][4] However, they are frequently hampered by harsh reaction conditions, low functional group tolerance, and poor atom economy, often leading to significant waste and challenging purifications.[1][4]

Spotlight on a Classical Workhorse: The Skraup Synthesis

The Skraup synthesis, first reported in 1880, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[4][5] The reaction proceeds via the in situ dehydration of glycerol to acrolein, which then undergoes a series of conjugate additions and cyclization reactions.[6]

Causality Behind the Conditions: The use of concentrated sulfuric acid serves both as a catalyst and a dehydrating agent, essential for generating the reactive acrolein intermediate.[6] The high temperatures are necessary to overcome the activation energy for the cyclization and aromatization steps. However, these very conditions are responsible for the reaction's primary drawbacks. The strongly acidic and exothermic nature of the reaction can lead to uncontrollable violence and the formation of significant tarry byproducts from the polymerization of acrolein, making product isolation difficult and lowering yields.[7][8][9]

Representative Classical Protocol: Skraup Synthesis of Quinoline

WARNING: This reaction is highly exothermic and can become violent. It should only be performed by trained personnel with appropriate safety precautions, including a blast shield and proper fume hood ventilation.

  • Reagent Preparation: In a large, mechanically stirred round-bottom flask equipped with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to a mixture of 38 g of aniline and 120 g of glycerol.

  • Moderator Addition: Add 50 g of ferrous sulfate (FeSO₄) as a moderator to control the exothermicity.[7]

  • Initiation: Gently heat the mixture. The reaction is initiated when vigorous boiling begins. Immediately remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.[7]

  • Completion: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

  • Workup: Allow the mixture to cool completely. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution. The quinoline product is then typically isolated via steam distillation from the tarry residue.

dot graph SkraupMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Skraup Synthesis Mechanism", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11];

// Nodes Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"]; H2SO4_heat [label="conc. H₂SO₄\n-2H₂O", shape=plaintext, fontcolor="#5F6368"]; Acrolein [label="Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; IntermediateA [label="Michael Adduct\n(β-Anilinopropionaldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; IntermediateB [label="1,2-Dihydroquinoline", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="Oxidant\n(e.g., Nitrobenzene)", shape=plaintext, fontcolor="#5F6368"]; Quinoline [label="Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glycerol -> H2SO4_heat [arrowhead=none]; H2SO4_heat -> Acrolein; {Acrolein, Aniline} -> IntermediateA [label=" 1,4-Conjugate\n Addition", fontsize=10]; IntermediateA -> IntermediateB [label=" Cyclization &\n Dehydration\n (H⁺ cat.)", fontsize=10]; IntermediateB -> Oxidant [arrowhead=none]; Oxidant -> Quinoline [label=" Oxidation", fontsize=10];

// Style edge [fontname="Helvetica", fontsize=11, color="#5F6368"]; } . Caption: Generalized mechanism of the Skraup quinoline synthesis.

The Modern Revolution: Precision, Efficiency, and Milder Conditions

In response to the limitations of classical methods, modern organic synthesis has ushered in an era of transition-metal-catalyzed reactions, C-H activation strategies, and photoredox catalysis.[10][11][12] These approaches offer significant advantages, including milder reaction conditions, superior functional group tolerance, higher yields, and improved regioselectivity, aligning with the principles of green chemistry.[1][13]

Spotlight on a Modern Powerhouse: Palladium-Catalyzed Annulation

Transition-metal catalysis, particularly with palladium, has revolutionized the construction of complex heterocycles.[14][15] A prominent modern strategy involves the palladium-catalyzed oxidative cyclization of anilines with other coupling partners, such as alkynes or alcohols.[16][17][18] These methods often proceed through a catalytic cycle involving steps like oxidative addition, migratory insertion, and reductive elimination.

Causality Behind the Conditions: The palladium catalyst is the key enabler, facilitating bond formations that are energetically inaccessible under classical conditions. Ligands coordinated to the metal center can be tuned to control reactivity and selectivity. The use of an oxidant (often molecular oxygen, a green oxidant) is required to regenerate the active catalytic species, allowing for a catalytic rather than stoichiometric use of the expensive metal.[19] These reactions typically run at significantly lower temperatures (e.g., 80-120 °C) compared to the Skraup synthesis, preserving sensitive functional groups on the substrates.[19]

Representative Modern Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines

This protocol is based on the aerobic annulation of o-vinylanilines and alkynes, as developed by Jiang and coworkers.[19]

  • Reaction Setup: To an oven-dried Schlenk tube, add PdCl₂ (5 mol%), PPh₃ (10 mol%), and Cu(TFA)₂·xH₂O (1.5 equiv.).

  • Reagent Addition: Add the o-vinylaniline (1.0 equiv.), the alkyne (1.2 equiv.), and pivalic acid (PivOH, 30 mol%).

  • Solvent and Atmosphere: Add a mixture of MeCN/DMSO (4:1, 0.2 M). Seal the tube, evacuate, and backfill with pure oxygen (O₂) via a balloon.

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

dot graph PalladiumCycle { graph [rankdir="TB", splines=curved, label="Palladium-Catalyzed Quinoline Synthesis", labelloc=t, fontsize=16]; node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Pd_0 [label="Pd(0)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_II_A [label="Pd(II) Complex A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_II_B [label="Pd(II) Complex B\n(Aminopalladation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_II_C [label="Pd(II) Intermediate C\n(Olefin Insertion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_II_D [label="Pd(II) Intermediate D", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quinoline [label="Quinoline Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants & Products Aniline [label="o-Vinylaniline", shape=plaintext, fontcolor="#202124"]; Alkyne [label="Alkyne", shape=plaintext, fontcolor="#202124"]; Oxidant [label="Oxidant (O₂)", shape=plaintext, fontcolor="#202124"];

// Catalytic Cycle Pd_0 -> Pd_II_A [label=" Oxidative\n Addition"]; Pd_II_A -> Pd_II_B; Pd_II_B -> Pd_II_C; Pd_II_C -> Pd_II_D [label=" β-H Elimination/\n C-C Cleavage"]; Pd_II_D -> Quinoline [style=dashed]; Pd_II_D -> Pd_0 [label=" Reductive\n Elimination"];

// Inputs and Outputs Aniline -> Pd_II_A [style=dashed]; Alkyne -> Pd_II_A [style=dashed]; Oxidant -> Pd_0 [style=dashed, label=" Regeneration"]; } . Caption: A simplified catalytic cycle for a Pd-catalyzed quinoline synthesis.

Head-to-Head Comparison: A Quantitative Benchmark

To provide a clear, objective comparison, we can analyze the synthesis of a common quinoline substructure via both a classical and a modern route.

MetricClassical: Skraup SynthesisModern: Pd-Catalyzed AnnulationAnalysis & Causality
Yield (%) Typically low to moderate (20-60%)[3][9]Often high to excellent (70-95%+)[19]Modern methods offer superior catalytic turnover and fewer side reactions, leading to higher conversion to the desired product.
Reaction Time (h) 3 - 6 hours12 - 24 hoursWhile some modern methods can be longer, they often require less hands-on time and avoid lengthy, difficult workups.
Temperature (°C) High (110-160 °C)[9]Mild to moderate (80-120 °C)[19]Transition-metal catalysis lowers the activation energy barriers, allowing reactions to proceed under much milder conditions.
Atom Economy Very PoorGood to ExcellentClassical syntheses like Skraup use stoichiometric reagents (H₂SO₄) and oxidizing agents that are not incorporated into the final product, generating significant waste.[20][21] Catalytic methods, by definition, have better atom economy.
Functional Group Tolerance Very Low (unstable to strong acid/heat)[1]High (tolerates esters, ethers, halides, etc.)[19]The mild, near-neutral conditions of modern syntheses preserve a wide range of common functional groups essential for medicinal chemistry.
Safety/Environmental Highly exothermic, uses corrosive acids, hazardous oxidants, generates tar.[7]Uses flammable solvents, but avoids harsh acids. Can use O₂ as a green oxidant.[19]The shift from stoichiometric strong acids and hazardous oxidants to catalytic systems represents a major advance in green chemistry.[22]

Experimental Workflow: A Visual Comparison

The difference in synthetic efficiency is also reflected in the overall experimental workflow, from setup to final product isolation.

dot graph WorkflowComparison { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="General Experimental Workflow Comparison", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11];

} . Caption: Workflow comparison of classical vs. modern quinoline synthesis.

Expert Analysis & Future Outlook

The data clearly demonstrates that modern synthetic methods, particularly those employing transition-metal catalysis, offer superior efficiency, safety, and versatility for quinoline synthesis. For drug development professionals and researchers working on complex molecular architectures, the high functional group tolerance and predictable reactivity of modern methods are indispensable. They enable the rapid generation of diverse chemical libraries and the late-stage functionalization of advanced intermediates.

However, classical syntheses are not entirely obsolete. For the large-scale industrial production of simple, unsubstituted quinolines where starting material cost is the primary driver, a well-optimized Skraup or Doebner-von Miller reaction can still be economically viable.[9] The choice of synthesis must therefore be a strategic one, balancing the specific structural requirements of the target molecule against considerations of yield, purity, cost, safety, and environmental impact.

The future of quinoline synthesis will likely see further integration of enabling technologies. The development of more sustainable catalysts using earth-abundant metals (e.g., iron, copper), the application of photoredox and electrochemical methods to avoid stoichiometric oxidants, and the adaptation of these reactions to continuous flow systems promise to further enhance the efficiency and green credentials of quinoline construction.[11][23][24]

References

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  • Sharma, A., Kumar, V., & Sharma, U. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

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  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. PubMed. [Link]

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A Researcher's Guide to Evaluating the Therapeutic Index of 6-Iodo-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel oncotherapeutics, the quinoline scaffold has consistently emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Modifications to this core, such as the introduction of a halogen at the 6-position and a methyl group at the 2-position, can profoundly influence the compound's pharmacological profile. This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of 6-iodo-2-methylquinoline derivatives, a critical parameter that quantifies the window between therapeutic efficacy and unacceptable toxicity.[3] A high therapeutic index is a hallmark of a promising drug candidate, indicating a greater margin of safety.[4][5][6]

This document is structured to guide researchers through the logical progression of preclinical evaluation, from initial in vitro potency assessments to more complex in vivo efficacy and toxicity studies. We will delve into the causality behind experimental choices, provide validated protocols, and contextualize the data within the broader landscape of cancer drug discovery.

Part 1: Foundational In Vitro Assessment: Determining Potency and Selectivity

The initial phase of any therapeutic evaluation begins in vitro. These assays are rapid, cost-effective, and essential for screening compounds and prioritizing candidates for further, more resource-intensive studies.[7][8][9] The primary goal is to determine the concentration at which a compound elicits a cytotoxic or cytostatic effect against cancer cells, typically quantified as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Sulforhodamine B (SRB) Colorimetric Assay for Cytotoxicity

The SRB assay is a reliable and widely used method for measuring drug-induced cytotoxicity.[7] It relies on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells, providing an estimation of total biomass.

Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) under standard conditions.

    • Harvest cells during the logarithmic growth phase and seed them into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Administration:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Add the diluted compounds to the appropriate wells and incubate for a standard exposure time, typically 48 to 72 hours.

  • Cell Fixation and Staining:

    • Gently discard the supernatant.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

    • Calculate the percentage of cell survival and plot a dose-response curve to determine the IC50 value for each compound.

Comparative In Vitro Cytotoxicity Data (Hypothetical)

The table below presents hypothetical IC50 values for two this compound derivatives compared to Doxorubicin, a standard chemotherapeutic agent.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative C1 2.13.51.9
Derivative C2 5.88.26.5
Doxorubicin 0.91.31.1

This representative data illustrates the potent, low-micromolar activity that could be expected from promising candidates.

Part 2: In Vivo Evaluation: Bridging Efficacy and Toxicity

While in vitro data is crucial, it does not capture the complexities of a whole organism, including pharmacokinetics (PK), pharmacodynamics (PD), and systemic toxicity.[10][11] Therefore, progression to in vivo models is a mandatory and critical step. Patient-derived xenograft (PDX) or standard cell line-derived xenograft models in immunocompromised mice are the workhorses of preclinical oncology.[12]

Experimental Workflow: Murine Xenograft Model

The following diagram outlines the standard workflow for assessing in vivo efficacy and toxicity. The choice of an immunocompromised strain like NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice is deliberate, as their lack of T cells, B cells, and functional NK cells provides a robust environment for the engraftment of human tissues.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Tumor Growth & Cohort Randomization cluster_2 Phase 3: Dosing & Monitoring cluster_3 Phase 4: Endpoint Analysis A Harvest human cancer cells (e.g., HCT116) at ~80% confluency B Suspend cells in a 1:1 mixture of serum-free media and Matrigel to improve tumor take-rate A->B C Subcutaneously inject 1-5 x 10^6 cells into the flank of female NSG mice (6-8 weeks old) B->C D Monitor tumor growth using digital calipers 2-3 times per week C->D E When tumors reach ~100-150 mm³, randomize mice into treatment and vehicle control groups D->E F Administer compounds via a defined route (e.g., IP, PO) and schedule E->F G Measure tumor volume and body weight throughout the study F->G H Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur) F->H I Calculate Tumor Growth Inhibition (TGI) G->I K Calculate Therapeutic Index (MTD / MED) I->K J Determine Maximum Tolerated Dose (MTD) based on body weight loss (>20%) and clinical signs J->K

Caption: Standard workflow for an in vivo xenograft study to determine efficacy and toxicity.

Calculating the Preclinical Therapeutic Index

In animal studies, the TI is typically calculated as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Effective Dose (MED).[3][4]

  • MTD: The highest dose that does not induce unacceptable toxicity (e.g., >20% body weight loss, significant morbidity).[13]

  • MED: The lowest dose that produces a statistically significant therapeutic effect (e.g., tumor growth inhibition).

Comparative In Vivo Efficacy and Toxicity Data (Hypothetical)
CompoundMED (mg/kg)MTD (mg/kg)Therapeutic Index (MTD/MED)
Derivative C1 15755.0
Paclitaxel 10303.0

This hypothetical data suggests Derivative C1 possesses a wider therapeutic window than the standard-of-care agent Paclitaxel in this model, making it a more attractive candidate for further development.

Part 3: Mechanistic Considerations

Understanding the mechanism of action is vital for rational drug development and for explaining a compound's therapeutic index. Quinoline derivatives are known to exert anticancer effects through diverse mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of critical cell signaling pathways.[1][2][14] Many derivatives have been shown to inhibit protein kinases crucial for cancer cell survival, such as those in the PI3K/Akt/mTOR pathway.[15]

G cluster_0 Growth Factor Signaling cluster_1 Cellular Outcomes A Growth Factor Receptor (e.g., EGFR) B PI3K A->B C Akt B->C D mTOR C->D E Inhibition of Apoptosis C->E Inhibits F Cell Proliferation & Angiogenesis D->F X This compound Derivative X->C Inhibition

Caption: Plausible mechanism: Inhibition of the PI3K/Akt survival pathway by a quinoline derivative.

A compound that selectively inhibits a pathway on which cancer cells are more dependent than normal cells is likely to exhibit a favorable therapeutic index. The inhibition of a central node like Akt can halt proliferation and promote apoptosis, leading to tumor regression.[15]

Conclusion

The evaluation of the therapeutic index is a multi-step, integrated process that forms the backbone of preclinical drug development. The hypothetical this compound derivatives discussed herein illustrate the profile of a promising therapeutic candidate: potent in vitro activity coupled with a superior in vivo therapeutic window compared to established agents. By systematically applying the workflows and protocols outlined in this guide, researchers can generate robust, reproducible data to confidently advance the most promising compounds toward clinical investigation.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 6-Iodo-2-methylquinoline (CAS No. 1128-62-7). As a halogenated quinoline derivative, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic protocols.

Part 1: Core Hazard Assessment and Immediate Safety Protocols

The intrinsic nature of this compound as a halogenated heterocyclic compound necessitates its classification as hazardous waste. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous chemicals, such as 6-iodoquinoline and 2-methylquinoline, provide a strong basis for a conservative hazard assessment. These related compounds are typically classified as harmful if swallowed, and capable of causing serious skin and eye irritation.[1][2] Therefore, all contact should be minimized through rigorous safety measures.

Mandatory Personal Protective Equipment (PPE):

The causality behind PPE selection is rooted in preventing all potential routes of exposure—dermal, ocular, and inhalation.

  • Gloves: Chemical-resistant nitrile or neoprene gloves are required. Double-gloving is recommended when handling pure solid or concentrated solutions to mitigate the risk of tears and rapid permeation.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[3]

  • Lab Coat: A fully buttoned, flame-resistant laboratory coat must be worn to protect against skin contact.

  • Ventilation: All handling of solid this compound and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Quantitative Data and Hazard Profile

This table summarizes key data for this compound and the anticipated hazard classifications based on similar compounds.

PropertyValueSource(s)
CAS Number 1128-62-7[5][6][7][8]
Molecular Formula C₁₀H₈IN[6][8]
Molecular Weight 269.08 g/mol [6][8]
Appearance Solid (Anticipated)N/A
Anticipated Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation/damage, May cause respiratory irritation.[1][2][3]
Waste Classification Halogenated Organic Waste[9][10]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management service.[11] The primary disposal route for such compounds is high-temperature incineration, which ensures complete chemical destruction.[11][12] The following protocol ensures waste is collected and stored in a compliant manner pending pickup.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant and cost-effective waste management program. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated organic waste.[9][10]

  • Causality: The U.S. Environmental Protection Agency (EPA) regulates halogenated wastes (often F-listed) more stringently due to the potential for forming dioxins and other persistent pollutants if not incinerated at the correct temperature.[12][13] Mixing waste streams elevates the entire volume to the higher-cost, higher-scrutiny halogenated category.[14]

  • Action: Designate a specific, clearly marked waste container solely for "Halogenated Organic Waste" in your laboratory's Satellite Accumulation Area (SAA).

Step 2: Container Selection and Labeling
  • Container: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded cap that can be sealed to be vapor-tight and spill-proof.[4][10] The container must be chemically compatible with the waste.

  • Labeling: Label the container before the first drop of waste is added.[10] The label must be compliant with EPA's Resource Conservation and Recovery Act (RCRA) and include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste this compound" and any solvents present. Do not use abbreviations.[10]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

Step 3: Waste Collection
  • Solid Waste: Collect unused or expired this compound, along with contaminated consumables like weighing papers, pipette tips, and gloves, in a dedicated solid waste container. This container should be a sealable bag or a wide-mouth jar, which is then placed inside your primary halogenated waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated liquid halogenated waste container. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Sharps: Any contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[11]

Step 4: Temporary Storage in the Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA within the laboratory, under the control of the operator.[15] The SAA must be at or near the point of generation. Keep the container closed at all times except when actively adding waste.[10]

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] Provide them with a complete and accurate inventory of the waste container's contents. You are legally responsible for the waste from "cradle to grave," making the choice of a reputable disposal partner essential.[14]

Part 3: Spill and Decontamination Protocol

Accidents require a prepared response. For a small-scale laboratory spill of this compound:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the lab and call your institution's emergency number.

  • Control & Contain: If safe to do so, prevent the spill from spreading by encircling it with an absorbent material like vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels for the initial containment of a liquid spill.

  • Neutralize/Absorb: For a solid spill, carefully cover it with a damp cloth or paper towel to avoid generating dust.[3] Gently scoop the material and the cloth into your halogenated waste container. For a liquid spill, cover with an inert absorbent material.

  • Clean & Decontaminate: Once the bulk material is removed, decontaminate the area using a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.[10]

  • Documentation: Document the spill and cleanup procedure according to your institution's policies.

Disposal Decision Workflow

G Workflow for this compound Waste Disposal cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal start Waste Generated (e.g., unused solid, solution, contaminated PPE) identify Identify as Halogenated Organic Waste start->identify decision Waste Form? identify->decision solid Collect in Solid Waste Container (e.g., lined pail) decision->solid Solid / PPE liquid Collect in Liquid Waste Container (e.g., HDPE bottle) decision->liquid Liquid sharps Collect in Sharps Container decision->sharps Sharps label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards solid->label_container liquid->label_container sharps->label_container store Store in Satellite Accumulation Area (SAA) Keep container closed. label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration High-Temperature Incineration (by Licensed Contractor) contact_ehs->incineration

Caption: Decision workflow for proper segregation and disposal of this compound waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Segregation. Unknown Source. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • IODINE | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Safety data sheet - 2-Methylquinoline. CPAchem. Available at: [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • Halogenated Solvents Safety Procedure. Washington State University. Available at: [Link]

  • Evaluation of the chemical composition and nutritional value of lettuce (Lactuca sativa L.) biofortified in hydroponics with iodine in the form of iodoquinolines. PubMed. Available at: [Link]

  • Iodine in Workplace Atmospheres. OSHA. Available at: [Link]

  • Tracking the Fate of Pharmaceuticals in the Environment. Cary Institute of Ecosystem Studies. Available at: [Link]

  • Assessment of Environmental Fate and Exposure Variability of Organic Contaminants. ResearchGate. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • (PDF) Evaluation of the chemical composition and nutritional value of lettuce (Lactuca sativa L.) biofortified in hydroponics with iodine in the form of iodoquinolines. ResearchGate. Available at: [Link]

  • Iodine Effects on Phenolic Metabolism in Lettuce Plants under Salt Stress. ACS Publications. Available at: [Link]

  • 8-Iodo-2-methylquinoline | C10H8IN | CID 2802243. PubChem. Available at: [Link]

  • Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

  • 6-Iodoquinoline | C9H6IN | CID 20398553. PubChem. Available at: [Link]

  • 6-Iodo-2-Methyl-Quinoline, 95% Purity, C10H8IN, 100 mg. CP Lab Safety. Available at: [Link]

Sources

Mastering the Bench: A Senior Scientist's Guide to Safely Handling 6-Iodo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the promise of novel compounds like 6-Iodo-2-methylquinoline is immense. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, its potential is significant. However, realizing this potential requires an unwavering commitment to safety. This guide moves beyond mere procedural lists; it provides a framework for understanding the why behind each safety protocol, ensuring that every step you take is a self-validating measure of protection for you and your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally analogous compounds, such as 6-methylquinoline, 2-methylquinoline, and other halogenated quinolines, allows us to establish a robust and conservative safety profile.[1][2][3][4][5] The quinoline backbone, coupled with a halogen, suggests a compound that demands respect and careful handling. Based on this data, we can anticipate the following hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.[1][2][4]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation/Damage: Poses a significant risk of causing serious eye irritation or damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

This guide is built upon these foundational hazards to provide a comprehensive operational and disposal plan.

I. The First Line of Defense: Your Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical risk mitigation strategy. Each piece of equipment is chosen to counter a specific, identified hazard. All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to control exposure.[6]

Table 1: PPE Requirements for Handling this compound

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical splash goggles & Face shieldDouble-gloving: Nitrile or Neoprene glovesFull-length, buttoned lab coatRequired if not in a fume hood (N95 minimum)
Solution Preparation & Use Chemical splash goggles & Face shieldChemical-resistant gloves (Nitrile or Neoprene)Full-length, buttoned lab coatNot required if handled exclusively in a fume hood
Large Volume Transfers (>1L) Chemical splash goggles & Face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over lab coatNot required if handled exclusively in a fume hood
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: Given the high risk of serious eye irritation, standard safety glasses are insufficient.[3][4] Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield is mandated for tasks with a higher splash potential, such as transferring solutions or cleaning up spills, to protect the entire face.[1][6]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals.[2] Double-gloving during the handling of solids minimizes the risk of exposure should the outer glove be compromised. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]

  • Body Protection: A buttoned lab coat protects your skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection against significant splashes.

  • Respiratory Protection: All routine work should be performed in a chemical fume hood to eliminate the need for respiratory protection. However, in the event of a significant spill or if work must be performed outside of a hood, an air-purifying respirator with appropriate cartridges is essential to prevent respiratory tract irritation.[3][4]

II. Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring experimental integrity.

Preparation and Handling:

  • Designated Area: All work with this compound must be performed in a designated area, clearly marked with hazard signs, within a chemical fume hood.[6]

  • Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1] Have a spill kit readily available.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Perform this task in the fume hood to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water. Wash your hands thoroughly, even after wearing gloves.

III. Emergency Procedures: Spill and Exposure Response

Preparedness is key to effectively managing unforeseen events.

Spill Response Workflow:

The following diagram outlines the immediate steps to be taken in the event of a spill.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Immediate Action Assess Assess Spill Size & Hazard (Is it safe to clean up?) Evacuate->Assess LargeSpill Large/Hazardous Spill Assess->LargeSpill Yes SmallSpill Small/Manageable Spill Assess->SmallSpill No CallEH Call Emergency Personnel / EHS LargeSpill->CallEH DonPPE Don Appropriate PPE (Respirator, heavy gloves, apron) SmallSpill->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Carefully Collect Material (Avoid raising dust) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Package Waste in a Sealed, Labeled Container Decontaminate->Dispose Report Report Incident Dispose->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.